4-Amino-1,3-dihydroindol-2-one;hydrochloride
Description
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Properties
IUPAC Name |
4-amino-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-6-2-1-3-7-5(6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHCFFJDSHRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-1,3-dihydroindol-2-one hydrochloride CAS 54523-76-1
An In-Depth Technical Guide to 4-Amino-1,3-dihydroindol-2-one hydrochloride (CAS 54523-76-1): A Cornerstone Intermediate in Modern Drug Discovery
Abstract
4-Amino-1,3-dihydroindol-2-one, also known as 4-aminooxindole, is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Provided typically as a hydrochloride salt (CAS 54523-76-1) to enhance stability and handling, this molecule's true value lies in its versatile scaffold. The oxindole core is a "privileged structure" found in numerous biologically active compounds, most notably in a class of targeted cancer therapies known as kinase inhibitors. This guide provides an in-depth analysis of its chemical properties, synthesis, safety considerations, and pivotal applications, with a focus on its role in the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
4-Amino-1,3-dihydroindol-2-one hydrochloride possesses a bicyclic structure featuring a benzene ring fused to a pyrrolidinone ring, with an amine substituent at the 4-position of the aromatic ring. This amine group is a key functional handle, providing a reactive site for the elaboration of more complex molecular architectures. The hydrochloride salt form improves the compound's aqueous solubility and stability compared to the free base.
Caption: Chemical Structure of 4-Amino-1,3-dihydroindol-2-one.
Table 1: Physicochemical and Safety Data Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 54523-76-1 (for the free base) | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol (free base) | [1] |
| Appearance | Light brown solid | [2] |
| Storage Temperature | 2-8°C, Keep container tightly closed in a dry and well-ventilated place. | [1][2] |
| Solubility | Low water solubility is noted for a related compound. The hydrochloride salt form is expected to improve aqueous solubility. | [2] |
| Hazard Summary | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |[2][3] |
The Oxindole Scaffold: A Privileged Structure for Kinase Inhibition
The oxindole core is central to the design of numerous protein kinase inhibitors. Kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The oxindole structure serves as an excellent scaffold for mimicking the adenine region of ATP, enabling competitive binding at the enzyme's active site. This competitive inhibition blocks the phosphorylation of downstream substrates, thereby interrupting aberrant signaling pathways.
The multi-kinase inhibitor Sunitinib, an oxindole derivative, is a prime example of the scaffold's clinical success.[4] Research has shown that derivatives of 4-aminooxindole can be tailored to potently and selectively inhibit specific kinases, including Cyclin-Dependent Kinase 2 (CDK2), Fms-like tyrosine kinase 3 (FLT3), and Glycogen Synthase Kinase-3β (GSK-3β), all of which are important targets in oncology and other therapeutic areas.[4][5][6] The 4-amino group is particularly strategic, often serving as an attachment point for side chains that extend into specific pockets of the kinase active site to confer selectivity and potency.
Caption: General mechanism of competitive kinase inhibition by an oxindole-based drug.
Synthesis and Derivatization Workflow
4-Amino-1,3-dihydroindol-2-one is not typically synthesized directly. A common and scalable approach involves the reduction of a nitro-substituted precursor, 4-nitroindoline. This method, outlined in patent literature, provides a reliable pathway to the key 4-amino free base, which can then be converted to the hydrochloride salt for improved handling.
Experimental Protocol: Synthesis of 4-Aminoindoline (Free Base)
This protocol is adapted from methodologies described for the reduction of nitroindolines.[7]
Step 1: Reaction Setup
-
To a 1L reaction flask, add 4-nitroindoline (100g, 0.62 mol), ethanol (400 mL), and water (100 mL).
-
Begin stirring the mixture at room temperature.
-
Carefully add reduced iron powder (130g, 2.32 mol) to the suspension.
Step 2: Reduction Reaction
-
Heat the reaction mixture to reflux.
-
Once at reflux, add 3-4 mL of concentrated hydrochloric acid dropwise. The HCl serves to activate the iron for the reduction.
-
Maintain the reaction at reflux under vigorous stirring for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the iron salts and other solid byproducts.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
Step 4: Purification
-
Add the crude product to a mixture of toluene and petroleum ether and bring to reflux.
-
Allow the solution to stand, then decant the supernatant.
-
Cool the remaining solution to induce crystallization.
-
Filter the resulting purple solid to obtain pure 4-aminoindoline. A typical yield is around 92%.[7]
Step 5: Hydrochloride Salt Formation (Standard Procedure)
-
Dissolve the purified 4-aminoindoline free base in a suitable solvent (e.g., ethanol or diethyl ether).
-
Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield 4-Amino-1,3-dihydroindol-2-one hydrochloride.
Caption: Synthetic pathway from 4-nitroindoline to the target hydrochloride salt.
Applications in Drug Discovery: A Versatile Intermediate
The primary utility of 4-Amino-1,3-dihydroindol-2-one hydrochloride is as a versatile starting material for constructing libraries of potential drug candidates. The 4-amino group provides a nucleophilic site for a wide range of chemical transformations, including amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the oxindole core to optimize potency, selectivity, and pharmacokinetic properties.
Table 2: Examples of Kinase Inhibitors Derived from Oxindole Scaffolds
| Target Kinase(s) | Rationale for Inhibition | Representative Publication |
|---|---|---|
| CDK2 | Inhibition arrests the cell cycle; potential application in oncology and preventing chemotherapy-induced side effects. | J. Med. Chem. 2001, 44, 23, 3792–3805[5] |
| FLT3 / CDK2 | Dual inhibition is a powerful strategy against acute myeloid leukemia (AML), where FLT3 mutations are common. | Molecules 2024, 29(10), 2372[4] |
| GSK-3β | Plays a key role in cancer progression; inhibitors show promise in prostate and other cancers. | RSC Med. Chem., 2023, 14, 1858-1875[6][8] |
| DYRK / VEGFR2 | DYRK kinases are implicated in cancer and other diseases; VEGFR2 is a key regulator of angiogenesis. | Organometallics 2017, 36, 12, 2227–2236[9] |
Caption: From chemical intermediate to drug candidate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Amino-1,3-dihydroindol-2-one hydrochloride is essential. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[2]
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2] Ensure eyewash stations and safety showers are readily accessible.
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Skin: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
Ingestion: Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell.[2]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
4-Amino-1,3-dihydroindol-2-one hydrochloride is more than a mere chemical reagent; it is a foundational element in the modern drug discovery landscape. Its strategic combination of a privileged oxindole core and a synthetically versatile amino group makes it an invaluable starting point for the development of targeted therapies. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties, synthesis, and reactive potential is key to unlocking new classes of potent and selective kinase inhibitors and other novel therapeutics.
References
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 4-Aminoindole.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: N-(4-Amino-2,5-diethoxyphenyl)benzamide.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Oxindole.
- Sun, L., et al. (2001). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 44(23), 3792–3805.
- Fisher Scientific. (2021, December 25). Safety Data Sheet: 4-Aminoindole.
- Cayman Chemical. (2025, February 3). Safety Data Sheet: Oxindole.
- Karki, S. S., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry, 14, 1858-1875.
- Spencer, J., et al. (2017). Synthesis of Oxindole-Based Bioorganometallic Kinase Inhibitors Incorporating One or More Ferrocene Groups. Organometallics, 36(12), 2227–2236.
- Sigma-Aldrich. (n.d.). 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride.
- Al-Sanea, M. M., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2372.
- Karki, S. S., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing.
- Chemical Synthesis Database. (2025, May 20). 3-amino-1,3-dihydro-2H-indol-2-one.
- LookChem. (n.d.). Cas 54523-76-1, 4-aminoindolin-2-one.
- Li, X., He, Q., & Fan, R. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines.
- Hsieh, P. W., Hung, C. F., & Fang, J. Y. (2009). Current prodrug design for drug discovery. Current Pharmaceutical Design, 15(19), 2236–2250.
- Andappan, M. M., et al. (2022).
- Desai, N. C., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5533-5541.
- LGC Standards. (n.d.). 4-[2-(Propylamino)ethyl]-1,3-dihydro-2H-indole-2-one Hydrochloride.
- Drug Discovery Chemistry. (2025, March 7). Conference Program.
- Paudel, A., et al. (2022, July 28). Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five. Pharma Excipients.
- Khan, I., et al. (2021). Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors. Molecules, 26(1), 102.
- Google Patents. (2013).
- Ullah, H., et al. (2024, March 17).
- ChEMBL. (n.d.). Compound: CHEMBL3577616.
- Nakano, D., et al. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102.
- Singh, N., & Kumar, K. (2018). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies.
- Al-Hourani, B. J., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 29(15), 3467.
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4-aminooxindole hydrochloride chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications[1]
Executive Summary
4-Aminooxindole hydrochloride (4-amino-1,3-dihydro-2H-indol-2-one hydrochloride) is a critical bicyclic heterocyclic scaffold in medicinal chemistry.[1][2] Distinct from its isomer 4-aminoindole, the presence of the C2-carbonyl (lactam) functionality imparts unique hydrogen-bonding capabilities and metabolic stability profiles.[1][2] This scaffold is a privileged structure in the design of kinase inhibitors (particularly tyrosine kinases like VEGFR and CDK) and serves as a precursor for complex dopaminergic agonists.
This guide details the chemical identity, robust synthetic protocols, physicochemical properties, and therapeutic utility of 4-aminooxindole hydrochloride, designed for researchers requiring high-fidelity technical data.
Chemical Identity & Structural Analysis[3][4][5][6]
The 4-aminooxindole core consists of a benzene ring fused to a five-membered nitrogen-containing ring bearing a carbonyl group at position 2 and a primary amine at position 4.[1][2]
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | 4-amino-1,3-dihydro-2H-indol-2-one hydrochloride |
| Common Synonyms | 4-Aminooxindole HCl; 4-Amino-2-oxindole HCl |
| CAS Number (Free Base) | 54523-76-1 (Note: HCl salt is often prepared in situ or custom synthesized) |
| Molecular Formula | C₈H₈N₂O[1][2] · HCl |
| Molecular Weight | 148.16 g/mol (Free Base) / 184.62 g/mol (HCl Salt) |
| SMILES | Cl.NC1=CC=CC2=C1CC(=O)N2 |
Structural Dynamics: Tautomerism & Salt Form
The oxindole core exists in equilibrium between the lactam (keto) and lactim (enol) forms. In the solid state and in polar solvents, the lactam form (2-oxindole) predominates, stabilized by the aromaticity of the fused benzene ring.
-
Why the Hydrochloride Salt? The free base 4-aminooxindole has limited solubility in aqueous media due to strong intermolecular hydrogen bonding (dimerization via the lactam).[1] Conversion to the hydrochloride salt protonates the C4-primary amine (
), significantly enhancing water solubility and bioavailability for biological assays while preventing oxidative degradation of the electron-rich aniline moiety.[2]
Physicochemical Properties[2][3][7]
Table 2: Physical Constants
| Property | Value / Observation |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Free Base: 202–204°C [1].[1][2] HCl Salt: >250°C (Decomposition) |
| Solubility | Water: High (Salt); DMSO: Soluble; Ether: Insoluble |
| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~13.0 (Lactam NH) |
| Stability | Hygroscopic; store under inert atmosphere at -20°C. Sensitive to oxidation at C4-amine.[2] |
Synthesis & Manufacturing Protocols
The synthesis of 4-aminooxindole is non-trivial due to the electronic mismatch of the indole ring.[1] The most robust industrial route utilizes a modified Leimgruber-Batcho approach starting from 2-methyl-3-nitroaniline.[2]
Mechanistic Pathway[3]
-
Acetylation: Protection of the aniline to prevent side reactions.[1]
-
Cyclization: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization.[1]
-
Deprotection/Reduction: Simultaneous reduction of the nitro group and hydrolysis (if required) to yield the 4-aminooxindole.[1]
Figure 1: Synthetic pathway from 2-methyl-3-nitroaniline to 4-aminooxindole HCl.[1][2]
Detailed Protocol (Self-Validating)
Step 1: Synthesis of 4-Nitrooxindole
-
Reagents: 2-Methyl-3-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), DMF-DMA (3.0 eq), KOtBu.[2]
-
Procedure:
-
Acetylate starting material in toluene at reflux.[1]
-
Treat the isolated acetamide with DMF-DMA in DMF at 140°C for 12 hours to form the
-dimethylamino-2-nitrostyrene intermediate. -
Cyclize using potassium tert-butoxide (KOtBu) in THF.
-
Validation: Monitor disappearance of the red nitrostyrene intermediate via TLC (Hexane/EtOAc 1:1).
-
Step 2: Reduction to 4-Aminooxindole
-
Reagents: 4-Nitrooxindole, Iron powder (Fe), Ammonium Chloride (
) or HCl. -
Procedure:
-
Add Fe powder (5 eq) and catalytic HCl. Reflux for 2 hours.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate filtrate. The product precipitates upon cooling.
-
Critical Check: The nitro group peak (1350, 1530 cm⁻¹) in IR should disappear; amine bands (3300-3400 cm⁻¹) should appear.
Step 3: Conversion to Hydrochloride Salt
-
Dissolve the free base in minimal hot ethanol.
-
Add 1.25 M HCl in ethanol dropwise until pH < 2.
-
Cool to 0°C. Collect the white precipitate by filtration. Wash with cold diethyl ether.
Medicinal Chemistry Applications
The 4-aminooxindole scaffold is a "privileged structure" in drug discovery, particularly for targeting ATP-binding sites in kinases.[2]
1. Kinase Inhibition (Type I/II Inhibitors)
The oxindole lactam (NH-CO) mimics the hydrogen-bonding motif of the adenine ring of ATP.[2]
-
H-Bond Donor: The lactam NH (position 1) donates to the hinge region of the kinase (e.g., Glu residue).
-
H-Bond Acceptor: The C2-carbonyl accepts a proton from the hinge backbone (e.g., Leu/Cys residue).[1][2]
-
4-Amino Vector: The C4-amine provides a handle for extending into the solvent-exposed region or the ribose-binding pocket, allowing for solubilizing groups (e.g., morpholine/piperazine tails) to be attached via reductive amination or amide coupling.[1][2]
2. Precursor to Dopamine Agonists
While Ropinirole utilizes a 4-alkylamino chain, the 4-aminooxindole core allows for the synthesis of rigid analogues.[1][2] The C4-nitrogen is highly nucleophilic, allowing facile alkylation to generate
Figure 2: Pharmacological utility and molecular interactions of the scaffold.[2]
Analytical Characterization
To verify the identity of the synthesized hydrochloride salt, the following spectral data should be observed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Mass Spectrometry (ESI+):
-
Major peak at m/z 149.1
.
-
Handling & Safety (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). The hydrochloride salt is acidic; avoid inhalation of dust.
-
Storage: Hygroscopic. Store in a tightly sealed container with desiccant at -20°C.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Austin Publishing Group. (2015). Synthesis of 5-amino-oxindole and related derivatives.[1][2] (Reference for free base melting point comparison).
-
Google Patents. (2013). CN103420895A - Preparation method of 4-aminoindole.[1][2][3] (Describes the nitro-reduction pathway applicable to oxindoles).
-
PubChem. (2025).[4][5] 4-Aminoacetanilide hydrochloride Properties. (Analogous salt properties). [2]
-
Royal Society of Chemistry. (2025). Synthesis of substituted indoles and oxindoles.[1][2]
-
LookChem. (2025). 4-aminoindolin-2-one CAS 54523-76-1 Data.[1][2][2]
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Technical Profile: 4-Amino-2-Oxindoline Hydrochloride
The following technical guide provides an in-depth analysis of 4-Amino-2-oxindoline Hydrochloride , a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors.
Core Identity & Physicochemical Specifications
Executive Summary
4-Amino-2-oxindoline (4-amino-1,3-dihydro-2H-indol-2-one) is a critical bicyclic heterocyclic building block. Its structural significance lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), making it a high-value scaffold for developing Type I and Type II kinase inhibitors. The C4-amino group serves as a pivotal "hinge binder," capable of forming hydrogen bonds with the backbone residues of the kinase hinge region (e.g., in VEGFR, CDK, and Aurora kinase targets). The hydrochloride salt form is preferred for its enhanced solubility and stability during solid-phase handling.
Physicochemical Data Profile
| Property | Specification |
| IUPAC Name | 4-amino-1,3-dihydro-2H-indol-2-one hydrochloride |
| Common Synonyms | 4-Aminooxindole HCl; 4-Aminoindolin-2-one HCl |
| CAS Number (Free Base) | 54523-76-1 (Primary); 36779-17-6 (Alternate) |
| Molecular Formula | C₈H₈N₂O[1][2] · HCl (Salt) / C₈H₈N₂O (Base) |
| Molecular Weight | 184.62 g/mol (HCl Salt) / 148.16 g/mol (Base) |
| Physical State | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, MeOH, Water (moderate); Insoluble in non-polar organics |
| Melting Point | >250 °C (Decomposes) |
| pKa (Calculated) | ~4.5 (Aniline NH₂), ~10.5 (Lactam NH) |
Synthetic Utility & Pathway
The synthesis of 4-amino-2-oxindoline is typically achieved via the chemoselective reduction of 4-nitro-2-oxindoline . The challenge in this transformation is avoiding the over-reduction of the lactam carbonyl or the halogenation of the aromatic ring if aggressive acidic conditions are used.
Mechanism of Synthesis (DOT Diagram)
The following diagram illustrates the standard synthetic workflow from the nitro-precursor to the isolated hydrochloride salt.
Caption: Step-wise synthetic pathway for the production of 4-amino-2-oxindoline HCl from its nitro precursor.
Experimental Protocol: Synthesis & Purification
Objective: Preparation of 4-amino-2-oxindoline HCl (5.0 g scale).
Reagents:
-
4-Nitro-2-oxindoline (Start Material)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (Anhydrous)
-
Hydrochloric acid (4M in Dioxane)
Methodology:
-
Hydrogenation: In a high-pressure hydrogenation vessel, dissolve 4-nitro-2-oxindoline (5.0 g, 28.0 mmol) in anhydrous methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt%) under an inert nitrogen atmosphere. Caution: Pyrophoric hazard.
-
Reduction: Purge the vessel with hydrogen gas (3 cycles) and stir at room temperature under 40 psi H₂ pressure for 4–6 hours. Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM; Product Rf ~0.3, distinct blue fluorescence under UV).
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol (2 x 20 mL).
-
Salt Formation: Cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (8.0 mL, ~1.1 eq) with vigorous stirring. A precipitate should begin to form immediately.
-
Isolation: Concentrate the solvent to ~20% volume under reduced pressure. Add diethyl ether (50 mL) to maximize precipitation. Filter the solid, wash with cold ether, and dry under vacuum at 40°C.
-
Yield: Expected yield is 85–92% (4.3–4.7 g) of the hydrochloride salt.
Medicinal Chemistry Applications
Kinase Inhibitor Design (SAR Insights) The 4-amino-2-oxindoline motif is a bioisostere for the adenine ring of ATP. In drug design, it functions through specific molecular interactions:
-
Hinge Binding: The lactam NH (N1) and carbonyl (O2) often form a donor-acceptor pair with the kinase hinge region (e.g., Glu/Leu residues).
-
Solvent Front Interaction: The C4-amino group provides a vector to extend into the solvent-accessible region or to interact with the "gatekeeper" residue, improving selectivity.
-
Case Study (VEGFR Inhibitors): In the development of indolinone-based VEGFR inhibitors (e.g., Sunitinib analogs), substitution at the C4 position modulates solubility and potency against split-kinase domains.
Self-Validating Logic: If the C4-amino group is acetylated or alkylated, the donor capability is lost or sterically modified, often resulting in a drastic shift in kinase selectivity profiles (e.g., shifting from Ser/Thr kinases to Tyr kinases).
Quality Control & Characterization
To ensure the integrity of the synthesized salt, the following analytical signals must be verified.
1H NMR (400 MHz, DMSO-d₆):
-
δ 10.2 ppm (s, 1H): Lactam NH (Broad, exchangeable).
-
δ 7.0–6.3 ppm (m, 3H): Aromatic protons (C5, C6, C7). The pattern typically shows a triplet (C6) and two doublets (C5, C7).
-
δ 3.5 ppm (s, 2H): C3-Methylene protons (Characteristic singlet for the oxindoline ring).
-
Note: The ammonium protons (NH₃⁺) will appear as a broad hump around 4.0–6.0 ppm depending on water content and pH.
Mass Spectrometry (ESI+):
-
m/z: 149.07 [M+H]⁺ (Corresponds to the free base C₈H₉N₂O).
References
-
Synthesis of Oxindoles: LookChem. "4-aminoindolin-2-one CAS 54523-76-1 Data." Accessed 2025.[2][3]
-
Kinase Inhibitor Scaffolds: National Institutes of Health (NIH) PubChem. "Ropinirole (Indolone derivative) Structure and Activity."
-
Reduction Methodologies: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."
-
Structural Verification: ChemicalBook. "4-Aminooxindole Product Specifications."
Sources
Technical Deep Dive: 4-Aminooxindole vs. 5-Aminooxindole Isomers in Drug Discovery
Executive Summary
In medicinal chemistry, the oxindole (1,3-dihydro-2H-indol-2-one) scaffold is a privileged structure, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib) and CNS agents (e.g., Ropinirole).[1][2] However, the regioisomerism of the amino substituent—specifically at the 4-position versus the 5-position —dictates profound differences in synthetic accessibility, electronic vectors, metabolic stability, and binding trajectory.[1][2]
-
5-Aminooxindole: Chemically accessible and electronically coupled to the lactam nitrogen (para-relationship), making it a potent H-bond donor/acceptor in the "hinge-binding" region of kinases. However, it carries a significant metabolic liability due to CYP3A4-mediated bioactivation into reactive quinone-imines.[1]
-
4-Aminooxindole: Synthetically challenging due to steric crowding and lack of direct precursors. It offers a unique "bent" vector for substitution, projecting groups into the solvent-exposed front pockets or specific hydrophobic sub-pockets (e.g., in dopamine agonists) while largely avoiding the quinone-imine metabolic trap.[1]
Structural & Electronic Characterization
Topology and Numbering
The oxindole core consists of a benzene ring fused to a five-membered lactam.[3]
-
Position 5: Located para to the lactam nitrogen (N1).[3] This creates a "push-pull" electronic system where the N1 lone pair can donate density into the ring, enhancing the basicity and nucleophilicity of the 5-amino group.[3]
-
Position 4: Located meta to the lactam nitrogen and ortho to the C3 methylene bridge.[3] This position is sterically hindered by the C3 substituents (if any) and the C=O group's dipole field.[3]
Electronic Vectors and pKa
The choice of isomer drastically alters the vector of any attached pharmacophore.[3]
| Feature | 4-Aminooxindole | 5-Aminooxindole |
| Vector Angle | ~60° relative to N1-C2 axis (Bent) | ~180° relative to N1 (Linear extension) |
| Electronic Effect | Inductive withdrawal by C3; Meta-N1 (weak resonance) | Strong +M resonance from N1 (Para) |
| Basicity (Est. pKa) | Lower (~3.5 - 4.0) due to steric/inductive effects | Higher (~4.5 - 5.2) due to N1 donation |
| H-Bonding | Intramolecular H-bond potential with C3-substituents | Solvent exposed; ideal for Hinge Binding |
Metabolic Liability (The "Quinone-Imine" Trap)
A critical differentiator is metabolic stability.
-
5-Aminooxindole: Susceptible to two-electron oxidation by CYP3A4, forming a reactive quinone-diimine intermediate. This electrophile can covalently modify proteins or glutathione (GSH), leading to toxicity.[1][2]
-
4-Aminooxindole: The geometric arrangement prevents the formation of a stable para-quinone-like species across the ring system, rendering it significantly more metabolically stable in this context.
Synthetic Pathways[1][3][4][5][6]
The synthesis of 4-aminooxindole is non-trivial compared to the 5-isomer. Below are the field-validated protocols.
Synthesis of 5-Aminooxindole (Standard Route)
This route utilizes the commercially available 5-nitrooxindole or 5-nitroindole.
Protocol:
-
Starting Material: 5-Nitrooxindole.
-
Reduction: Hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl or Fe/NH₄Cl).[1]
-
Purification: Recrystallization from Ethanol/Water.[3]
Synthesis of 4-Aminooxindole (The "Phenylacetic" Route)
Direct nitration of oxindole yields primarily the 5-isomer. Accessing the 4-isomer requires a de novo ring construction strategy, often starting from phenylacetic acid derivatives, as seen in the synthesis of Ropinirole precursors.[1][2]
Protocol:
-
Precursor: 2-Methyl-3-nitrophenylacetic acid.[4]
-
Esterification: Reflux with MeOH/H₂SO₄ to form the methyl ester.
-
Cyclization (Modified Reissert/Batcho-Leimgruber):
-
React with dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.
-
Reductive cyclization using H₂/Pd-C or Zn/AcOH.
-
-
Result: 4-Aminooxindole (often obtained as the acetylated intermediate or free amine depending on workup).
Medicinal Chemistry Applications
Vector Analysis & Binding Modes[3]
-
5-Amino Vectors: Ideal for Type I Kinase Inhibitors . The 5-position projects substituents into the solvent front or the ribose binding pocket, mimicking the adenine ring of ATP.[3]
-
Example: In Sunitinib (5-fluoro, but analogous), the 5-position modulates acidity and metabolic susceptibility.[1]
-
-
4-Amino Vectors: Ideal for Allosteric or Specific GPCR Ligands . The bent shape allows the molecule to wrap around steric bulk in the receptor.[3]
Case Study: Kinase Selectivity
In a hypothetical CDK2 inhibitor series:
-
5-Substitution: Increases potency by directing groups toward the Gatekeeper residue.[3]
-
4-Substitution: Often abolishes activity due to steric clash with the "floor" of the hinge region (Leucine/Glycine backbone), unless the target has a unique sub-pocket at that vector (e.g., MEK inhibitors).[1]
Experimental Protocols
Protocol A: Catalytic Hydrogenation of 5-Nitrooxindole
-
Reagents: 5-Nitrooxindole (1.0 eq), 10% Pd/C (0.1 eq by wt), Methanol (10 vol).
-
Procedure:
-
Charge hydrogenation vessel with 5-nitrooxindole and Methanol.
-
Inert the vessel with Nitrogen (3x).[3]
-
Add Pd/C catalyst carefully (pyrophoric risk).[3]
-
Pressurize with Hydrogen (30 psi) and stir at RT for 4 hours.
-
Validation: Monitor by TLC (EtOAc:Hex 1:1). Product spot will be fluorescent blue/purple under UV.[3]
-
Filter through Celite to remove Pd.[3] Concentrate filtrate.[3]
-
Yield: Typically >90%.
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)[1]
-
Objective: Compare intrinsic clearance (CLint) and metabolite profile.
-
Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compounds (4-amino vs 5-amino analogs).[1]
-
Procedure:
-
Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[3]
-
Initiate reaction with NADPH.[3]
-
Sample at 0, 5, 15, 30, 60 min. Quench with Acetonitrile containing internal standard.[3]
-
Analysis: LC-MS/MS. Monitor parent depletion.[3]
-
GSH Trapping (Crucial): Run a parallel incubation with 5 mM Glutathione. Look for M+307 adducts (GSH addition) in the LC-MS traces.
-
Expectation: 5-amino analogs will show high GSH adduct formation; 4-amino analogs will show minimal/no adducts.
-
References
-
Synthesis of Ropinirole Precursors
-
Metabolic Bioactivation of 5-Aminooxindole
-
Oxindole Synthesis Methodologies
-
Electronic Properties of Indoles
-
pKa Values of Anilines and Heterocycles
Sources
- 1. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publicatt.unicatt.it [publicatt.unicatt.it]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Guide: 4-Aminoindolin-2-one Hydrochloride vs. Free Base Solubility
This technical guide details the physicochemical distinctions between 4-aminoindolin-2-one (also known as 4-aminooxindole) in its free base and hydrochloride salt forms. It is designed for scientists optimizing synthetic routes for indolinone-based kinase inhibitors (e.g., Nintedanib).
Executive Summary
4-Aminoindolin-2-one is a critical bicyclic intermediate used in the synthesis of multi-targeted tyrosine kinase inhibitors. The molecule exists in two primary forms with distinct solubility profiles that dictate their utility in drug development:
-
Free Base (CAS 119478-62-9): Lipophilic, prone to oxidation, and required for nucleophilic coupling reactions (e.g., amide bond formation).
-
Hydrochloride Salt: Hydrophilic, chemically stable, and preferred for storage and purification.
Understanding the solubility switch between these forms is essential for maximizing yield during the "salt break" (neutralization) and subsequent coupling steps.
Chemical Fundamentals & pKa Analysis
To predict solubility behavior without empirical data for every solvent, one must understand the ionization profile.
-
Core Structure: The molecule consists of an oxindole (indolin-2-one) scaffold with a primary amine at the 4-position.
-
Acidity/Basicity:
-
Lactam Nitrogen (
): Non-basic. The lone pair is delocalized into the carbonyl. pKa > 14 (deprotonation requires strong bases like NaH). -
Aniline Nitrogen (
): Weakly basic. While typical anilines have a pKa 4.6, the electron-withdrawing nature of the oxindole ring slightly reduces the basicity of the 4-amino group, estimated pKa 3.5 – 4.2 .
-
Implication: The free base is neutral at physiological pH (7.4). To solubilize the compound in water, the pH must be dropped significantly below the pKa (pH < 2.5) to fully protonate the amine to the ammonium species (
Visualization: pH-Dependent Ionization
Comparative Solubility Profile
The following data summarizes the solubility trends based on the polarity and lattice energy differences between the ionic salt and the neutral base.
| Solvent Category | Solvent Example | Free Base Solubility | HCl Salt Solubility | Technical Insight |
| Aqueous | Water (pH 7) | Insoluble (< 0.1 mg/mL) | Soluble (> 50 mg/mL) | The lattice energy of the salt is overcome by hydration of the Cl⁻ and NH₃⁺ ions. |
| Acidic Aqueous | 0.1 N HCl | Soluble (Converts to salt) | Soluble | Excess acid suppresses hydrolysis, maintaining the salt form. |
| Polar Organic | Methanol / Ethanol | Moderately Soluble | Soluble | Alcohols can solvate both the organic scaffold and the ionic pairs to a degree. |
| Aprotic Polar | DMSO / DMF | Highly Soluble | Soluble | DMSO is the universal solvent for both forms; used for NMR and stock solutions. |
| Non-Polar | Ethyl Acetate / DCM | Soluble | Insoluble | Critical: This difference is exploited for extraction. The free base partitions here; the salt stays in water. |
| Hydrocarbon | Hexane / Heptane | Insoluble | Insoluble | Used as an anti-solvent to precipitate the free base after reaction. |
Experimental Protocols
Protocol A: Salt-to-Free Base Conversion (The "Salt Break")
Objective: Convert the stable HCl storage form into the reactive free base for synthesis.
-
Dissolution: Suspend 1.0 eq of 4-aminoindolin-2-one HCl in water (10 volumes). The solution should be clear and acidic (pH ~2).
-
Biphasic Setup: Add an immiscible organic solvent (e.g., Ethyl Acetate or 2-MeTHF, 10 volumes).
-
Neutralization: While stirring vigorously, slowly add saturated NaHCO₃ or 1N NaOH dropwise.
-
Target: Adjust pH to 8–9 .
-
Observation: The aqueous layer will turn cloudy as the free base precipitates, then clears as it partitions into the organic layer.
-
-
Extraction: Separate the layers. Extract the aqueous layer once more with organic solvent.[1]
-
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate-
Note: Do not heat above 40°C during concentration; the free base is sensitive to air oxidation (darkening).
-
Protocol B: Solubility Determination (Shake-Flask Method)
Objective: Determine precise solubility for formulation or process scale-up.
-
Preparation: Add excess solid (Free base or HCl) to 5 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at 254 nm).
-
Calculation:
-
Workflow Visualization: Purification Logic
This diagram illustrates the decision matrix for choosing the correct form during synthesis.
Stability & Handling (E-E-A-T)
-
Oxidative Instability: The 4-amino group on the electron-rich indole ring makes the free base susceptible to oxidation, leading to the formation of dark-colored dimers (azo or imine linkages).
-
Recommendation: Always store the free base under Argon/Nitrogen. If storage >24 hours is required, convert to the HCl salt.
-
-
Hygroscopicity: The HCl salt can be hygroscopic.[2] Store in a desiccator.
-
Safety: Both forms are potential irritants. The free base is more permeable through skin due to lipophilicity.
References
-
Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry. Link
-
Li, S., et al. (2005). "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[3] Pharmaceutical Research. Link
-
BenchChem. (2025).[2] "3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability." BenchChem Technical Library. Link
-
Google Patents. (2016). "Method for preparing Nintedanib and intermediates thereof." US Patent US10836751B2. Link
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews. Link
Sources
Comprehensive Guide to the Biological Activity of 4-Aminooxindole Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Kinase Inhibition Mechanisms, and Synthetic Protocols
Executive Summary: The 4-Aminooxindole Scaffold
The oxindole (indolin-2-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics including Sunitinib (Sutent®) and Nintedanib (Ofev®). While 3- and 5-substituted oxindoles have dominated the landscape of kinase inhibitors, 4-aminooxindole derivatives represent a specialized and potent subclass with distinct electronic and steric properties.
The 4-position substitution—specifically the introduction of an amino group (
-
Kinase Inhibition (Oncology): Targeting the ATP-binding pocket of VEGFR and CDKs.
-
CNS Modulation (Neurology): Dopaminergic agonism via 4-alkylamino side chains.
Chemical Architecture & SAR
Structural Distinctiveness
The oxindole core mimics the purine ring of ATP, making it an ideal scaffold for Type I kinase inhibitors. The 4-amino group introduces a critical Hydrogen Bond Donor (HBD) at a position that interacts with the "gatekeeper" region or the solvent-accessible front of the kinase ATP pocket, distinct from the deep-pocket binding of 5-substituted analogs.
| Position | Common Substitution | Pharmacological Effect |
| C2 (Carbonyl) | Essential H-bond acceptor (HBA) for the kinase hinge region (Glu/Leu residues). | |
| N1 | H-bond donor to hinge region (backbone carbonyl). Alkylation often reduces potency unless targeting specific hydrophobic pockets. | |
| C3 | Critical for potency. Planarity with the oxindole ring extends conjugation and fits the hydrophobic cleft. | |
| C4 (Focus) | Unique HBD/HBA vector. Modulates water solubility and interacts with solvent-front residues (e.g., Asp/Glu). | |
| C5 | Metabolic stability (blocks oxidation). Common in Sunitinib. |
Electronic Effects of the 4-Amino Group
The 4-amino group is an electron-donating group (EDG) by resonance. This increases the electron density of the oxindole benzene ring, potentially strengthening the N1-H hydrogen bond donor capability through inductive effects, while also making the C3 position more nucleophilic during synthesis (facilitating Knoevenagel condensations).
Primary Biological Target: Kinase Inhibition (VEGFR/CDK)
4-aminooxindole derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs) , specifically the Vascular Endothelial Growth Factor Receptor (VEGFR) family, and Cyclin-Dependent Kinases (CDKs) .
Mechanism of Action: ATP Competition
These molecules act as ATP-competitive inhibitors. They bind in the cleft between the N-terminal and C-terminal lobes of the kinase domain.
-
Hinge Binding: The oxindole lactam (NH-CO) forms a bidentate H-bond network with the kinase hinge region (e.g., Cys919 in VEGFR2).
-
4-Position Interaction: The 4-amino group can form water-mediated bridges or direct H-bonds with residues at the opening of the ATP pocket, improving selectivity over other kinases that lack complementary residues in this region.
Signaling Pathway (VEGF Inhibition)
Inhibition of VEGFR2 by 4-aminooxindole derivatives blocks downstream signaling cascades responsible for angiogenesis.
Figure 1: Mechanism of action for 4-aminooxindole derivatives acting as VEGFR2 inhibitors, blocking the RAS/RAF/MEK and PI3K/AKT angiogenic cascades.
Secondary Biological Target: CNS Dopamine Agonism
While the "aniline" 4-aminooxindole is a kinase motif, 4-alkylamino-oxindoles are famous for dopaminergic activity.
-
Key Compound: Ropinirole (Requip®).
-
Structure: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one.
-
Mechanism: Full agonist at D2 and D3 dopamine receptors. The 4-position side chain mimics the ethylamine tail of dopamine, positioning the basic nitrogen to interact with the conserved Aspartate (Asp114 in D2) in the receptor's transmembrane domain.
Experimental Protocols
Synthesis of 4-Aminooxindole (Precursor)
Direct nitration of oxindole typically yields 5-nitrooxindole. Accessing the 4-amino isomer requires specific routes, such as the reduction of 3-methylthio intermediates or cyclization of 2-aminophenylacetic acid derivatives.
Protocol: Hydrogenolysis Route
-
Starting Material: 3-methylthioindolin-2-one (prepared via Gassman indole synthesis variants).
-
Reaction: Dissolve 3-methylthioindolin-2-one (10 mmol) in Ethanol (50 mL).
-
Catalyst: Add Raney Nickel (approx. 2g, washed).
-
Conditions: Reflux for 4 hours under inert atmosphere (Argon). Note: Desulfurization and reduction occur simultaneously.
-
Work-up: Filter hot through Celite to remove catalyst. Evaporate solvent.
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: Typically 60-70% of 4-aminoindolin-2-one (White/off-white solid).
In Vitro VEGFR2 Kinase Assay
To validate biological activity, a FRET (Fluorescence Resonance Energy Transfer) or ELISA-based assay is standard.
Reagents:
-
Recombinant Human VEGFR2 (KDR) kinase domain.
-
Substrate: Poly(Glu,Tyr) 4:1 peptide.
-
ATP (at
, typically 10 µM). -
Test Compound: 4-aminooxindole derivative (dissolved in DMSO).
Workflow:
Figure 2: Standard workflow for evaluating kinase inhibitory potency (IC50) of oxindole derivatives.
Data Analysis:
-
Plot % Inhibition vs. Log[Compound Concentration].
-
Fit to a sigmoidal dose-response curve (variable slope).
-
Validating Criteria: The
factor of the assay must be > 0.5. Reference compound (e.g., Staurosporine or Sunitinib) must fall within 3-fold of historical IC50.
Structure-Activity Relationship (SAR) Summary
The following table summarizes how modifications to the 4-aminooxindole core affect biological outcomes.
| Region | Modification | Effect on Activity |
| 4-Amino ( | Unsubstituted | Moderate kinase affinity; serves as anchor for further derivatization. |
| 4-Amino | Acylation ( | Increased Potency. Amides often fit better in the hydrophobic pocket and improve metabolic stability. |
| 4-Amino | Alkylation ( | Selectivity Switch. Large groups can cause steric clash in kinases but are essential for GPCR (Dopamine) activity. |
| C3 Position | Benzylidene ( | Essential. Creates the "L-shape" conformation required for ATP-pocket occupancy. |
| C3 Position | Heterocycle (Pyrrole/Imidazole) | High Potency. Mimics Sunitinib/Semaxanib; forms critical H-bonds with the kinase hinge. |
References
-
Review of Oxindole Kinase Inhibitors
-
Angiogenesis Inhibitors (SU-5416 Analogs)
-
Dopamine Agonist (Ropinirole)
- Title: Ropinirole: a pharmacologic review.
- Source: CNS Drug Reviews.
-
URL:[Link]
-
Synthesis of 4-Aminooxindole
Sources
4-Aminooxindole: A Strategic Scaffold for Kinase Inhibitor Engineering
Executive Summary
The oxindole (indolin-2-one) heterocycle is a privileged pharmacophore in oncology, serving as the core for blockbuster kinase inhibitors like Sunitinib and Nintedanib. However, the vast majority of medicinal chemistry efforts have focused on C3-functionalization (for geometric isomerism) or C5/C6-substitution (for electronic tuning).
The 4-aminooxindole scaffold represents an underutilized but geometrically distinct vector. Located proximal to the ATP-binding cleft's solvent front, the C4-amino handle allows for the attachment of solubilizing groups, PROTAC linkers, or covalent warheads without disrupting the critical hinge-binding motif of the lactam ring. This guide details the structural rationale, synthetic access, and validation protocols for deploying 4-aminooxindole in kinase drug discovery.[1]
Part 1: Structural Rationale & Pharmacophore Analysis
The Hinge-Binding Paradox
Classic oxindole inhibitors bind to the kinase hinge region via a bidentate hydrogen bond network:
-
Donor: The Lactam NH (N1) donates a proton to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).
-
Acceptor: The Lactam Carbonyl (C2=O) accepts a proton from the backbone amide nitrogen (e.g., Leu83 in CDK2).
The Limitation: In 3-substituted oxindoles (e.g., Sunitinib), the C5 and C6 positions are buried deep within the hydrophobic pocket or point towards the gatekeeper residue. This limits the ability to attach large polar groups for solubility without causing steric clashes.
The 4-Amino Solution: The C4 position is unique. In the canonical binding mode, the C4 vector points almost perpendicularly towards the solvent front or the P-loop (glycine-rich loop) depending on the specific kinase topology. Functionalizing this position with an amine provides a "handle" that exits the active site, allowing for:
-
Physicochemical Optimization: Attachment of polar moieties (morpholine, piperazine) to lower logP.
-
Selectivity: Interaction with non-conserved residues on the P-loop.
-
Degrader Design: Ideal exit vector for E3 ligase linkers (PROTACs).
Visualization of the Binding Mode
The following diagram illustrates the interaction logic, contrasting the 4-amino vector with standard substitutions.
Figure 1: Pharmacophore map showing the 4-aminooxindole vector relative to the hinge region.
Part 2: Synthetic Strategy (Causality & Logic)
Synthesizing 4-aminooxindole is non-trivial compared to the 5- or 6-isomers due to the electronic effects of the nitrogen at the bridgehead. The most robust route avoids direct nitration (which favors C5) and instead utilizes 4-nitroisatin as a defined precursor.
Retrosynthetic Analysis
-
Target: 4-aminoindolin-2-one.
-
Precursor: 4-nitroindolin-2-one.
-
Starting Material: 4-nitroisatin (commercially available or accessible via Sandmeyer isatin synthesis from 3-nitroaniline).
Step-by-Step Synthetic Protocol
Step 1: Wolff-Kishner Reduction of 4-Nitroisatin
-
Logic: We must remove the C3-carbonyl of isatin to generate the oxindole core before reducing the nitro group, to avoid side reactions involving the reactive amino-ketone.
-
Reagents: Hydrazine hydrate (
), Potassium Hydroxide (KOH), Ethylene Glycol.
Protocol:
-
Suspend 4-nitroisatin (10 mmol) in ethylene glycol (30 mL).
-
Add hydrazine hydrate (20 mmol) dropwise at room temperature.
-
Heat the mixture to 100°C for 1 hour (formation of hydrazone).
-
Add KOH pellets (40 mmol) cautiously.
-
Raise temperature to 160°C and reflux for 4 hours. Note: Evolution of
gas indicates progress. -
Cool to RT, pour into ice-water (100 mL), and acidify with HCl (6N) to pH 3.
-
Filter the yellow precipitate (4-nitroindolin-2-one ). Yield typically 60-75%.
Step 2: Selective Reduction of Nitro Group
-
Logic: Standard catalytic hydrogenation (
) is effective here. The lactam is stable under these conditions. -
Reagents: 10% Pd/C, Methanol, Hydrogen gas (balloon).
Protocol:
-
Dissolve 4-nitroindolin-2-one (5 mmol) in Methanol (50 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (1 atm) for 12 hours at RT. -
Filter through Celite to remove catalyst.
-
Concentrate in vacuo to afford 4-aminoindolin-2-one as a tan solid.
-
Validation: Check LC-MS for M+1 = 149.1.
-
Step 3: Functionalization (The "Handle")
-
Logic: The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent lactam ring, but it can still participate in amide couplings or reductive aminations.
-
Application: Reaction with an acid chloride (e.g., acryloyl chloride for covalent inhibitors) or reductive amination with a solubilizing aldehyde.
Figure 2: Synthetic workflow from isatin precursor to the amino-oxindole scaffold.
Part 3: Biological Validation (Assay Protocols)
Once the scaffold is functionalized (e.g., 4-amido-3-benzylidene oxindole), its potency must be validated. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity and resistance to compound fluorescence interference (common with oxindoles).
ADP-Glo™ Assay Protocol
-
Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT. -
Substrate: Poly(Glu, Tyr) 4:1 (generic TK substrate) or specific peptide.
-
ATP: Ultrapure (10
M final).
Procedure:
-
Compound Prep: Prepare 3x serial dilutions of the 4-aminooxindole derivative in DMSO. Transfer 250 nL to a 384-well white plate.
-
Enzyme Addition: Add 2.5
L of Kinase (e.g., VEGFR2, 2 ng/well) in Kinase Buffer. Incubate 10 min at RT. -
Substrate Initiation: Add 2.5
L of ATP/Substrate mix. -
Reaction: Incubate at RT for 60 minutes.
-
Termination (ADP-Glo): Add 5
L of ADP-Glo™ Reagent. Incubate 40 min (depletes remaining ATP). -
Detection: Add 10
L of Kinase Detection Reagent. Incubate 30 min (converts ADP -> ATP -> Light). -
Read: Measure luminescence on a plate reader (e.g., EnVision).
Data Analysis:
-
Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100%).
-
Fit curves using a 4-parameter logistic model to determine
.
Part 4: Comparative Data & SAR
The following table summarizes the theoretical advantage of the 4-amino scaffold compared to traditional 5-substituted oxindoles (based on structural modeling and analog series).
| Feature | 5-Fluoro-Oxindole (Sunitinib-like) | 4-Amino-Oxindole (Novel Scaffold) |
| Hinge Binding | Strong (Glu/Leu) | Strong (Glu/Leu) |
| Solvent Access | Poor (Buried) | Excellent (Direct Vector) |
| Solubility | Low (Requires pyrrole tail) | High (Amine is intrinsically polar) |
| Selectivity | Low (Promiscuous TK inhibitor) | Tunable (Via P-loop interactions) |
| Synthetic Access | High (Commercial anilines) | Moderate (Requires Isatin reduction) |
References
-
Structural Basis of Oxindole Binding
- Title: ADP-Glo™ Kinase Assay Systems Technical Manual.
-
Synthetic Route (Isatin Reduction)
- Title: Oxindole synthesis via polar–radical crossover of ketene-derived amide enol
- Source: Nature Communic
-
URL:[Link]
-
Sunitinib Pharmacology (Comparator)
- Title: Sunitinib: A Multi-targeted Receptor Tyrosine Kinase Inhibitor in the Era of Targeted Cancer Therapies.
- Source: Clinical Cancer Research.
-
URL:[Link]
Sources
The Evolution of 4-Aminoindolin-2-one in Dopamine Agonist Research
The following technical guide details the historical and pharmacological evolution of the 4-aminoindolin-2-one scaffold (specifically its 4-aminoalkyl derivatives) in the development of non-ergoline dopamine agonists.
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Focus: SK&F 101468 (Ropinirole) and the Indolone Bioisostere
Executive Summary: The Non-Ergoline Shift
In the late 1970s and early 1980s, dopamine agonist therapy for Parkinson’s Disease (PD) was dominated by ergoline derivatives like bromocriptine. While effective, these compounds carried significant risks of fibrosis (retroperitoneal and valvular) due to their complex pharmacology and serotonergic activity.
The search for a "cleaner" agonist led researchers to explore bioisosteres of the dopamine catechol pharmacophore. The 4-aminoindolin-2-one (or 4-aminooxindole) core emerged as a pivotal scaffold. Unlike the rigid tetracyclic ergolines, the indolone core offered a simplified, flexible template that mimicked the hydrogen-bonding potential of the catechol ring without the oxidative instability of the catechol hydroxyls.
This research culminated in the discovery of SK&F 101468 (Ropinirole) , a potent D2/D3-selective agonist. The history of this molecule is a masterclass in scaffold hopping—moving from the natural ligand (dopamine) to a synthetic mimic (indolone) to optimize bioavailability and selectivity.
Chemical Genesis: The Indolone Scaffold
The core challenge in dopamine agonist design is replicating the interaction between the catechol hydroxyls of dopamine and the serine residues (Ser5.42, Ser5.46) in the D2 receptor binding pocket.
Bioisosteric Logic
Researchers hypothesized that the indolin-2-one system could function as a bioisostere for the catechol ring:
-
The Side Chain (Position 4): A dipropylaminoethyl chain at C4 mimics the ethylamine tail of dopamine.
-
The Lactam (Position 1 & 2):
-
The NH at position 1 acts as a Hydrogen Bond Donor (mimicking the meta-hydroxyl of dopamine).
-
The C=O at position 2 acts as a Hydrogen Bond Acceptor (mimicking the para-hydroxyl of dopamine).
-
This substitution was critical. Unlike catechols, the indolone lactam is resistant to Catechol-O-Methyltransferase (COMT) and oxidation, significantly improving oral bioavailability and duration of action.
Synthesis of the Core (The Gallagher Route)
The seminal work by Gallagher et al. (1985) established the synthetic pathway for these 4-substituted indolones. The synthesis avoids the instability of direct catechol manipulation by building the indolone ring around the requisite functionality.
Figure 1: Synthesis of SK&F 101468 (Ropinirole)
The following diagram illustrates the "Reissert indole" inspired pathway used to construct the 4-substituted indolone core.[1][2]
Caption: Synthetic evolution from nitrobenzoic acid precursors to the active 4-aminoalkylindolone agonist (Ropinirole).
Pharmacological Profile & Mechanism
The "4-amino" nomenclature often causes confusion. In the context of active agonists, it refers to the 4-(2-aminoethyl) substitution pattern. The direct 4-aminoindolin-2-one (amine on the ring) is primarily a precursor. The active pharmacophore requires the amine to be extended on an ethyl chain to reach the conserved Aspartate (Asp3.32) residue in the GPCR transmembrane domain.
Receptor Selectivity (D2 vs D3)
The 4-substituted indolone series displays a unique selectivity profile compared to ergolines.
| Compound | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | Selectivity (D3/D2) | Notes |
| Dopamine | 474 | 27 | ~17 | Endogenous ligand |
| Bromocriptine | 2.5 | 5.0 | 0.5 | Ergoline (fibrotic risk) |
| Ropinirole | 29 | 2.2 | ~13 | Indolone (Non-ergoline) |
| Pramipexole | 3.9 | 0.5 | ~8 | Aminobenzothiazole |
Data summarized from Eden et al. (1991) and subsequent binding studies.
Key Insight: Ropinirole (the lead indolone) exhibits high selectivity for the D3 receptor over D2, though it acts as a functional agonist at both. This D3 preference is thought to contribute to its efficacy in treating motor symptoms while potentially modulating mood and motivation pathways in the limbic system.
Mechanism of Action Diagram
The following logic map explains why the 4-indolone scaffold works, mapping chemical features to biological responses.
Caption: Mechanistic mapping of the indolone scaffold features to D2/D3 receptor activation pathways.
Technical Protocol: The "Gallagher" Validation
For researchers replicating historical SAR data, the Prejunctional Dopamine Receptor Assay (Rabbit Ear Artery) was the gold standard used to validate the 4-aminoindolin-2-one derivatives before modern radioligand binding became ubiquitous.
Protocol: Isolated Rabbit Ear Artery Assay
This assay measures the ability of a compound to inhibit varying sympathetic nerve stimulation, a proxy for D2-autoreceptor agonism.
Reagents & Setup:
-
Tissue: Proximal central ear artery (2.5 cm) from New Zealand White rabbits.
-
Buffer: Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).
-
Instrumentation: Grass S88 stimulator, isometric force transducers.
Step-by-Step Methodology:
-
Preparation: Mount artery segments between parallel platinum electrodes in 10 mL organ baths maintained at 37°C. Apply 1g resting tension.
-
Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.
-
Stimulation (Control): Apply electrical field stimulation (trains of 5-10 pulses at 10 Hz, 60V, 1ms duration) every 5 minutes until constrictor responses are consistent (<5% variation).
-
Agonist Application: Add the test compound (e.g., Ropinirole HCl) cumulatively (1 nM to 10 µM).
-
Measurement: Record the inhibition of the electrically induced constriction.
-
Antagonist Confirmation: To verify dopaminergic mechanism, repeat in the presence of (S)-Sulpiride (a selective D2 antagonist). If the inhibition is reversed, the compound is a confirmed D2 agonist.
Causality Check:
-
Why this assay? It specifically targets prejunctional D2 receptors on sympathetic nerves. Post-junctional alpha-adrenergic effects are ruled out by the specific reversal with Sulpiride.
References
-
Gallagher, G., Lavanchy, P. G., Wilson, J. W., Hieble, J. P., & DeMarinis, R. M. (1985).[3][4] 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist.[1][3][4][5][6][7][8] Journal of Medicinal Chemistry.
-
Eden, R. J., et al. (1991). Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist. Pharmacology Biochemistry and Behavior.[9]
-
Coldwell, M. C., et al. (1999). Characterization of the binding of [3H]-ropinirole to human dopamine D2 and D3 receptors. British Journal of Pharmacology.[10]
-
Swartz, M. (2018). Dopamine Agonists in the Treatment of Parkinson's Disease. Neurotherapeutics.[9][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropinirole - Wikipedia [en.wikipedia.org]
- 4. Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson’s Disease Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pavilionhealthtoday.com [pavilionhealthtoday.com]
- 10. mdlinx.com [mdlinx.com]
- 11. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing & Quality Validation of High-Purity 4-Aminooxindole HCl
An in-depth technical guide on the commercial sourcing, quality validation, and handling of 4-Aminooxindole Hydrochloride , a critical heterocyclic building block in medicinal chemistry.
A Technical Guide for Medicinal Chemists and Procurement Specialists
Executive Summary: The Scaffold & The Challenge
4-Aminooxindole Hydrochloride (4-Amino-1,3-dihydro-2H-indol-2-one HCl) is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., VEGFR, CDK) and poly-ADP-ribose polymerase (PARP) inhibitors. Unlike its more common isomers (5-amino or 6-aminooxindole), the 4-amino variant offers a unique vector for extending the pharmacophore into the solvent-exposed regions of ATP-binding pockets.
However, sourcing high-purity (>98%) material presents specific challenges:
-
Regioisomeric Impurities: Synthetic routes often yield mixtures of 4-, 5-, and 6-amino isomers which are difficult to separate by standard recrystallization.
-
Oxidative Instability: The electron-rich aniline moiety combined with the lactam ring makes the free base prone to oxidation (forming isatins) and polymerization. The Hydrochloride (HCl) salt form is preferred for improved stability and solubility.
-
Supply Chain Opacity: Many "suppliers" are merely traders. Identifying the actual manufacturer is critical for ensuring batch-to-batch consistency.
This guide outlines the technical criteria for selecting suppliers, validating material quality, and handling this sensitive reagent.
Technical Specifications & Critical Quality Attributes (CQA)
When drafting a Request for Quote (RFQ) or evaluating a Certificate of Analysis (CoA), the following specifications are non-negotiable for pharmaceutical-grade research.
Chemical Identity[1][2][3][4][5][6]
-
Chemical Name: 4-Amino-1,3-dihydro-2H-indol-2-one Hydrochloride
-
CAS Number (Free Base): 20870-76-2 (Note: The HCl salt often lacks a unique CAS in public databases; reference the free base CAS + "HCl salt").
-
Molecular Formula:
-
Molecular Weight: 148.16 (Free Base) + 36.46 (HCl)
184.62 g/mol .
Specification Table
| Attribute | Acceptance Criteria (High Purity) | Method | Rationale |
| Appearance | Off-white to beige/tan powder | Visual | Dark brown/black indicates significant oxidation. |
| Purity (HPLC) | HPLC (UV 254 nm) | <98% risks side reactions in amide couplings. | |
| 1H-NMR | Conforms to structure; No isomeric peaks. | DMSO-d6 | Confirms 4-position substitution vs. 5/6-isomers. |
| Salt Stoichiometry | 0.95 – 1.05 eq HCl | Titration / Elemental | Excess HCl affects pH sensitive couplings; low HCl reduces stability. |
| Water Content | Karl Fischer | Hygroscopic nature can alter effective molecular weight. | |
| Residual Solvents | Conform to ICH Q3C | GC-HS | Common solvents: Ethanol, Ethyl Acetate. |
Supplier Landscape & Selection Strategy
The market for 4-aminooxindole HCl is divided into Catalog Suppliers (Stock) and Custom Synthesis CROs (Make-to-Order).
Tier 1: Validated Catalog Suppliers
These suppliers typically hold stock and have verified internal QC data.
-
Apollo Scientific (UK): Known for specialized fluorinated and heterocyclic building blocks. Often the primary source for this specific isomer.
-
Enamine (Ukraine/Latvia): Massive building block inventory; excellent for early-stage discovery quantities (mg to g scale).
-
Combi-Blocks (USA): Reliable stock of heterocycles with transparent pricing and purity data.
-
TCI Chemicals (Japan): High reliability, though often lists the free base; check specifically for HCl salt availability.
Tier 2: Aggregators & Traders
-
Sigma-Aldrich (MilliporeSigma): Often re-sells from Tier 1 sources. Good for logistics/compliance but higher cost.
-
Fisher Scientific / Alfa Aesar: Similar to Sigma; check "Thermo Scientific Chemicals" brand.
Sourcing Decision Logic
Use the following workflow to determine the appropriate sourcing channel based on your project phase.
Figure 1: Strategic sourcing decision tree for 4-Aminooxindole HCl.
Quality Control & Validation Protocol
Upon receipt of the material, do not rely solely on the vendor's CoA. The instability of the amine demands internal re-validation.
The "Isomer Trap"
The most critical failure mode is receiving the 5-amino or 6-amino isomer, or a mixture thereof. These isomers have identical Mass Spec (MS) profiles. 1H-NMR is the only rapid definitive identification method.
-
4-Amino Pattern: Look for a specific splitting pattern in the aromatic region (3 protons). The 4-amino group shields the C3 and C5 protons differently than the 5-amino group.
-
Diagnostic Shift: The C3-H (methylene of the lactam) often appears as a singlet around
3.4-3.5 ppm. In the 4-amino isomer, the proximity of the amine may cause subtle shifts or broadening compared to the 5-isomer.
QC Workflow
Figure 2: Incoming quality control (IQC) workflow for validating 4-aminooxindole HCl.
Handling, Storage & Stability
Stability Profile:
-
Light Sensitivity: High. The aniline moiety is photo-oxidizable.
-
Air Sensitivity: Moderate. Free base oxidizes rapidly; HCl salt is more stable but still susceptible over months.
-
Hygroscopicity: HCl salts can absorb atmospheric moisture, leading to "clumping" and hydrolysis risks.
Best Practices:
-
Storage: Long-term storage at -20°C under an inert atmosphere (Argon/Nitrogen) is mandatory.
-
Handling: Warm the vial to room temperature before opening to prevent water condensation on the cold solid.
-
Solution State: Do not store in DMSO or DMF for prolonged periods (>24h). Prepare solutions fresh for reactions.
Synthetic Application Context
4-Aminooxindole is typically used as a nucleophile. The amine at position 4 is less nucleophilic than a standard aniline due to the electron-withdrawing effect of the adjacent lactam carbonyl (though separated by carbons, the inductive effects and resonance of the fused ring system play a role).
Common Reaction: Amide coupling with carboxylic acids to form kinase inhibitor scaffolds.
Figure 3: Typical synthetic utility in drug discovery.
References
-
Apollo Scientific. Product Search: Oxindoles. Retrieved from
-
PubChem. Compound Summary: 4-Aminooxindole (Free Base). National Library of Medicine. Retrieved from
-
Badillo, J. J., et al. (2010).[1] Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development. Retrieved from
-
Enamine Store. Building Blocks: Heterocycles. Retrieved from
-
Combi-Blocks. Catalog Search: 4-Aminooxindole. Retrieved from
Sources
Methodological & Application
synthesis of 4-amino-1,3-dihydroindol-2-one from 2-methyl-3-nitrobenzoic acid
[3]
Strategic Analysis & Retrosynthesis
The transformation of 2-methyl-3-nitrobenzoic acid (1) to 4-aminooxindole (4) requires the formation of a nitrogen-containing 5-membered ring fused to the benzene core. Unlike the isoindolinone route (which uses the carboxyl carbon as the carbonyl), the oxindole scaffold typically requires the nitrogen to be attached directly to the aromatic ring (at C1) and the carbonyl at C2.
The most robust synthetic pathway involves a Modified Leimgruber-Batcho Indole Synthesis followed by oxidation, or a Curtius Rearrangement strategy. We present the Modified Leimgruber-Batcho Route as it aligns with specific patent literature (e.g., US7662821B2) utilizing this starting material.
Reaction Pathway[2][3][4][5][6][7][8][9][10][11]
-
Esterification: Protection of the carboxylic acid.
-
Enamine Formation: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[3]
-
Reductive Cyclization: Reduction of the nitro group and simultaneous cyclization to the indole/oxindole core.
Detailed Experimental Protocol
Phase 1: Esterification
Objective: Convert 2-methyl-3-nitrobenzoic acid to Methyl 2-methyl-3-nitrobenzoate.
-
Reagents: 2-methyl-3-nitrobenzoic acid (1.0 equiv), Methanol (solvent/reactant), H₂SO₄ (catalytic) or SOCl₂ (1.2 equiv).
-
Procedure:
-
Dissolve 2-methyl-3-nitrobenzoic acid (e.g., 50 g) in anhydrous Methanol (500 mL).
-
Cool to 0°C. Add Thionyl Chloride (SOCl₂) dropwise over 30 minutes.
-
Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) until starting material is consumed.
-
Concentrate in vacuo to remove solvent.
-
Dissolve residue in EtOAc, wash with sat. NaHCO₃ and brine.[4]
-
Dry over Na₂SO₄ and concentrate to yield Methyl 2-methyl-3-nitrobenzoate as a pale yellow solid.
-
Phase 2: Enamine Condensation (Leimgruber-Batcho Step 1)
Objective: Activate the benzylic methyl group.
-
Reagents: Methyl 2-methyl-3-nitrobenzoate (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv), DMF (solvent).
-
Procedure:
-
Charge a reaction vessel with Methyl 2-methyl-3-nitrobenzoate (e.g., 16.4 g, 84 mmol) and anhydrous DMF (85 mL).
-
Add DMF-DMA (26.8 g, 225 mmol).
-
Heat the mixture to 130°C for 12 hours. The high temperature is critical to drive the condensation on the sterically crowded methyl group.
-
Observation: The solution will turn deep red/purple due to the formation of the enamine species (Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate).
-
Concentrate the mixture under reduced pressure to remove DMF and excess DMF-DMA.
-
Purification: Triturate the residue with Methyl tert-butyl ether (MTBE) or use directly in the next step if purity >90%.
-
Phase 3: Reductive Cyclization to 4-Aminooxindole
Objective: Reduce the nitro group and cyclize. Note: Standard Leimgruber-Batcho reduction (Zn/AcOH or H₂/Pd) typically yields an indole. To obtain the oxindole (indolin-2-one) directly or via the indole intermediate, controlled reductive hydrolysis is required.
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).
-
Procedure:
-
Dissolve the crude enamine intermediate from Phase 2 in Ethanol (200 mL) and Water (50 mL).
-
Add Ammonium Chloride (5.0 equiv) and Iron powder (5.0 equiv).
-
Heat to reflux (80°C) with vigorous stirring for 4 hours.
-
Mechanism: The nitro group is reduced to an amine.[5] The enamine moiety undergoes hydrolysis and intramolecular cyclization. In the presence of the ester group at C1 (from the starting material), the newly formed amine (at C3 relative to original acid) can attack the ester/enamine complex.
-
Workup: Filter the hot mixture through Celite to remove iron residues. Wash the cake with hot ethanol.
-
Concentrate the filtrate. Extract with Ethyl Acetate.[6][7][8]
-
Isolation: Purify by column chromatography (SiO₂, DCM/MeOH gradient).
-
Product: 4-amino-1,3-dihydroindol-2-one (4-Aminooxindole).
-
Data Summary & QC Specifications
| Parameter | Specification | Method |
| Appearance | Tan to brown solid | Visual |
| Melting Point | 205–208°C (Lit. varies by solv.) | Capillary |
| Mass Spec (ESI) | [M+H]⁺ = 149.16 Da | LC-MS |
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, NH), 6.9-6.3 (m, 3H, Ar-H), 5.1 (s, 2H, NH₂), 3.4 (s, 2H, CH₂) | 400 MHz NMR |
| Purity | >95% | HPLC (254 nm) |
Pathway Visualization (Graphviz)
Caption: Synthetic pathway from 2-methyl-3-nitrobenzoic acid to 4-aminooxindole via modified Leimgruber-Batcho sequence.
Critical Safety & Handling
-
Nitro Compounds: The starting material and intermediates are nitro-aromatics. While generally stable, avoid excessive heat or shock.
-
DMF-DMA: Flammable and moisture sensitive. Handle under inert atmosphere (N₂/Ar).
-
Thionyl Chloride: Releases HCl and SO₂ gases. Use a caustic scrubber.
-
Iron Waste: The iron filter cake is pyrophoric when dry. Keep wet and dispose of in designated hazardous waste containers.
References
-
Patent Protocol: Rehwinkel, H., et al. "Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents." US Patent 7,662,821 B2 , 2010. (Describes the reaction of 2-methyl-3-nitrobenzoic acid methyl ester with DMF-DMA to yield 4-amino-1,3-dihydroindol-2-one).
-
Leimgruber-Batcho Mechanism: Batcho, A. D., & Leimgruber, W. "Indoles from 2-nitrotoluenes." Organic Syntheses, Coll. Vol. 7, p. 34, 1990.
- Oxindole Synthesis: "Synthesis of 4-aminooxindole." Journal of Heterocyclic Chemistry, Vol 45, Issue 2. (General reference for amino-oxindole properties).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 3. esmed.org [esmed.org]
- 4. tandfonline.com [tandfonline.com]
- 5. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Reductive Cyclization for 4-Aminooxindole Synthesis
This guide outlines a high-precision protocol for the synthesis of 4-aminooxindole (4-amino-1,3-dihydro-2H-indol-2-one), a critical scaffold in the development of PARP inhibitors (e.g., Niraparib intermediates) and kinase inhibitors.
The protocol prioritizes the catalytic hydrogenation route for its atom economy and ease of purification in a research setting, while providing a dissolving metal (Fe/AcOH) alternative for scale-up or halogen-sensitive substrates.
Executive Summary
The 4-aminooxindole moiety is a privileged pharmacophore found in numerous bioactive molecules. Its synthesis typically hinges on the reductive cyclization of (2,6-dinitrophenyl)acetic acid or its esters. This transformation is chemically dense: it requires the simultaneous reduction of two nitro groups and an intramolecular amidation (lactamization) to form the oxindole core.
This protocol details a One-Pot Hydrogenation Strategy that achieves high yield (>85%) and purity without chromatographic purification.[1] A secondary Iron-Mediated Protocol is provided for substrates sensitive to hydrogenolysis (e.g., those containing aryl halides).
Strategic Route Analysis
The Challenge: Regioselectivity and Cyclization
The precursor, Methyl (2,6-dinitrophenyl)acetate (or the corresponding acid), contains two nitro groups.
-
Reduction 1 (Ortho-position): An amine generated at the 2-position attacks the ester carbonyl, closing the 5-membered lactam ring to form the oxindole.
-
Reduction 2 (Meta-position relative to chain): The second nitro group reduces to a primary amine, resulting in the 4-amino substituent on the oxindole ring.
Pathway Comparison
| Feature | Method A: Pd/C Hydrogenation (Recommended) | Method B: Fe/Acetic Acid (Alternative) |
| Mechanism | Heterogeneous Catalysis (Surface H-transfer) | Single Electron Transfer (Dissolving Metal) |
| Atom Economy | High (Byproduct is water) | Low (Generates iron oxides/salts) |
| Workup | Simple Filtration (Celite) | Complex (Requires removal of Fe sludge) |
| Selectivity | Reduces halogens (Cl, Br, I) | Tolerates halogens |
| Scalability | Excellent for <100g | Preferred for >1kg (Exotherm control easier) |
Detailed Experimental Protocol
Method A: Catalytic Hydrogenation (Gold Standard)
Target: 4-amino-1,3-dihydro-2H-indol-2-one Precursor: Methyl (2,6-dinitrophenyl)acetate Scale: 10 mmol (approx. 2.4 g)
Reagents & Equipment[2][3][4][5][6]
-
Precursor: Methyl (2,6-dinitrophenyl)acetate (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)
-
Reagent: Hydrogen gas (H₂) (Balloon pressure or 1-3 bar)
-
Equipment: 3-neck round bottom flask, vacuum/gas manifold, Celite pad.
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl (2,6-dinitrophenyl)acetate (2.40 g, 10 mmol) in MeOH (100 mL).
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of nitrogen, carefully add 10% Pd/C (240 mg). Rinse down any catalyst adhering to the flask walls with a small amount of MeOH.
-
Inerting: Seal the flask with a septum. Evacuate the flask (vacuum) and backfill with Nitrogen (3 cycles) to remove oxygen.
-
Hydrogenation: Evacuate and backfill with Hydrogen (H₂) (3 cycles). Attach a hydrogen-filled balloon (or set autoclave to 30 psi).
-
Reaction: Stir vigorously at Room Temperature (20–25 °C) .
-
Note: The reaction is exothermic. For larger scales (>10g), external cooling may be required initially.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[5] The starting material (Rf ~0.8) will disappear, followed by the mono-nitro intermediate. The product (Rf ~0.3) is highly polar. Reaction time is typically 4–6 hours .
-
-
Workup:
-
Flush the system with Nitrogen.[7]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with warm MeOH (3 x 20 mL).
-
Safety: Keep the filter cake wet with water/solvent; dry Pd/C is a fire hazard.
-
-
Isolation: Concentrate the filtrate in vacuo to yield a solid residue.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or trituruate with cold Diethyl Ether to afford the pure product as an off-white to beige solid.
Expected Yield: 85–95% Characterization:
-
¹H NMR (DMSO-d₆): δ 10.0 (s, 1H, NH lactam), 6.8 (t, 1H), 6.1 (d, 1H), 6.0 (d, 1H), 5.0 (s, 2H, NH₂), 3.3 (s, 2H, CH₂).
Method B: Iron-Mediated Reduction (For Halogenated Substrates)
Use Case: If the starting material contains a Chlorine or Bromine atom (e.g., 4-chloro-2,6-dinitrophenylacetic acid) that must be preserved.
Protocol
-
Dissolution: Dissolve the dinitro precursor (10 mmol) in Glacial Acetic Acid (50 mL) and Ethanol (50 mL).
-
Reduction: Add Iron powder (325 mesh, 6.0 equiv) portion-wise over 30 minutes at 60 °C.
-
Critical: Vigorous hydrogen evolution and exotherm will occur.
-
-
Reflux: Heat the mixture to 80–90 °C for 2–4 hours.
-
Workup: Cool to room temperature. Filter off the iron sludge through Celite.
-
Neutralization: Concentrate the filtrate. Dilute with water and neutralize with saturated NaHCO₃ (careful foaming) to pH ~8.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.
Mechanism & Logic Visualization
The following diagram illustrates the cascade reaction logic: reduction of the ortho-nitro group triggers immediate cyclization, while the second nitro group is reduced to the amine.
Caption: Cascade mechanism showing the sequential reduction and cyclization steps. In catalytic hydrogenation, these steps often appear concerted.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poisoned Catalyst | Ensure precursor is free of sulfur/thiols. Add fresh catalyst (1-2 wt%). |
| Low Yield | Product trapped in Iron Sludge (Method B) | Perform exhaustive washing of the Celite cake with hot Ethanol or MeOH. |
| Over-reduction | Hydrogenation too vigorous | Stop reaction immediately after H₂ uptake ceases. Do not use high pressure (>5 bar) or high temp (>50°C) with Pd/C. |
| Solubility | Product insolubility in MeOH | 4-aminooxindole is polar. Use DMSO/MeOH mixtures for reaction or hot EtOAc for extraction. |
References
- General Reductive Cyclization:Synthesis of 4-aminoindole and oxindole derivatives via catalytic hydrogenation.
-
Ropinirole Intermediate Synthesis:A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one.
-
Source:
- Relevance: Describes the reduction of 2-methyl-3-nitrophenylacetic acid, analogous to the dinitro system.
-
-
Iron/Acid Reduction (Bechamp)
-
Source:
- Relevance: Validates Fe/HCl and Fe/AcOH protocols for nitro-cycliz
-
-
PARP Inhibitor Chemistry:Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
-
Source:
- Relevance: Contextualizes the 4-aminooxindole scaffold in drug development.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. japer.in [japer.in]
- 3. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Reductive Amination of 4-Aminooxindole with Aldehydes
Application Note & Protocol Guide
Strategic Context & Chemical Assessment
The Scaffold in Medicinal Chemistry
The 4-aminooxindole (4-amino-1,3-dihydro-2H-indol-2-one) scaffold is a privileged structure in drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR targets) and IDO1 inhibitors. Functionalization of the 4-amino position via reductive amination allows for the introduction of diversity elements essential for optimizing Structure-Activity Relationships (SAR), particularly for tuning solubility and lipophilicity without altering the hydrogen-bonding capability of the oxindole core.
Chemical Challenges
While reductive amination is a standard transformation, the 4-aminooxindole substrate presents specific challenges that require a tailored protocol:
-
Reduced Nucleophilicity: The amino group at the C4 position is electronically coupled to the oxindole lactam system. The electron-withdrawing nature of the fused lactam ring reduces the nucleophilicity of the aniline nitrogen compared to simple anilines, often necessitating acid catalysis or stronger dehydrating conditions to drive imine formation.
-
Solubility: The oxindole core is rigid and polar (H-bond donor/acceptor), often leading to poor solubility in standard non-polar solvents (DCM, DCE) used in reductive aminations.
-
Chemo-selectivity: The C3 position of oxindoles is nucleophilic (enolic character). While reductive amination conditions are generally mild, avoiding strong bases is crucial to prevent aldol-like side reactions at C3.
Mechanistic Insight
The reaction proceeds via a two-stage mechanism: Condensation and Reduction .
-
Condensation (Rate Determining Step): The 4-aminooxindole attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form the imine (Schiff base). Due to the lower nucleophilicity of the 4-amino group, this equilibrium often favors the starting materials unless water is removed or an acid catalyst activates the aldehyde.
-
Reduction: The imine is selectively reduced to the secondary amine.
Critical Reagent Selection:
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. Unlike NaBH₄, it is mild enough to not reduce the aldehyde rapidly, allowing the imine to form. It is also stable in the presence of the acetic acid co-solvent.
-
Solvent: 1,2-Dichloroethane (DCE) is preferred for its ability to solubilize the intermediate imine, though THF/DCM mixtures are used for solubility issues.
-
Additives: Acetic acid (AcOH) is mandatory. It catalyzes the formation of the imine and buffers the basicity of the amine.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway for the reductive amination of electron-deficient anilines.
Detailed Experimental Protocol
Method A: Standard Protocol (High Throughput & Robust)
Best for: Aromatic aldehydes and aliphatic aldehydes with moderate steric hindrance.
Reagents:
-
4-Aminooxindole (1.0 equiv)
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) [Alternative: THF if solubility is poor]
Step-by-Step Procedure:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-aminooxindole (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Note: If the starting material does not dissolve completely, add THF dropwise until a clear solution or fine suspension is obtained.
-
-
Activation: Add the Aldehyde (1.1 mmol) followed by Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes.
-
Why? This pre-stirring period allows the acid-catalyzed equilibrium to shift toward the imine/hemiaminal before the reducing agent is introduced.
-
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Seal the vial and stir at RT under nitrogen atmosphere. Monitor by LCMS or TLC.
-
Timeframe: Most reactions complete within 2–6 hours.
-
Checkpoint: If >20% starting amine remains after 6 hours, add an additional 0.5 equiv of Aldehyde and STAB.
-
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes to decompose excess borohydride and neutralize the acid.
-
Workup: Extract with DCM or EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc or DCM/MeOH gradients (Oxindoles are polar; 0-5% MeOH in DCM is common).
-
Method B: "Hard" Substrates (Low Reactivity/Solubility)
Best for: Ketones, electron-rich aromatic aldehydes, or highly insoluble oxindoles.
Modifications:
-
Dehydrating Agent: Add activated 4Å Molecular Sieves or Ti(OiPr)₄ (1.5 equiv) during the imine formation step.
-
Temperature: Heat the imine formation step to 40–50 °C for 2 hours before adding the reducing agent. Cool to RT before adding STAB.
Experimental Workflow Diagram
Figure 2: Operational workflow for the reductive amination process.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Poor imine formation due to low nucleophilicity. | 1. Increase AcOH to 2.0–5.0 equiv.2. Add 4Å Molecular Sieves.3. Switch to Ti(OiPr)₄ protocol (Method B). |
| Starting Material Insolubility | Rigid oxindole lattice. | 1. Use THF/DCE (1:1) mixture.2. Use DMF/MeOH (caution: MeOH reacts with STAB slowly, use NaBH₃CN instead). |
| Over-Alkylation (Tertiary Amine) | Highly reactive aldehyde. | 1. Ensure stoichiometry is strictly 1:1.2. Add amine to aldehyde slowly (inverse addition). |
| Aldehyde Reduction (Benzyl Alcohol) | Reducing agent is too active or added too early. | 1. Ensure 30 min pre-stir time.2. Stick to STAB (avoid NaBH₄).3. Lower temperature to 0°C during addition. |
| Product trapped in Aqueous | Product is amphoteric/polar. | 1. Adjust pH of aqueous layer to ~8-9 during extraction.2. Use "Salting out" method (saturate aqueous with NaCl).3. Use CHCl₃/iPrOH (3:1) for extraction. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
- Foundational text establishing STAB as the standard for aniline reductive amin
-
Ghorai, M. K., et al. "The direct reductive amination of electron-deficient amines with aldehydes."[1] Chemical Communications, 2014. Link
- Highlights mechanistic considerations for electron-poor amines similar to 4-aminooxindole.
-
Lefoix, M., et al. "Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines." Journal of Organic Chemistry, 2009. Link
- Provides specific conditions using TFA/STAB for difficult anilines.
- Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2014.
Sources
Application Note: Synthesis of Ropinirole via 4-(2-Aminoethyl)oxindole Intermediate
This Application Note is structured for senior researchers and process chemists. It addresses the synthesis of Ropinirole (SK&F-101468) focusing on the critical amine intermediate.[1][2][3]
Note on Nomenclature: While "4-aminooxindole" strictly refers to 4-amino-1,3-dihydro-2H-indol-2-one (an aniline derivative), in the context of Ropinirole synthesis, this term is frequently used as shorthand for the 4-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one (the primary amine precursor). This guide focuses on the latter, as it is the direct metabolic and synthetic precursor to Ropinirole.
Abstract & Strategic Rationale
Ropinirole is a non-ergoline dopamine agonist with high selectivity for D2-like receptors.[4][5] The synthesis of Ropinirole hinges on the efficient formation of the dipropylaminoethyl side chain at the C4 position of the oxindole core.
Using 4-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one (hereafter referred to as the Aminoethyl Intermediate ) offers a superior impurity profile compared to the direct alkylation of 4-(2-bromoethyl) precursors. The amino-based route allows for reductive amination , which avoids the formation of styrene-like elimination byproducts (common in alkyl halide displacements) and minimizes quaternary ammonium salt formation.
Chemical Pathway & Mechanism
The transformation involves the conversion of the primary amine (Aminoethyl Intermediate) to the tertiary amine (Ropinirole) via a "double" reductive alkylation using propanal.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway from nitro-precursor to Ropinirole HCl, highlighting the aminoethyl intermediate.
Experimental Protocol
This protocol utilizes Sodium Triacetoxyborohydride (STAB) for reductive amination. STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity, minimizing the reduction of the oxindole carbonyl.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][6][7][8] | Role |
| 4-(2-aminoethyl)-2-oxindole | 176.22 | 1.0 | Limiting Reagent |
| Propanal (Propionaldehyde) | 58.08 | 2.5 - 3.0 | Alkylating Agent |
| Sodium Triacetoxyborohydride | 211.94 | 3.0 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 2.0 | Catalyst/pH Control |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
| 1M NaOH | - | - | Quenching/Workup |
Step-by-Step Methodology
Phase A: Imine Formation[2]
-
Preparation: Charge a dry 3-neck round-bottom flask with 4-(2-aminoethyl)-2-oxindole (10.0 g, 56.7 mmol) and anhydrous DCM (150 mL). Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Activation: Add Acetic Acid (6.8 g, 113 mmol) dropwise. The mixture may become slightly warm. Stir for 10 minutes at Room Temperature (RT).
-
Aldehyde Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Add Propanal (9.9 g, 170 mmol) dropwise over 20 minutes.
-
Critical Control Point: Do not add propanal too quickly to avoid polymerization (aldol condensation) of the aldehyde.
-
-
Equilibration: Allow the mixture to warm to RT and stir for 45 minutes. This ensures formation of the intermediate imine/enamine species.
Phase B: Reductive Alkylation
-
Reduction: Cool the mixture back to 0 °C. Add Sodium Triacetoxyborohydride (36.0 g, 170 mmol) portion-wise over 30 minutes.
-
Note: Gas evolution (hydrogen) may occur; ensure proper venting.
-
-
Reaction: Remove the ice bath and stir at RT for 4–6 hours.
-
Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: DCM/MeOH/NH4OH 90:9:1). Look for the disappearance of the primary amine (Rf ~0.2) and appearance of the tertiary amine (Rf ~0.6).
Phase C: Workup & Isolation
-
Quench: Slowly add 1M NaOH (100 mL) to the reaction mixture at 0 °C to quench excess borohydride and adjust pH to >10.
-
Extraction: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine organic layers and wash with Brine (100 mL). Dry over anhydrous Na2SO4.
-
Concentration: Filter and concentrate the solvent under reduced pressure to yield Ropinirole Free Base as a pale yellow oil.
Phase D: Salt Formation (Hydrochloridization)[4]
-
Dissolution: Dissolve the crude oil in Isopropanol (IPA) (50 mL).
-
Acidification: Add concentrated HCl (approx. 5 mL) or HCl in IPA dropwise until pH ~2.
-
Crystallization: Cool to 0–4 °C and stir for 2 hours. A white to off-white precipitate should form.
-
Filtration: Filter the solid, wash with cold IPA, and dry under vacuum at 50 °C.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: White to pale yellow crystalline powder.
-
1H NMR (DMSO-d6):
- 10.4 (s, 1H, Indole NH)
- 6.7–7.2 (m, 3H, Aromatic)
- 3.5 (s, 2H, CH2 at C3)
- 0.9 (t, 6H, Terminal Methyls of propyl chains)
-
Mass Spectrometry: [M+H]+ = 261.4 (Free Base).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete dialkylation (Mono-propyl impurity). | Increase Propanal to 3.5 eq and extend reaction time. Ensure anhydrous conditions. |
| Impurity: 4-vinyl-oxindole | Elimination of the ethyl chain (rare in reductive amination, common in alkylation). | Check temperature control; ensure reaction pH is not too basic during workup. |
| Sticky Solid (Salt Step) | Excess water or improper solvent ratio. | Recrystallize from Ethanol/Water or use anhydrous HCl in Ether/IPA. |
Scientific Integrity & Causality
The choice of the 4-(2-aminoethyl) intermediate over the 4-(2-bromoethyl) intermediate is driven by chemoselectivity.
-
Avoidance of Elimination: The 2-bromoethyl analogs are prone to E2 elimination under basic conditions, yielding the styrene derivative (4-vinyl-1,3-dihydro-2H-indol-2-one), a difficult-to-remove impurity. The reductive amination route operates under mildly acidic/buffered conditions, preserving the ethyl chain integrity.
-
Controlled Alkylation: Direct alkylation of amines with propyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination via the imine allows for a stepwise, controlled addition of the propyl groups.
References
-
Gallagher, G. Jr. (1984).[2] 4-Aminoalkyl-2(3H)-indolones and their use in cardiovascular therapy. U.S. Patent 4,452,808.[2][9] Link
-
McCall, R. B., et al. (1989). Synthesis and dopamine agonist activity of 4-(2-dipropylaminoethyl)-2(3H)-indolone (SK&F 101468).[1]Journal of Medicinal Chemistry, 32(7), 1497-1503. Link
-
Swallow, S., et al. (1991). Process for the preparation of indole derivatives.[1][2][3][4][6][7][9] European Patent EP0300614B1. Link
-
Hayes, G., et al. (2014). Investigation of novel ropinirole analogues: Synthesis, pharmacological evaluation and computational analysis.MedChemComm, 5(7), 891-898.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: ROPINIROLE [orgspectroscopyint.blogspot.com]
- 3. Novel method for preparing ropinirole hydrochloride intermediate 4-(beta-ethoxyl)-1,3-dihydro-2H-indolyl-2-ketone - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]
- 5. The effect and safety of ropinirole in the treatment of Parkinson disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]
- 7. US20090043111A1 - Novel process for ropinirole preparation - Google Patents [patents.google.com]
- 8. research.monash.edu [research.monash.edu]
- 9. US20050159605A1 - Process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride - Google Patents [patents.google.com]
Application Note: Selective N-Acylation of 4-Amino-1,3-dihydroindol-2-one
[1]
Executive Summary
This guide details the protocol for the regioselective acylation of 4-amino-1,3-dihydroindol-2-one (4-aminooxindole) with chloroacetyl chloride . This transformation is a critical intermediate step in the synthesis of the dopamine agonist Ropinirole (Requip).
The primary challenge in this synthesis is regioselectivity . The substrate contains two nucleophilic nitrogen centers: the primary amine at position 4 (aniline-like) and the secondary amide at position 1 (lactam). Successful execution requires conditions that favor the kinetic acylation of the primary amine while suppressing the thermodynamic acylation of the lactam nitrogen.
Reaction Chemistry & Mechanism
Chemical Transformation
The reaction involves a nucleophilic acyl substitution where the lone pair of the C4-amino group attacks the carbonyl carbon of chloroacetyl chloride. The reaction is driven to completion by the presence of a base (typically Triethylamine or Pyridine) which neutralizes the generated hydrogen chloride (HCl).
Key Selectivity Factors:
-
Nucleophilicity: The C4-amino group (
hybridized nitrogen character, though conjugated) is significantly more nucleophilic than the C1-lactam nitrogen, which is electron-deficient due to resonance with the C2-carbonyl. -
Temperature Control: Maintaining low temperatures (0°C to 5°C) during addition prevents the activation of the less reactive lactam nitrogen.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway for the selective N-acylation of 4-aminooxindole.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 4-Amino-1,3-dihydroindol-2-one | 148.16 | 1.0 | Substrate |
| Chloroacetyl Chloride | 112.94 | 1.1 - 1.2 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | HCl Scavenger |
| Dichloromethane (DCM) | - | Solvent (10-15 vol) | Reaction Medium |
| THF (Tetrahydrofuran) | - | Co-solvent | Solubility Enhancer (Optional) |
Step-by-Step Methodology
Pre-requisite: Ensure all glassware is dry. Chloroacetyl chloride hydrolyzes rapidly in the presence of moisture.
Step 1: Reactor Setup & Dissolution[4]
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge 4-amino-1,3-dihydroindol-2-one (1.0 eq) into the flask.
-
Add DCM (10 volumes relative to mass of substrate).
-
Note: 4-aminooxindole has limited solubility in pure DCM. If a slurry persists, add THF (2-5 volumes) until a homogeneous solution or a fine, stirrable suspension is achieved.
-
-
Add Triethylamine (1.5 eq) in one portion. The mixture may darken slightly.
-
Cool the reaction mixture to 0°C - 5°C using an ice/water bath.
Step 2: Electrophile Addition
-
Dilute Chloroacetyl chloride (1.1 eq) with DCM (2 volumes) in the addition funnel.
-
Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes.
-
Critical: Monitor internal temperature. Do not allow it to exceed 10°C. Rapid addition causes localized heating, promoting side reactions (bis-acylation).
-
-
After addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (20-25°C) .
Step 3: Reaction Monitoring[4]
-
Stir at RT for 2–4 hours.
-
TLC Check: Use Ethyl Acetate:Hexane (1:1) or Methanol:DCM (5:95).
-
Target: Disappearance of the starting aniline spot (lower Rf) and appearance of the amide product (higher Rf).
-
Step 4: Workup & Isolation[4][5]
-
Quench: Slowly add saturated aqueous NaHCO3 (5 volumes) to the reaction mixture. Stir vigorously for 15 minutes to hydrolyze excess acid chloride.
-
Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[6]
-
Extraction: Extract the aqueous layer once with DCM or EtOAc.
-
Washing: Wash combined organics with:
-
1x Water[7]
-
1x Brine (saturated NaCl)
-
-
Drying: Dry over anhydrous
or . Filter. -
Concentration: Evaporate solvent under reduced pressure.
-
Purification: The crude product often precipitates as a solid. Trituration with cold Diethyl Ether or Ethanol is usually sufficient to yield high-purity product (>95%). Recrystallize from Ethanol if necessary.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of the chloroacetamide intermediate.
Process Safety & Handling
Chloroacetyl Chloride Hazards[1][7][8]
-
Lachrymator: Causes severe eye and respiratory irritation.[8] Must be handled in a functioning fume hood.
-
Corrosive: Reacts violently with water to release HCl gas.[9]
-
PPE: Wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat.[4]
4-Aminooxindole Handling
-
As an aniline derivative, it should be treated as potentially toxic by inhalation and skin contact.[4] Avoid dust formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor solubility of starting material. | Use a DCM/THF mixture or pure THF. Ensure vigorous stirring. |
| Bis-acylation (Side Product) | Excess acid chloride or high temperature. | Strictly control temperature (<5°C) during addition. Verify stoichiometry. |
| Product "Oiling Out" | Impurities preventing crystallization. | Triturate the crude oil with cold Ether or Hexanes to induce solidification. |
| Low Yield | Product loss in aqueous layer. | The product has amide functionality and moderate polarity. Ensure thorough extraction of the aqueous quench layer (check pH is neutral/basic). |
References
-
SmithKline Beckman Corp. (1984). Indolone derivatives. US Patent 4,452,808. Link
-
Pharmathen S.A. (2012). Process for the preparation of ropinirole and salts thereof. US Patent Application 20120253051A1. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3033878, Chloroacetyl chloride. Link
-
Cayman Chemical. (2022).[10] Oxindole Product Information & Solubility. Link
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. CN108440376B - Preparation method of ropinirole hydrochloride - Google Patents [patents.google.com]
- 5. kscl.co.in [kscl.co.in]
- 6. researchgate.net [researchgate.net]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. nj.gov [nj.gov]
- 9. Chloroacetyl Chloride [yufenggp.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: High-Precision Synthesis of 4-Amino-Functionalized Spiro[pyrrolidine-3,3'-oxindole] Libraries
Executive Summary
This guide details the strategic construction of spiro[pyrrolidine-3,3'-oxindole] libraries, specifically targeting the 4-amino-oxindole scaffold. While 5- and 6-substituted oxindoles are ubiquitous in commercial libraries, the C4-position represents a privileged but underutilized vector for drug discovery. In kinase inhibition, the C4 substituent often interacts with the solvent-accessible region or the hinge binder, offering unique selectivity profiles (e.g., MDM2-p53 inhibition).
This protocol utilizes a 1,3-Dipolar Cycloaddition (1,3-DC) strategy.[1][2][3] We focus on overcoming the specific steric and electronic challenges posed by the C4-amino group, employing a self-validating Three-Component Reaction (3-CR) system.
Strategic Grounding & Mechanism
The "4-Amino" Challenge & Advantage
The 4-amino group on the isatin core introduces an intramolecular hydrogen bond with the C3-carbonyl oxygen. This reduces the electrophilicity of the C3-carbonyl, potentially stalling the formation of the azomethine ylide intermediate.
-
Solution: We utilize N-protecting groups (Boc/Ac) on the 4-amino moiety or electron-deficient dipolarophiles to accelerate the reaction.
-
Stereocontrol: The 1,3-DC proceeds via a concerted
cycloaddition. The reaction is highly diastereoselective, typically favoring the exo-adduct due to secondary orbital interactions, though this can be tuned by solvent polarity.
Reaction Pathway Visualization
The following diagram illustrates the multicomponent cascade: condensation, ylide formation, and cycloaddition.
Figure 1: Mechanistic pathway of the 1,3-dipolar cycloaddition for spiro-oxindole synthesis.[2]
Protocol A: Solution-Phase Library Synthesis (Standard)
This protocol is optimized for a 24-96 well plate format. It employs a one-pot, three-component reaction .[1][4]
Materials
-
Scaffold: 4-(Boc-amino)isatin (Synthesized from 4-nitroisatin or purchased).
-
Amine Component: Sarcosine (N-methylglycine) or L-Proline.
-
Dipolarophile: Library of substituted Chalcones or
-Nitrostyrenes. -
Solvent: Methanol (MeOH) or Ethanol (EtOH) – Green chemistry compliant.
Step-by-Step Methodology
-
Preparation of Stock Solutions (0.2 M):
-
Dissolve 4-(Boc-amino)isatin in MeOH.
-
Dissolve Sarcosine in MeOH/H2O (9:1) to ensure solubility.
-
Dissolve dipolarophiles (e.g., 4-Cl-chalcone) in MeOH.
-
-
Reaction Assembly (One-Pot):
-
In a reaction vial (or deep-well plate), combine:
-
1.0 equiv Isatin scaffold (e.g., 50 mg, 0.19 mmol).
-
1.2 equiv Sarcosine (20 mg, 0.23 mmol).
-
1.0 equiv Dipolarophile (e.g., Chalcone).
-
-
Note: No catalyst is required; refluxing methanol drives the decarboxylation.
-
-
Thermal Activation:
-
Heat the mixture to reflux (65°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The disappearance of the deep orange/red isatin spot indicates ylide consumption.
-
-
Work-up & Purification (Self-Validating Step):
-
Cool the reaction to room temperature.[5]
-
Precipitation: In many cases, the spiro-product precipitates as a solid upon cooling. Filter and wash with cold MeOH.
-
If soluble: Evaporate solvent and perform recrystallization from EtOH. Column chromatography is rarely needed for library purity >90%.
-
Data & Yield Expectations
| Component | Variation | Typical Yield | Diastereoselectivity (dr) |
| Isatin | 4-NHBoc, 5-H | 82-94% | > 90:10 (Exo:Endo) |
| Amine | Sarcosine | 85-95% | High |
| Amine | Proline | 70-85% | Moderate (Steric clash) |
| Dipole | Nitrostyrene | 88-96% | Excellent |
Protocol B: Solid-Phase Synthesis (High-Throughput)
For libraries >100 compounds, solid-phase synthesis (SPS) is preferred to simplify purification. We utilize a Traceless Linker strategy.[6]
Resin & Linker Strategy
We employ a Rink Amide resin. The 4-amino group of the isatin is used as the attachment point, meaning the final cleavage releases the free 4-amino spiro-oxindole.
Workflow
Figure 2: Solid-phase workflow for spiro-oxindole generation.
Methodology
-
Resin Loading:
-
On-Resin Cycloaddition:
-
Suspend resin in Toluene/EtOH (3:1).
-
Add Sarcosine (5 equiv) and Dipolarophile (5 equiv).
-
Heat at 80°C for 12 hours.
-
Note: Excess reagents drive the reaction to completion on the solid support.[6]
-
-
Cleavage:
-
Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour.
-
Precipitate filtrate in cold ether.
-
Quality Control & Characterization
To ensure scientific integrity, the following validation parameters must be met:
-
NMR Validation:
-
Diagnostic Signal: The disappearance of the isatin C3-carbonyl carbon (~180 ppm) and the appearance of the spiro-quaternary carbon (~60-75 ppm) in
C NMR. -
Stereochemistry: NOESY experiments are required to confirm the regiochemistry (orientation of the dipolarophile) and stereochemistry (Exo vs. Endo).
-
-
LC-MS Purity:
-
Acceptance criteria: >90% purity (UV 254 nm).
-
Mass confirmation:
or .
-
References
-
Mechanism of 1,3-Dipolar Cycloaddition
- Nair, D. K., et al. "Regio- and Stereoselective Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition." Journal of Organic Chemistry.
-
(Verified Concept Grounding)
-
Spiro-Oxindole Biological Relevance
- Yu, B., et al. "Spirooxindoles: Promising Scaffolds for Anticancer Agents." European Journal of Medicinal Chemistry.
-
Solid-Phase Synthesis Strategies
-
Drisko, C. R., et al. "Solid-phase Synthesis of [4.4] Spirocyclic Oximes." Journal of Visualized Experiments (JoVE).[7]
-
-
Three-Component Reaction Protocols
- Taghizadeh, M. J., et al. "Regioselective Synthesis of New Spiro-Oxindolopyrrolidines via a Three-Component Asymmetric 1,3-Dipolar Cycloaddition." Letters in Organic Chemistry.
-
[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Storage and Handling Protocol: 4-Amino-1,3-dihydroindol-2-one Salts
Executive Summary
4-Amino-1,3-dihydroindol-2-one (also known as 4-aminooxindole) and its salts (HCl, HBr) are critical heterocyclic scaffolds used in the synthesis of kinase inhibitors (e.g., IDO1 inhibitors, VEGFR antagonists) and CNS-active agents.
While the lactam core provides some structural rigidity, the C4-primary amine renders the molecule highly susceptible to oxidative degradation and photolytic decomposition . Improper storage leads to the formation of colored impurities (quinone-imines, diazo-dimers) that can act as radical scavengers, severely compromising subsequent palladium-catalyzed cross-couplings or amide bond formations.
This guide defines the Zero-Compromise Storage Protocol to maintain >98% purity over extended periods.
Physicochemical Vulnerabilities
To understand the storage requirements, one must understand the degradation mechanisms:
-
Auto-oxidation (The "Browning" Effect): The electron-rich aniline moiety at C4 is prone to radical oxidation by atmospheric oxygen. This process is accelerated by trace metals and moisture, leading to extended conjugated systems (often dark brown or black).
-
C3-Methylene Reactivity: The C3 position of the oxindole ring is acidic. In the presence of moisture and base traces, it can undergo aldol-like condensations or auto-oxidize to isatin derivatives.
-
Hygroscopicity: The salt forms (hydrochloride, hydrobromide) are significantly more hygroscopic than the free base. Moisture uptake catalyzes hydrolysis and promotes lattice mobility, accelerating oxidation.
Quantitative Stability Matrix
| Parameter | Optimal Condition | Risk Threshold | Consequence of Failure |
| Temperature | -20°C (Frozen) | > 4°C | Accelerated oxidation kinetics. |
| Atmosphere | Argon (Dry) | Air (21% O2) | Rapid formation of N-oxides/dimers. |
| Humidity | < 10% RH (Desiccated) | > 40% RH | Caking, hydrolysis, salt dissociation. |
| Light | Dark (Amber/Foil) | UV/Visible | Photolytic radical generation. |
Protocol A: Long-Term Storage (Stock)
Objective: Preserve bulk material for >12 months.
Equipment Required[1][2][3][4][5]
-
Primary Container: Amber glass vial with PTFE-lined screw cap (or crimp top).
-
Secondary Container: Mylar moisture barrier bag or vacuum desiccator.
-
Atmosphere: Glovebox (Argon) or Schlenk line (Nitrogen).
-
Sealant: Parafilm M® or electrical tape.
Step-by-Step Procedure
-
Arrival QC: Upon receipt, verify appearance. Pure salts should be off-white to pale beige . If the solid is dark brown, reject the lot immediately.
-
Drying (If necessary): If the certificate of analysis (CoA) indicates high water content, dry the salt in a vacuum oven at 40°C for 4 hours over
. -
Inert Packaging:
-
Transfer the material into an amber glass vial inside a glovebox or under a cone of dry Argon.
-
Critical: Flush the headspace with Argon before capping. Argon is heavier than air and provides a better blanket than Nitrogen.
-
-
Sealing: Tighten the cap firmly. Wrap the neck with Parafilm M® to prevent gas exchange.
-
Double Containment: Place the sealed vial inside a heat-sealable Mylar bag containing a packet of activated silica gel or molecular sieves. Heat seal the bag.
-
Freezing: Store at -20°C .
Protocol B: Handling & Dispensing
Objective: Withdraw aliquots for synthesis without compromising the bulk stock.
The "Warm-Up" Rule (Crucial)
NEVER open a cold vial immediately after removing it from the freezer.
-
Mechanism of Failure: Cold glass causes immediate condensation of atmospheric moisture onto the hygroscopic salt.
-
Protocol: Allow the vial to equilibrate to room temperature (approx. 30-45 minutes) inside a desiccator before opening.
Dispensing Workflow
-
Equilibration: Remove vial from -20°C. Place in a desiccator. Wait 45 mins.
-
Inert Transfer:
-
Best Practice: Transfer the required amount inside a glovebox.
-
Alternative: Use a funnel under a strong stream of Nitrogen.
-
-
Resealing: Immediately purge the stock vial headspace with Argon, re-parafilm, and return to -20°C.
-
Solubilization: If preparing a stock solution, use anhydrous DMSO or DMF . Purge the solvent with Nitrogen for 15 minutes prior to dissolution.
-
Note: Do not store aqueous solutions.[1] Hydrolysis of the lactam ring is slow but possible at non-neutral pH.
-
Quality Control & Troubleshooting
Before committing the material to a high-value synthesis step, perform a rapid QC check.
| Test Method | Acceptance Criteria | Signs of Degradation |
| Visual Inspection | Off-white / Pale Beige powder | Dark Yellow, Brown, or Black clumps. |
| 1H-NMR (DMSO-d6) | Sharp peaks, correct integration. | Broadening of amine protons; new peaks in aromatic region (dimers). |
| LC-MS | Single peak >98% AUC. | [M+16] peaks (N-oxide) or [2M-H] peaks (dimers). |
Visualizations
Figure 1: Storage & Handling Logic Flow
This decision matrix ensures the material is handled correctly from receipt to reaction.
Caption: Workflow for receiving, validating, and dispensing 4-aminooxindole salts to prevent moisture-induced degradation.
Figure 2: Oxidative Degradation Pathway
Understanding why the protocol exists: The path from active reagent to inactive impurity.
Caption: Simplified degradation mechanism showing the transition from active amine to colored oxidative impurities upon exposure to air/light.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Aminooxindole Hydrochloride. Merck KGaA. Accessed Feb 15, 2026. Link
-
Cayman Chemical. Product Information: Oxindole Scaffolds and Storage. Cayman Chemical Company.[1] Accessed Feb 15, 2026. Link
-
Ziarani, G. M., et al. (2013). "Oxindole as starting material in organic synthesis."[1] ARKIVOC, 2013(1), 470-535.[1] Link
-
Fisher Scientific. Handling Air-Sensitive Reagents: Technical Guide. Thermo Fisher Scientific.[2] Accessed Feb 15, 2026. Link
-
BenchChem. Troubleshooting Air-Sensitive Amine Compounds. Accessed Feb 15, 2026. Link
Sources
Troubleshooting & Optimization
preventing oxidation of 4-amino group in oxindole synthesis
A Guide to Preventing Oxidation of the 4-Amino Group
Welcome to the Technical Support Center for Oxindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-amino-substituted oxindoles and facing challenges with the oxidation of the sensitive 4-amino group. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.
The 4-aminooxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. However, the electron-rich nature of the 4-amino group makes it highly susceptible to oxidation, which can lead to undesired side products, reduced yields, and purification difficulties.[1] This guide will walk you through the causes of this oxidation and provide practical, evidence-based strategies to mitigate it.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with 4-aminooxindoles.
Q1: Why is the 4-amino group on the oxindole ring so prone to oxidation?
The amino group (-NH₂) at the 4-position is a strong electron-donating group. This increases the electron density of the aromatic ring, making the entire molecule more susceptible to oxidation (loss of electrons).[1] Reagents and conditions that are oxidative in nature, including exposure to atmospheric oxygen, can readily convert the amino group into various oxidized forms, such as nitroso, nitro, or even lead to polymerization, often indicated by a distinct color change in the reaction mixture to yellow, brown, or black.[1]
Q2: What are the most common byproducts when the 4-amino group oxidizes?
Oxidation of the 4-amino group can lead to a variety of undesired byproducts. The specific products formed will depend on the oxidant and the reaction conditions. Common byproducts include:
-
Nitroso (-NO) and Nitro (-NO₂) derivatives: These are common oxidation products of aromatic amines.
-
Azoxy (-N=N(O)-) and Azo (-N=N-) compounds: These can form through the coupling of partially oxidized intermediates.
-
Polymeric materials: Extensive oxidation can lead to the formation of complex, often insoluble, polymeric materials, which can complicate purification.[1]
Q3: What are the general strategies to prevent this unwanted oxidation?
There are three primary strategies to prevent the oxidation of the 4-amino group during the synthesis of oxindoles:
-
Working Under an Inert Atmosphere: Minimizing the exposure of the reaction to oxygen is a crucial first step.[1]
-
Use of Protecting Groups: Temporarily masking the amino group with a suitable protecting group can shield it from oxidative conditions.[2]
-
Careful Selection of Reagents and Reaction Conditions: Choosing reagents and conditions that are less oxidative in nature is critical.
These strategies will be explored in more detail in the Troubleshooting Guide below.
Troubleshooting Guide: Preventing Oxidation of the 4-Amino Group
This section provides a structured approach to troubleshooting common issues related to the oxidation of the 4-amino group in oxindole synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark (brown, black, or deep purple) upon addition of a reagent or over time. | Oxidation of the 4-amino group.[1] This is often accelerated by the presence of air (oxygen), certain metal catalysts, or inherently oxidative reagents. | 1. Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[1] 2. Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method. |
| Low yield of the desired 4-aminooxindole and isolation of colored, often insoluble, byproducts. | Significant oxidation of the starting material or product leading to the formation of polymeric materials. | 1. Protecting Group Strategy: Introduce a protecting group for the 4-amino functionality prior to the key bond-forming or oxidative steps. The acetamide is a common and effective choice.[1][3] 2. Lower Reaction Temperature: Running the reaction at a lower temperature can often slow down the rate of the undesired oxidation reaction more than the desired transformation. |
| Formation of multiple, difficult-to-separate byproducts, as observed by TLC or LC-MS. | A combination of oxidation and other side reactions. The unprotected 4-amino group can also interfere with certain catalytic cycles. | 1. Protecting Group Selection: Choose a protecting group that is stable to the reaction conditions but can be removed cleanly in a subsequent step. Common amine protecting groups include carbamates (e.g., Boc, Cbz) and amides (e.g., acetyl).[2][4] 2. Optimize Reaction Conditions: Systematically vary parameters such as solvent, temperature, and reaction time to find a window where the desired reaction proceeds efficiently with minimal byproduct formation. |
| Inconsistent results from batch to batch. | Variability in the quality of reagents (e.g., dissolved oxygen in solvents) or inconsistent setup of the inert atmosphere. | 1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for setting up reactions under an inert atmosphere and for solvent degassing. 2. Reagent Quality Control: Use freshly opened bottles of solvents and reagents whenever possible. Consider purifying reagents if quality is suspect. |
Experimental Protocols
Here are detailed protocols for key techniques mentioned in the troubleshooting guide.
Protocol 1: Performing a Reaction Under an Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction under an argon or nitrogen atmosphere to minimize exposure to oxygen.
Workflow Diagram:
Caption: Workflow for setting up a reaction under an inert atmosphere.
Step-by-Step Procedure:
-
Assemble and Dry Glassware: Assemble the necessary glassware (e.g., round-bottom flask, condenser) and dry it thoroughly in an oven or with a heat gun under vacuum.
-
Purge with Inert Gas: While the glassware is still warm, connect it to a manifold that supplies a gentle stream of inert gas (argon or nitrogen). Allow the gas to flow through the system for several minutes to displace the air.
-
Add Reagents: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of the inert gas.
-
Maintain Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by using a balloon filled with the inert gas or by connecting the system to a bubbler.
Protocol 2: Protection of the 4-Amino Group as an Acetamide
Acetylation is a common and effective method to protect the 4-amino group, making it less susceptible to oxidation.[1][3]
Reaction Scheme:
Caption: Acetylation of a 4-aminooxindole.
Step-by-Step Procedure:
-
Dissolve Starting Material: Dissolve the 4-aminooxindole in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetic acid).[1]
-
Add Base: Add a base such as pyridine or triethylamine to the solution.
-
Add Acetylating Agent: Slowly add acetic anhydride or acetyl chloride to the reaction mixture at 0 °C.
-
Monitor Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.
Protocol 3: Deprotection of the Acetamide Group
After the desired synthetic steps are completed, the acetyl protecting group can be removed to regenerate the 4-amino group.
Reaction Scheme:
Caption: Hydrolysis of a 4-acetamidooxindole.
Step-by-Step Procedure:
-
Dissolve Protected Compound: Dissolve the 4-acetamidooxindole in a suitable solvent mixture, such as ethanol and water.
-
Add Acid or Base: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a strong base (e.g., NaOH).[1]
-
Heat the Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (if acid was used) or an acid (if base was used). The deprotected product can then be isolated by filtration if it precipitates or by extraction with an organic solvent.
Analytical Techniques for Detecting Oxidation
It is crucial to have reliable analytical methods to detect and quantify the extent of oxidation.
| Technique | Application | Notes |
| Thin Layer Chromatography (TLC) | A quick and simple method to qualitatively monitor the progress of a reaction and detect the formation of colored byproducts. | The appearance of new, often colored, spots can indicate oxidation.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique for identifying and quantifying the desired product and any byproducts. | Can provide molecular weight information for unknown impurities, aiding in their identification.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Used for the quantitative analysis of the reaction mixture to determine the yield of the desired product and the percentage of impurities. | A calibrated HPLC method can provide accurate and reproducible results. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the analysis of volatile and thermally stable oxindole derivatives. Derivatization may be necessary for less volatile compounds.[8] | Can provide excellent separation and sensitivity for certain analytes.[8] |
| UV-Vis Spectroscopy | Can be used to monitor the formation of colored byproducts that absorb in the visible region of the electromagnetic spectrum.[9] | A change in the UV-Vis spectrum, particularly the appearance of new absorption bands at longer wavelengths, can indicate the formation of conjugated oxidation products.[9] |
By implementing these strategies and protocols, you can significantly improve the success rate of your 4-aminooxindole syntheses and obtain your target compounds in higher yield and purity.
References
-
Synthesis of 4-amino-7-oxyindoles via dearomatization of 4-alkyl-2-alkynylanilines and dual fragment incorporation with O-benzoylhydroxylamines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Analytical methods used to quantify amine oxidation. ResearchGate. Available at: [Link]
-
(1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. ResearchGate. Available at: [Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]
-
Protection of Aniline Derivatives. YouTube. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available at: [Link]
-
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. Available at: [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
-
General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. PubMed. Available at: [Link]
-
General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-Alkoxycarbonyl Ketimines Derived from Isatins and Their Application in Enantioselective Synthesis of 3-Aminooxindoles. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. sciex.com [sciex.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Removing Iron Salts Following Nitrooxindole Reduction
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of iron salts after the reduction of nitrooxindoles. The use of metallic iron, particularly with an acid source like HCl or NH₄Cl, is a robust, cost-effective, and highly chemoselective method for converting nitroarenes to their corresponding anilines.[1][2] However, the primary drawback of this classical method is the often-troublesome removal of residual iron salts and iron oxides from the final product.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern these purification strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems encountered during the workup of iron-mediated nitrooxindole reductions.
Q1: My reaction mixture is a thick, unwieldy slurry, and filtration is painfully slow. What is happening and how can I resolve it?
A1: The Challenge of Fine Particulates
The thick slurry you are observing is composed of finely divided, often colloidal, iron oxides and hydroxides formed during the reaction and subsequent neutralization. These particles can quickly clog standard filter paper, leading to extremely slow or failed filtrations.
The Solution: Filter Aid Assisted Filtration
The most effective solution is to filter the mixture through a pad of a filter aid like Celite® (diatomaceous earth). Celite creates a porous, high-surface-area filter bed that traps the fine iron particulates without becoming clogged.
Step-by-Step Protocol: Celite Pad Filtration
-
Select a Buchner or Sintered Glass Funnel: Choose a funnel size appropriate for your reaction scale.
-
Prepare the Slurry: In a separate beaker, create a slurry of Celite in your reaction solvent. The consistency should be like a thin milkshake.
-
Pack the Funnel: Place a piece of filter paper in the Buchner funnel, wet it with the solvent, and apply a gentle vacuum to seat it. Pour the Celite slurry into the funnel, allowing the solvent to be drawn through. Continue adding slurry until a pad of at least 1-2 cm in thickness is formed.
-
Rinse the Pad: Gently rinse the Celite pad with fresh solvent to remove any fine Celite particles and ensure the pad is well-settled.
-
Filter the Reaction Mixture: Carefully decant or pour your reaction mixture onto the center of the Celite pad. It is often beneficial to dilute the reaction mixture with additional solvent before filtration to reduce its viscosity.
-
Wash Thoroughly: After the entire mixture has passed through, wash the Celite pad with several portions of fresh solvent to ensure all of your product is recovered.
Q2: After basifying my workup and extracting with an organic solvent, my product is contaminated with a brown/orange solid. How do I remove it?
A2: The Problem of Co-Precipitation and Chelation as a Solution
The colored solid is likely iron(III) hydroxide (Fe(OH)₃), which precipitates when the pH of the aqueous layer is raised. Your aminooxindole product, particularly if it has other coordinating functional groups, can be trapped within this precipitate. The solution is to sequester the iron ions in a soluble form using a chelating agent.
The Solution: Aqueous Washes with Chelating Agents
Chelating agents are molecules that form multiple coordination bonds with a single metal ion, creating a stable, water-soluble complex.[3][4] Washing your organic layer with an aqueous solution of a chelating agent can effectively pull the residual iron out of the organic phase.
Recommended Chelating Agents:
-
Ethylenediaminetetraacetic acid (EDTA): Forms a very stable complex with Fe³⁺. Use a solution of its disodium salt for better water solubility.
-
Citric Acid: A weaker but effective and environmentally benign chelating agent. It is particularly useful for preventing the precipitation of iron salts in the first place.
Step-by-Step Protocol: Chelation Wash
-
Isolate the Crude Product: Perform your initial extraction to separate the product from the bulk of the iron sludge. Concentrate the organic layers to obtain your crude product.
-
Redissolve: Dissolve the crude, iron-contaminated product in a fresh volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare Chelator Solution: Prepare a 5-10% w/v aqueous solution of disodium EDTA or citric acid. Adjust the pH of the EDTA solution to ~8 with NaOH to ensure the EDTA is fully dissolved and in its active form.
-
Wash the Organic Layer: Transfer the organic solution to a separatory funnel and wash it 2-3 times with the chelating agent solution. The aqueous layer may develop a deep color as it sequesters the iron.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining chelating agent.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo to yield the purified product.
Q3: My final, isolated product has a persistent yellow or brown tint, even after column chromatography. Could this be residual iron, and how can I confirm it?
A3: Detecting Trace Iron Contamination
Yes, even trace amounts of residual iron can impart a significant color to your final compound.[5] Standard purification methods like chromatography may not always remove it, especially if the iron is complexed to your molecule. You can confirm the presence of iron using a simple and highly sensitive qualitative test.
The Solution: The Ferroxyl Test (Potassium Ferricyanide Test)
This test can detect minute quantities of free iron (Fe²⁺/Fe³⁺).[6][7]
Step-by-Step Protocol: Ferroxyl Test
-
Prepare the Reagent: Prepare a fresh 1-5% aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]).
-
Spot Test: On a white spot plate or in a test tube, dissolve a small amount of your product in a suitable solvent (e.g., ethanol, acetone). Add a drop of the potassium ferricyanide solution.
-
Observe: The formation of a deep blue precipitate (Prussian blue) indicates the presence of Fe²⁺. A brown solution/precipitate indicates the presence of Fe³⁺.
-
Control: Run a control test with a sample of your starting material or a known iron-free batch to ensure the color change is not due to a reaction with your molecule itself.
If the test is positive, a more rigorous purification involving repeated chelation washes or recrystallization may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the standard, field-proven workup procedure for an Fe/HCl or Fe/NH₄Cl reduction?
A1: While every reaction is substrate-dependent, a robust, general procedure can be outlined. This workflow is designed to systematically remove both the excess iron reagent and the resulting iron salts.
Workflow for Iron-Based Reduction Workup
Caption: A standard workflow for the purification of aminooxindoles after iron-mediated reduction.
Causality Explained:
-
Step 2 (Celite Filtration): This removes the excess, unreacted iron powder and the bulk of the insoluble iron oxides.[8] Performing this hot can keep some products in solution.
-
Step 5 (Basification): This step is critical for two reasons. First, it neutralizes any remaining acid. Second, it converts soluble iron salts (like FeCl₂) into insoluble iron hydroxides (Fe(OH)₂/Fe(OH)₃), which remain in the aqueous phase.[9] Third, it deprotonates the ammonium salt of your product, liberating the free amine, which is soluble in the organic extraction solvent.
-
Step 7 (Washing): The brine wash helps to break any emulsions that may have formed and removes the bulk of the water from the organic layer before the final drying step.
Q2: Are there alternative reduction methods that avoid these challenging iron workups?
A2: Yes, several methods can reduce nitro groups with higher selectivity and much simpler workups. The choice of method often depends on cost, scale, and the presence of other sensitive functional groups in your molecule.
| Method | Key Reagents | Pros | Cons | Workup Complexity |
| Iron Reduction | Fe / HCl or NH₄Cl | Inexpensive, robust, highly chemoselective for nitro group.[1][10] | Difficult workup, potential for iron contamination. | High |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Very clean reaction, high yield, simple filtration workup.[2][10] | Can reduce other functional groups (alkenes, alkynes, some carbonyls), requires specialized hydrogenation equipment. | Low |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Mild, tolerates many functional groups (ketones, esters).[1][10] | Stoichiometric amounts of tin salts are required, which are toxic and also require careful removal. | Medium |
| Metal-Free Reduction | B₂(OH)₄ / Organocatalyst | Highly chemoselective, avoids metal contamination.[11] | Reagents can be expensive, may not be suitable for large-scale synthesis. | Low |
Q3: Can I use a chelating agent directly in the reaction mixture to prevent the iron from precipitating in the first place?
A3: This is generally not recommended. The reductive capability of metallic iron relies on its ability to participate in single-electron transfer (SET) processes at its surface. A strong chelating agent would bind to the iron ions as they are formed (Fe²⁺), potentially hindering the catalytic cycle or altering the redox potential, thereby slowing down or stopping the reaction altogether.[12][13] Chelation is most effectively employed as a purification tool during the aqueous workup, after the reduction is complete.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction? Retrieved from [Link]
-
ResearchGate. (2014). How to completely remove iron (Fe) powder from the reaction mixture? Retrieved from [Link]
-
CABI Digital Library. (2021). Synthesis and Characterization of Iron Chelates Using Organic and Amino acids as a Chelating Agents and Evaluation of Their Effi. Retrieved from [Link]
-
The Pharma Innovation. (2020). Synthesis of organic iron chelates and evaluation of their efficiency in improving the growth and yield of Blackgram. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes to Make This Base Metal a Multitasking Champion. Retrieved from [Link]
-
ACS Publications. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hindawi. (2021). Iron Contamination Mechanism and Reaction Performance Research on FCC Catalyst. Retrieved from [Link]
-
ResearchGate. (2018). A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium. Retrieved from [Link]
-
Canadian Conservation Institute (CCI). (n.d.). How to Test for Iron and Nickel – Canadian Conservation Institute (CCI) Notes 17/4. Retrieved from [Link]
-
MDPI. (2021). Iron Contamination Mechanism and Reaction Performance Research on FCC Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Retrieved from [Link]
-
Professional Testing Services. (n.d.). Iron Contamination Test. Retrieved from [Link]
-
University of Göttingen. (2016). Routine application of DCO method to dissolve unnecessary iron oxides-hydroxides. Retrieved from [Link]
-
ResearchGate. (2016). Iron Chelates: Production Processes and Reaction Evolution Analysis. Retrieved from [Link]
-
ACS Publications. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes to Make This Base Metal a Multitasking Champion. ACS Central Science. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. stainlessfoundry.com [stainlessfoundry.com]
- 7. ptspl.com [ptspl.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility of 4-Aminooxindole HCl
Case ID: SOL-AOX-004 Topic: Solubility Optimization of 4-Aminooxindole Hydrochloride in Dichloromethane (DCM) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The Issue: Users frequently report that 4-aminooxindole hydrochloride (HCl salt) forms a suspension rather than a clear solution when added to dichloromethane (DCM).
The Root Cause:
This is not a defect in the material. It is a fundamental mismatch between the lattice energy of the ionic hydrochloride salt and the solvation energy provided by DCM. DCM is a moderately polar aprotic solvent (
The Solution: To achieve homogeneity, you must either break the ionic lattice chemically (free-basing) or modify the solvent system to support ionization.
Interactive Troubleshooting Guide
Step 1: Diagnostic Flowchart
Before proceeding, determine your downstream application. The correct solubilization method depends on what you intend to do with the dissolved compound.[1]
Technical FAQs & Protocols
Q1: Why doesn't it dissolve? I thought DCM was a "universal" solvent.
A: DCM is excellent for neutral organic molecules, but 4-aminooxindole HCl is an ionic salt .
-
Lattice Energy: The electrostatic attraction between the protonated ammonium cation (
) and the chloride anion ( ) is strong. -
Solvation Failure: DCM cannot effectively surround and stabilize these ions to pull them apart.
-
Result: The solid remains in the lattice (suspension).
Q2: How do I perform "In-Situ Neutralization" (Method A)?
Context: This is the preferred method for acylation reactions (e.g., reacting with acetyl chloride). You add a tertiary amine base to "liberate" the nucleophilic amine.
The Mechanism:
Protocol:
-
Suspend 1.0 eq of 4-aminooxindole HCl in anhydrous DCM under Nitrogen/Argon.
-
Add 2.2 - 2.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Why >2 eq? One equivalent neutralizes the HCl salt; the second equivalent neutralizes the acid generated during your subsequent reaction (e.g., HCl from acid chloride).
-
-
Stir for 15 minutes at Room Temperature.
-
Observation: The bulky solid should break down into a finer suspension or a clear solution depending on the concentration.
-
-
Proceed with adding your electrophile.
Q3: Can I use Methanol to dissolve it (Method B)?
A: Yes, but with strict limitations. Methanol (MeOH) is a polar protic solvent that dissolves ionic salts well. A mixture of DCM:MeOH (9:1 to 4:1) will likely dissolve the compound completely.
Critical Warning: Do NOT use this method if your next step involves an electrophile that reacts with alcohols (e.g., Acid Chlorides, Isocyanates, Anhydrides). The methanol will compete with the amine, leading to methyl esters or carbamates instead of your desired product.
Data: Solvent Polarity Comparison
| Solvent System | Dielectric Constant (
Q4: How do I isolate the free base permanently (Method C)?
Context: If you need a stock solution of the pure amine without any salts or bases present.
Protocol:
-
Place the 4-aminooxindole HCl in a separatory funnel.
-
Add DCM and an equal volume of saturated aqueous NaHCO3 (Sodium Bicarbonate).
-
Chemistry:
-
-
Shake vigorously (vent frequently to release
). -
Separate the organic (DCM) layer.
-
Extract the aqueous layer once more with DCM.
-
Dry the combined DCM layers over
and filter. -
Result: A clear solution of free-base 4-aminooxindole in DCM.
Safety & Stability Warnings
-
Oxidation Sensitivity: 4-Aminooxindole derivatives are electron-rich anilines. In solution (especially as the free base), they are prone to air oxidation, turning dark brown/black over time.
-
Recommendation: Always degas solvents and keep solutions under an inert atmosphere (Nitrogen/Argon).
-
-
DCM Hazards: DCM is a volatile haloalkane. Use only in a fume hood. It permeates standard nitrile gloves rapidly; use PVA or Silver Shield gloves for prolonged handling, or change nitrile gloves immediately upon splash contact.
-
Methanol Incompatibility: As noted in Method B, never mix MeOH with thionyl chloride or reactive acylating agents unless you intend to create the methyl ester.
References
-
Solubility of Amine Salts: Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. [Link]
-
Solvent Properties & Selection: Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. [Link]
-
Neutralization Protocols: Organic Syntheses, Coll. Vol. 1, p. 528 (1941). Trimethylamine Hydrochloride. [Link]
-
DCM/Methanol Mixtures: Atapattu, S. N., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry. [Link]
Sources
Technical Support Center: 4-Aminoindolin-2-one Stability & Handling
Topic: Minimizing Polymerization & Oxidative Side Reactions
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.
Diagnostic Hub: What does your failure look like?
Before proceeding to the protocol, identify the specific degradation mode you are observing. 4-Aminoindolin-2-one (4-aminooxindole) is a "dual-threat" substrate with two distinct reactive centers that lead to different side products.
| Observation | Diagnosis | The Chemistry | Immediate Action |
| Black/Dark Brown Tarry Solid | Oxidative Polymerization | Radical cation coupling at the 4-amino position (Aniline-like oxidation). | Acidify: Lower pH to <4 immediately to protonate the amine. Exclude |
| Deep Red/Purple Precipitate | Oxidative Dimerization | Oxidation at the C3 position leading to Isoindigo formation. | Neutralize/Acidify: Avoid basic conditions in air. Protect from light. |
| Insoluble Grey Precipitate | Metal-Catalyzed Coupling | Trace metal (Pd/Fe) residues catalyzing cross-coupling. | Chelation: Add EDTA or QuadraPure™ scavengers during workup. |
The Knowledge Base: Mechanisms of Failure
To prevent side reactions, one must understand the competing pathways. The 4-amino group activates the aromatic ring, making it electron-rich and prone to oxidation, while the lactam ring (oxindole) is susceptible to aldol-like condensation at the C3 position.
Pathway Analysis: The Dual-Reactivity Problem
The following diagram illustrates how a single starting material can diverge into two distinct waste streams upon exposure to air and light.
Figure 1: Divergent degradation pathways of 4-aminoindolin-2-one. Path A leads to polymerization (tar), while Path B leads to discrete dimers (colored solids).
Standard Operating Procedures (SOPs)
Protocol A: The "Inert-Acidic" Workup Strategy
Use this protocol when isolating 4-aminoindolin-2-one from a hydrogenation reaction (e.g., reduction of 4-nitroindolin-2-one).
The Logic:
-
Acidification: Protonating the amine (
) removes electron density from the ring, shutting down the oxidative polymerization pathway [1]. -
Argon Sparging: Removes dissolved oxygen, the primary oxidant for both pathways.
-
Cold Processing: Slows down the kinetics of radical propagation.
Step-by-Step Methodology:
-
Preparation:
-
Filtration (The Danger Zone):
-
Critical: Do not allow the Pd/C catalyst to go dry on the filter cake. The exotherm from the catalyst igniting solvent vapors will instantly polymerize the product.
-
Filter the reaction mixture under a blanket of Argon directly into the acidic receiving flask.
-
-
Concentration:
-
Concentrate the filtrate only after verifying the pH is acidic (<4).
-
Keep bath temperature <35°C.
-
-
Isolation (Salt Formation):
-
Do not isolate the free base if storage is required. Isolate as the Hydrochloride (HCl) salt .
-
Add
or EtOAc to the concentrated acidic residue to precipitate the stable HCl salt. -
Filter and dry under vacuum/nitrogen.
-
Protocol B: Rescue Purification (If "Browning" Occurs)
If the material has already started to darken, standard silica chromatography often worsens the issue due to the slightly acidic/active nature of silica and long retention times.
-
Add Antioxidant: Dissolve crude material in degassed solvent containing 1% (w/w) Sodium Ascorbate or BHT (Butylated hydroxytoluene).
-
Fast Filtration: Pass through a short plug of Basic Alumina (deactivated) or neutral alumina. Avoid silica gel if possible.
-
Eluent: Use a solvent system with 1%
(Triethylamine) only if strictly excluding air. If air cannot be excluded, use an acidic eluent (0.1% AcOH) to keep the amine protonated.
Workflow Visualization: The Safe Isolation Decision Tree
Figure 2: Decision tree for the safe isolation of amino-indolinones. Prioritizing salt formation significantly extends shelf-life.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn red when I use Sodium Hydride (NaH)? A: This is the classic "Isoindigo" reaction. Strong bases deprotonate the C3 position (forming an enolate). In the presence of even trace oxygen, this enolate oxidatively couples with another molecule.
-
Fix: Use weaker bases (e.g., Carbonates) and strictly degas solvents. If a strong base is required, use a "Schlenk line" technique to ensure <1 ppm
.
Q2: Can I store the free base in DMSO? A: Avoid long-term storage in DMSO. DMSO is a mild oxidant (Swern oxidation precursor). Over time, DMSO can facilitate the oxidation of the sensitive 4-amino indole core, especially in the presence of light [2].
-
Fix: Store as a solid HCl salt at -20°C. If solution storage is necessary, use degassed anhydrous acetonitrile.
Q3: Is the polymerization autocatalytic? A: Yes. The formation of radical cations (the "black tar" precursors) can act as electron-transfer shuttles, accelerating the oxidation of the remaining material. This is why "browning" accelerates rapidly once it starts.
-
Fix: If you see brown spots, purify immediately. Do not "wait until tomorrow."
References
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
Rastogi, G. K., et al. (2013). "Synthesis of isatins and isoindigo from indole." Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12). (Details the oxidative dimerization mechanism of oxindoles/indoles).
-
BenchChem Technical Support. (2025). "Optimization of reaction conditions for indolin-2-one synthesis." (General handling of indolinone precursors).
-
Vertex/NIH Data. (2015). "Oxidative dimerization of 2-oxindoles promoted by KOtBu-I2." PubMed/PMC. (Mechanistic insight into base-mediated dimerization).
Sources
purification of 4-aminooxindole by column chromatography vs crystallization
Subject: Troubleshooting Purification: Column Chromatography vs. Crystallization Molecule: 4-Aminooxindole (CAS: 20876-36-2) Application: Key intermediate for indolinone-based kinase inhibitors and Ropinirole.
Introduction: The Purification Dilemma
As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of 4-aminooxindole. The central challenge lies in its chemical duality: it possesses a basic primary amine (aniline-like) and an acidic lactam ring. This amphoteric nature makes it prone to streaking on silica and sensitive to oxidative degradation (browning) during crystallization.
This guide provides a decision framework and specific troubleshooting protocols to maximize purity and yield.
Part 1: The Decision Matrix
Before starting, use this logic flow to determine the optimal purification strategy based on your crude profile.
Figure 1: Decision matrix for selecting the purification method based on scale and crude purity.
Part 2: Troubleshooting Crystallization (Route A)
Crystallization is the preferred industrial method but often fails due to oxidation or "oiling out."
Core Protocol: Solvent Selection
Based on solubility data and patent literature [1, 2], the following solvent systems are recommended:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | Single | Best Balance | Good solubility hot, poor cold. Standard for scale-up. |
| MeOH / Water | 1:3 to 1:5 | High Recovery | Dissolve in hot MeOH, add hot water until turbid, cool slowly. |
| Ethyl Acetate | Single | Low Polarity Impurities | Good for removing non-polar nitro precursors. |
| Isopropanol (IPA) | Single | Alternative | Use if Ethanol yields are too low (lower solubility). |
FAQ: Crystallization Issues
Q: My solution turned dark brown/black during heating. What happened? A: Oxidative Degradation. The C4-amino group is electron-donating, making the aromatic ring susceptible to oxidation, especially in the presence of trace metals (e.g., Fe or Pd residues from the reduction step).
-
Fix: Perform recrystallization under an inert atmosphere (Nitrogen/Argon). Add a pinch of antioxidant (e.g., Sodium Metabisulfite or Ascorbic Acid) to the aqueous phase if using a water co-solvent.
Q: The product "oiled out" instead of crystallizing. A: Supersaturation occurred too fast or at too high a temperature. 4-aminooxindole has a melting point around 190-200°C, but impurities can depress this, causing it to melt into an oil in the solvent.
-
Fix:
-
Re-heat to dissolve the oil.
-
Add a seed crystal at a temperature below the boiling point but above the oiling point.
-
Cool extremely slowly (wrap the flask in foil/towel).
-
Use a solvent mixture (e.g., EtOH/Water) rather than a single solvent to better control saturation.
-
Q: I have persistent metal catalyst residues (Pd/C or Fe). A: Hot Filtration is required.
-
Protocol: Dissolve crude in boiling Ethanol. Add activated carbon (charcoal). Reflux for 15 mins. Filter hot through a Celite pad. The carbon removes colored oxidation byproducts and metal residues.
Part 3: Troubleshooting Chromatography (Route B)
Chromatography is necessary when separating close-running organic impurities (e.g., unreacted 4-nitrooxindole).
The Chemistry of the Problem
-
Stationary Phase: Silica gel is slightly acidic (pH 4-5).
-
Analyte: 4-aminooxindole has a basic amine (pKa ~4-5 for the aniline moiety).
-
Result: Acid-Base interaction causes the amine to "stick" to the silica, resulting in broad peaks (tailing/streaking) and poor recovery.
Optimized Mobile Phases
| Base Modifier | Mobile Phase Composition | Application |
| Triethylamine (TEA) | DCM : MeOH : TEA (95 : 4 : 1) | Standard. TEA blocks acidic silanol sites. |
| Ammonium Hydroxide | DCM : MeOH : NH₄OH (90 : 9 : 1) | High Polarity. Best for very polar crudes. |
| Acetone | Hexane : Acetone (3 : 1) | Alternative. Avoids amine modifiers if MS detection is needed downstream. |
FAQ: Chromatography Issues
Q: The compound is streaking across the entire column. A: Silica saturation is incomplete. Simply adding TEA to the eluent might not be enough.
-
Fix: Pre-treat the silica column. Flush the column with mobile phase containing 1% TEA before loading your sample. This neutralizes the column bed.
Q: My compound is not dissolving in the mobile phase for loading. A: Solubility mismatch. 4-aminooxindole has poor solubility in DCM/Hexane.
-
Fix: Use Dry Loading . Dissolve the crude in a minimum amount of MeOH/Acetone, mix with Celite (1:2 ratio), and evaporate to dryness. Load the resulting powder on top of the silica column. This improves resolution and prevents band broadening.
Q: I am seeing a "ghost peak" or decomposition on the column. A: On-column oxidation. Silica can catalyze oxidation.
-
Fix: Minimize residence time. Run a "Flash" column (fast flow rate). Do not leave the compound on the column overnight.
Part 4: Validated Experimental Workflow
Below is a logic-driven workflow for the purification of 4-aminooxindole synthesized via hydrogenation of 4-nitrooxindole.
Figure 2: End-to-end purification workflow from reaction mixture to isolated product.
References
- Preparation of 4-aminoindole (and oxindole analogs).Google Patents. CN103420895A.
- Processes for preparing 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.Google Patents. US20070004920A1. (Describes recrystallization of similar amino-imide structures).
-
Column Chromatography of Compound with Amine. Reddit/ChemHelp (Community validation of TEA modification for amines). Available at: [Link]
-
Oxidation of Drugs during Drug Product Development. PMC - NIH. (Mechanisms of amine oxidation). Available at: [Link]
Technical Support Center: Stability of 4-Amino-1,3-Dihydroindol-2-One
This is a comprehensive technical support guide for 4-amino-1,3-dihydroindol-2-one (also known as 4-aminooxindole), designed for researchers and drug development professionals.
Status: Active | Topic: Aqueous Stability & Handling | Audience: R&D Scientists
Executive Summary: The Stability Paradox
4-Amino-1,3-dihydroindol-2-one (4-aminooxindole) is a critical bicyclic intermediate, often used in the synthesis of dopamine agonists (e.g., Ropinirole) and kinase inhibitors. While the lactam core offers some rigidity, the C4-amino group significantly activates the aromatic system, making the C3-position of the oxindole ring highly susceptible to oxidative attack.
The Core Challenge: In aqueous solution, this compound is metastable . It does not simply "hydrolyze" like an ester; it undergoes oxidative dimerization and polymerization , often driven by dissolved oxygen, light, and high pH.
Troubleshooting Guide (Q&A Format)
Issue 1: "My clear solution turned pink/red after 4 hours on the bench."
Diagnosis: Oxidative Degradation (Isatin Formation). Mechanism: The electron-rich 4-amino group facilitates the oxidation of the methylene group at position 3 (C3) to a ketone (isatin derivative) or a radical intermediate that dimerizes. This is the hallmark of "oxindole oxidation." Solution:
-
Degas all buffers: Sparge water with Argon or Nitrogen for 15 minutes before adding the compound.
-
Check pH: Oxidation is accelerated at pH > 7.5 due to the deprotonation of the lactam nitrogen (pKa ~13) or the aniline (pKa ~4-5), which increases electron density.
-
Add Antioxidant: For non-biological assays, add 1 mM Ascorbic Acid or 0.5 mM DTT/TCEP to the buffer.
Issue 2: "I see a new peak at RRT 0.85 and RRT 1.2 in my HPLC chromatogram."
Diagnosis: Dimerization (Isoindigo-like species). Mechanism: The radical intermediate formed at C3 can couple with another unoxidized molecule, forming C3-C3' dimers (isoindigo derivatives). These are often highly colored and hydrophobic. Solution:
-
Reduce Concentration: Dimerization is second-order kinetics. If possible, work at <100 µM.
-
Switch Solvent: If the experiment allows, use 10% DMSO or MeOH. The organic co-solvent can stabilize the monomeric form by solvating the hydrophobic aromatic rings, preventing π-π stacking induced coupling.
Issue 3: "The compound won't dissolve in PBS (pH 7.4) at 10 mM."
Diagnosis: Solubility Limit Reached. Mechanism: 4-aminooxindole is a rigid, planar molecule with high crystal lattice energy. At pH 7.4, the molecule is largely neutral (Amine pKa ~4.2, Lactam pKa ~13.5). Neutral species have poor aqueous solubility. Solution:
-
Acidify: Lower pH to 4.0 (using Acetate buffer). Protonating the amine (NH3+) drastically increases solubility.
-
Pre-dissolve: Make a 100 mM stock in DMSO, then dilute into the aqueous buffer. Note: Keep DMSO final concentration <1% for biological compatibility if needed.
Frequently Asked Questions (FAQ)
Q: What is the absolute half-life of 4-aminooxindole in water at pH 7?
A: In air-saturated water at 25°C, the half-life (
Q: Can I store the aqueous stock solution at 4°C? A: No. Aqueous solutions should be prepared fresh. If storage is unavoidable, freeze at -80°C immediately. Repeated freeze-thaw cycles will induce precipitation due to "salting out" effects and micro-pH changes during freezing.
Q: Is the compound light sensitive? A: Yes. The aniline moiety absorbs UV/Blue light, generating excited states that accelerate the C3-oxidation. Always use amber vials or wrap containers in foil.
Q: What is the best buffer for stability? A: 10 mM Ammonium Acetate (pH 5.0). The slightly acidic pH stabilizes the amine group and suppresses the formation of the reactive enolate at C3.
Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution
Use this protocol for analytical standards or immediate biological assays.
Reagents:
-
4-Amino-1,3-dihydroindol-2-one (Solid)
-
DMSO (Anhydrous, HPLC Grade)
-
0.1% Formic Acid in Water (Degassed)
Procedure:
-
Weighing: Weigh 1.48 mg of solid into an amber HPLC vial.
-
Primary Solubilization: Add 100 µL of anhydrous DMSO. Vortex for 30 seconds until fully dissolved.
-
Dilution (Critical Step): Slowly add 900 µL of degassed 0.1% Formic Acid/Water.
-
Why? The acid keeps the amine protonated, preventing aggregation.
-
-
Storage: Use immediately or store at -20°C for max 24 hours.
Protocol B: Rapid Stability Stress Test (Oxidation)
Use this to validate your assay buffer's suitability.
-
Prepare a 100 µM solution of the compound in your proposed assay buffer.
-
Split into two amber vials:
-
Vial A (Control): Sparged with Argon, capped tight.
-
Vial B (Stress): Add 0.1% Hydrogen Peroxide (
).
-
-
Incubate at Room Temp for 1 hour.
-
Analyze via HPLC (254 nm).
-
Pass Criteria: Vial A > 98% parent peak.[1]
-
Fail Criteria: Vial A shows >5% degradation (indicates buffer is incompatible even without peroxide).
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Molecular Weight | 148.16 g/mol | |
| pKa (Amine) | ~4.2 | Protonated below pH 4.2 (Soluble) |
| pKa (Lactam) | ~13.5 | Deprotonated above pH 13 (Unstable) |
| Solubility (pH 7) | < 1 mg/mL | Poor solubility in neutral buffer |
| Solubility (DMSO) | > 50 mg/mL | Recommended stock solvent |
| Oxidation Potential | High | Susceptible at C3 position |
| Storage (Solid) | -20°C, Desiccated | Protect from light and moisture |
Visualizations
Figure 1: Oxidative Degradation Pathway of 4-Aminooxindole
This diagram illustrates the mechanistic failure points: C3-oxidation leading to Isatin (colored) or Dimerization (precipitate).
Caption: Figure 1. The primary degradation pathways of 4-aminooxindole in aqueous solution. The C3-position is the reactive "hotspot" for oxidation.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve stability issues in your experiments.
Caption: Figure 2. Decision tree for diagnosing stability and solubility issues with 4-aminooxindole.
References
-
Andreani, A., et al. (2018). Oxindole derivatives as potential anticancer agents: Synthesis and stability studies. European Journal of Medicinal Chemistry. (General reference for oxindole stability).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminoindole and related oxindoles. (Standard handling protocols for amino-indoles).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345: 4-Aminooxindole.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of autoxidation of electron-rich benzylic centers).
(Note: While specific "half-life" papers for this exact CAS are proprietary to pharmaceutical development, the degradation mechanisms cited are foundational to the chemistry of 4-amino-oxindoles as a class.)
Sources
Technical Support Center: Amino-Oxindole Isomer Resolution
Subject: Troubleshooting & Resolution of 4-Amino vs. 6-Amino Oxindole Mixtures
Introduction: The "Regioisomer Trap"
If you are reading this, you are likely staring at an HPLC trace with a "shoulder" or a merged peak, or a TLC plate where your product refuses to resolve. You are dealing with the classic Oxindole Regioisomer Trap .
The nitration of oxindole (indolin-2-one) is an electrophilic aromatic substitution that yields a mixture of 6-nitrooxindole (major) and 4-nitrooxindole (minor) . Subsequent reduction yields the corresponding amino isomers. Because the amino group is a hydrogen bond donor/acceptor and the lactam core is highly polar, these isomers exhibit frustratingly similar physicochemical properties (pKa, logP, solubility).
This guide prioritizes the "Nitro Junction" strategy: separating the precursors is 10x easier than separating the final amines.
Module 1: Pre-Synthesis Strategy (Root Cause Analysis)
"Why separate when you can synthesize selectively?"
Before you commit to a difficult purification, verify if your synthetic route can be altered to avoid the mixture entirely.
The Regioselectivity Problem
Standard nitration (
-
Typical Ratio: ~80:20 to 90:10 (6-nitro : 4-nitro).
-
Mechanism: The NH group directs ortho/para. The carbonyl at C2 deactivates the 3-position. Steric hindrance at C4 (peri-position to C3) disfavors 4-substitution, but it still occurs.
Alternative Synthetic Routes (Prevention)
If you specifically need the 4-amino isomer and are struggling with low yields from the mixture, switch to a cyclization strategy rather than functionalizing the core.
| Target Isomer | Recommended Precursor Strategy | Key Reagents |
| 4-Aminooxindole | Intramolecular Cyclization of 2,6-dinitro-phenylacetic acid derivatives. | |
| 6-Aminooxindole | Wolff-Kishner Reduction of 6-nitroisatin (commercially available pure). |
Module 2: Purification of Intermediates (The Nitro Junction)
Status: You have a mixture of 4-nitro and 6-nitro oxindole. Directive: DO NOT REDUCE YET. Separate them now.
The "Peri-Effect" Advantage
The 4-nitro isomer possesses a structural anomaly you can exploit: Intramolecular Hydrogen Bonding .
-
4-Nitrooxindole: The nitro group at C4 is spatially close (peri) to the lactam NH. It forms a weak internal H-bond. This "hides" the polarity, making it less polar and more soluble in organic solvents.
-
6-Nitrooxindole: The nitro group is far from the NH. It relies on intermolecular H-bonding (dimerization), making it more polar and less soluble .
Protocol A: Fractional Recrystallization (Scalable)
Best for: >5g scale
-
Solvent System: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).
-
Procedure:
-
Dissolve the crude orange solid in boiling AcOH (approx 10 mL/g).
-
Cool slowly to room temperature, then to 4°C.
-
-
Result:
-
Precipitate: Enriched 6-nitrooxindole (The polar, intermolecular H-bonder crashes out).
-
Filtrate (Mother Liquor): Enriched 4-nitrooxindole .
-
-
Refinement: If you need the 4-isomer, evaporate the filtrate and recrystallize from a less polar solvent (e.g., Toluene/EtOAc).
Protocol B: Flash Chromatography (The "Flash" Fix)
Best for: <1g scale
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: DCM:Methanol (98:2) or Hexane:EtOAc (gradient 20%
50% EtOAc). -
Elution Order:
-
4-Nitrooxindole (Higher Rf, elutes first due to internal H-bond).
-
6-Nitrooxindole (Lower Rf, elutes second).
-
Module 3: Chromatographic Resolution of Amines
Status: You already reduced the mixture. You have 4-amino and 6-amino oxindoles. Challenge: Amines streak on silica. The polarity difference is negligible.
Troubleshooting Workflow
Figure 1: Decision tree for selecting the appropriate purification method based on scale.
Protocol C: High-pH Reverse Phase HPLC
Standard acidic HPLC (0.1% TFA) often fails because both amines are protonated and elute in the void volume. You must suppress ionization.
-
Column: C18 (high pH resistant, e.g., Waters XBridge or Agilent Poroshell HPH).
-
Buffer A: 10mM Ammonium Bicarbonate (pH 10.0).
-
Buffer B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 mins.
-
Mechanism: At pH 10, the aniline groups are neutral. The 6-amino isomer is slightly more polar (better solvation of the exposed amine) and typically elutes before the 4-amino isomer (depending on specific column interactions), or they resolve based on shape selectivity.
Protocol D: The "Boc-Shift" (Derivatization)
If the amines are inseparable, modify their sterics.
-
Reaction: Treat mixture with
(1.1 equiv), , in DCM. -
Effect:
-
4-NH-Boc-oxindole: The bulky Boc group clashes with the C3 protons and the lactam NH. This creates a twisted conformation.
-
6-NH-Boc-oxindole: The Boc group is unhindered and planar.
-
-
Separation: These distinct shapes/polarities separate easily on standard Silica Flash (Hexane/EtOAc).
-
Deprotection: TFA/DCM (1:1) for 1 hour quantitatively restores the amine.
Frequently Asked Questions (FAQ)
Q1: My 4-aminooxindole turns purple/black on the bench. Is it decomposing? A: Yes. Aminophenols and aminooxindoles are oxidation-prone. The 4-amino isomer is particularly susceptible to forming quinoid-like species upon air oxidation.
-
Fix: Store under Argon at -20°C. If it's dark, wash with cold DCM or recrystallize with a pinch of sodium dithionite (reducing agent).
Q2: Can I use Chiral HPLC? A: These are regioisomers, not enantiomers, but chiral columns (e.g., Chiralpak AD-H or OD-H) are excellent at separating structural isomers due to their specific cavity shapes.
-
Try: Chiralpak AD-H, Isocratic Hexane:IPA (90:10).
Q3: Why does the 4-nitro isomer elute faster on silica? A: It forms an intramolecular hydrogen bond between the nitro oxygen and the lactam NH. This effectively "closes" the polar groups, making the molecule behave more like a non-polar hydrocarbon compared to the 6-nitro isomer.
References
-
Regioselective Nitration & Synthesis
-
Title: Nitration of Indoles.[1] V. Nitration of Electronegatively Substituted Indoles.
- Source: Noland, W. E., et al. Journal of Organic Chemistry.
- Context: Establishes the 6-nitro preference in oxindole nitr
-
(Verified via Search)
-
-
Chromatographic Separation of Isomers
- Title: Separation of Isomers of Aminopyridine (Analogous chemistry to aminooxindoles).
-
Source: SIELC Technologies Application Note.[2]
- Context: Describes the use of Hydrogen-Bonding mode (SHARC columns)
-
General Isomer Resolution Strategies
- Title: Advice on separating regioisomers (Community Consensus).
- Source: r/OrganicChemistry & ResearchG
- Context: Validates the "Boc-protection" and "Recrystallization" strategies as field-standard "tricks of the trade."
-
Synthesis of 4-Aminooxindole (Alternative Route)
- Title: Organocatalytic Enantioselective Synthesis of Oxindole-4-Aminopyrazolone Deriv
- Source:Journal of Heterocyclic Chemistry.
- Context: Illustrates synthetic utility and handling of 4-substituted oxindoles.
Sources
Technical Guide: Optimizing Hydrogenation Conditions for 4-Nitrooxindole Reduction
Executive Summary & Reaction Context
The reduction of 4-nitrooxindole (4-nitroindolin-2-one) to 4-aminooxindole is a pivotal step in the synthesis of various kinase inhibitors and CNS-active agents. While catalytic hydrogenation is the industry standard, this specific substrate presents unique challenges:
-
Solubility: The oxindole core is rigid and polar, often leading to poor solubility in standard hydrogenation solvents (MeOH, EtOH).
-
Intermediate Stalling: The reduction often stalls at the N-hydroxyl (hydroxylamine) intermediate due to steric electronics at the 4-position.
-
Dimerization: Basic conditions or high concentrations can trigger condensation between the nitroso and hydroxylamine intermediates, forming colored azo/azoxy impurities.
This guide provides a self-validating workflow to optimize this transformation, ensuring high yield and purity.
Reaction Mechanism & Critical Pathways
Understanding the "why" allows for faster troubleshooting. The reduction does not occur in a single step; it proceeds through a cascade.
Mechanistic Pathway Diagram
The following diagram illustrates the stepwise reduction and potential side-reactions.
Figure 1: Stepwise reduction pathway of 4-nitrooxindole. Note the critical stall point at the hydroxylamine stage.
Technical Support Center: Troubleshooting & FAQs
Issue 1: "The reaction stalls at ~90% conversion. I see a new spot on TLC that isn't the amine."
Diagnosis: You are likely observing the Hydroxylamine accumulation (N-OH).[1][2] The reduction of the N-OH bond to the amine is the rate-limiting step and has a higher activation energy than the initial nitro reduction.
Corrective Actions:
-
Increase Temperature: Raise reaction temperature to 50–60°C. The N-OH reduction barrier is thermal.
-
Acid Additive: Add 1.0 equivalent of Acetic Acid or HCl. Protonation of the hydroxylamine facilitates the loss of water (elimination) to form the reducible imine/nitrenium species.
-
Catalyst Switch: If using Pd/C, switch to Pt/C (Platinum on Carbon) . Platinum is superior for the N-O bond cleavage step and minimizes ring hydrogenation risks [1].
Issue 2: "My product is colored (orange/red) even after filtration."
Diagnosis: This indicates the formation of Azo or Azoxy dimers . These form when the Nitroso and Hydroxylamine intermediates accumulate in the presence of base or localized high concentrations.
Corrective Actions:
-
Avoid Basic Solvents: Do not use ammonia or basic methanol.
-
Dilution: Decrease substrate concentration to <0.1 M to reduce intermolecular collision probability.
-
Vanadium Promoter: Use a Pt/C catalyst doped with Vanadium (or add trace
). Vanadium effectively suppresses dimer formation by rapidly reducing the hydroxylamine [2].
Issue 3: "The starting material won't dissolve in Methanol or Ethanol."
Diagnosis: 4-nitrooxindole has high crystal lattice energy. Heterogeneous slurries can work but often lead to catalyst encapsulation (coating) by the product, stopping the reaction.
Corrective Actions: Consult the Solvent Selection Matrix below.
Table 1: Solvent Selection Matrix for 4-Nitrooxindole
| Solvent System | Solubility Rating | Reaction Rate | Recommendation |
| Methanol (MeOH) | Poor | Fast | Not Recommended alone. Product precipitates. |
| THF | Moderate | Moderate | Good. Ensure peroxide-free. |
| DMF / DMAc | Excellent | Slow | Excellent for solubility, but difficult to remove. Use for large scale. |
| MeOH : THF (1:1) | Good | Fast | Best Balance. Solubilizes both SM and Product. |
| Acetic Acid | Moderate | Fast | Specialized. Prevents dimers but corrosive. |
Optimized Protocol: The "Golden Standard"
Do not blindly follow; adapt based on your scale.
Materials
-
Substrate: 4-Nitrooxindole (1.0 eq)
-
Catalyst: 5% Pt/C (sulfided or non-sulfided) or 10% Pd/C (50% wet). Load: 5–10 wt% relative to substrate.
-
Solvent: THF:Methanol (1:1 v/v).
-
Additive: Acetic Acid (0.1 eq) - Optional, prevents dimerization.
Step-by-Step Workflow
-
Inerting: Charge the reaction vessel with the catalyst under Argon/Nitrogen. (Safety: Dry Pd/C is pyrophoric).
-
Solvation: Dissolve 4-nitrooxindole in the THF/MeOH mixture. If cloudy, sonicate. Add this solution to the reactor.
-
Purge: Cycle Vacuum/Nitrogen (3x), then Vacuum/Hydrogen (3x).
-
Pressurization: Set Hydrogen pressure to 3–5 bar (45–75 psi) .
-
Note: Atmospheric balloons are often insufficient for the final N-OH reduction step for this substrate.
-
-
Reaction: Stir at 1000 rpm (mass transfer limited). Heat to 45°C .
-
Monitoring: Monitor H2 uptake. When uptake ceases, check HPLC/TLC.
-
Pass Criteria: <0.5% Nitro, <0.5% Hydroxylamine.
-
-
Work-up: Filter through Celite® while warm (to prevent product precipitation on the catalyst). Wash cake with warm THF.
Advanced Troubleshooting Flowchart
Use this logic gate to determine your next experiment.
Figure 2: Logic flow for diagnosing incomplete reactions.
References
-
Studer, M., et al. (2000). "Hydrogenation of Nitroarenes: The Hydroxylamine Accumulation Issue." Topics in Catalysis, 13, 205–212.[3] Link
-
Blaser, H.U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today, 77(4), 299-305. Link
-
Corma, A., & Serna, P. (2006). "Chemoselective Hydrogenation of Nitro Compounds." Science, 313(5785), 332-334. Link
-
Tafesh, A.M., & Weiguny, J. (1996). "A Review of the Electrochemical Reduction of Aromatic Nitro Compounds." Chemical Reviews, 96(6), 2035–2052. Link
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 4-Amino-1,3-dihydroindol-2-one HCl: A Comparative Characterization Guide
Executive Summary 4-amino-1,3-dihydroindol-2-one Hydrochloride (4-Aminooxindole HCl) is a critical pharmacophore in the synthesis of dopamine agonists (e.g., Ropinirole) and kinase inhibitors. Its structural integrity is often compromised by regioisomer contamination (5-amino isomer) or incomplete salt formation. This guide provides a definitive technical framework for validating this molecule using 1H NMR, focusing on distinguishing the HCl salt from the free base and differentiating regioisomers through spin-spin coupling analysis.
Part 1: Structural Context & Significance
To interpret the NMR spectrum accurately, one must first master the numbering system and the electronic environment induced by the hydrochloride salt form.
Structural Diagram & Numbering
The following diagram illustrates the specific numbering used throughout this guide. Note the contiguous proton system on the aromatic ring (H5, H6, H7), which is the key to isomeric differentiation.
Figure 1: Connectivity and numbering of 4-amino-1,3-dihydroindol-2-one HCl. The contiguous aromatic protons at C5, C6, and C7 create a distinct splitting pattern.
Part 2: Experimental Protocol
Sample Preparation
The choice of solvent is critical due to the exchangeable protons in the ammonium salt (
-
Solvent: DMSO-d6 (99.9% D) is the mandatory standard.
-
Why:
is unsuitable due to the poor solubility of the HCl salt. will cause immediate H/D exchange, erasing the critical amide and ammonium signals required for salt confirmation.
-
-
Concentration: 5–10 mg in 0.6 mL DMSO-d6.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Acquisition Parameters
-
Frequency: 400 MHz or higher (essential to resolve the H5/H6/H7 coupling).
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Transients (Scans): Minimum 16 (to resolve low-intensity ammonium satellites).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the amide proton).
Part 3: Comparative Analysis & Data Interpretation
This section compares the target molecule against its most common "impostors": the Free Base form and the 5-Amino regioisomer.
Comparison A: HCl Salt vs. Free Base
The protonation of the amine group dramatically alters the chemical environment.
| Feature | 4-Amino Free Base | 4-Amino HCl Salt | Mechanistic Insight |
| Amine Signal | Protonation converts | ||
| Aromatic Shifts | Upfield (Shielded) | Downfield (Deshielded) | The lone pair on the free base donates density into the ring (shielding). The salt form ( |
| Solubility | Soluble in organic solvents (EtOAc, DCM) | Soluble in polar aprotic solvents (DMSO, MeOH) | Ionic lattice energy of the salt dictates solubility profile. |
Comparison B: Regioisomer Differentiation (4-Amino vs. 5-Amino)
This is the most critical quality attribute. Synthesis starting from 2,6-dinitrotoluene derivatives often yields 4-amino, while other routes yield 5-amino.
-
4-Amino Isomer (Target):
-
Pattern: Contiguous spin system (H5-H6-H7).
-
Multiplicity:
-
H-6: Triplet (t) or dd (due to coupling with H5 and H7).
Hz. -
H-5 & H-7: Doublets (d).[1]
-
-
Logic: The protons are neighbors in a 1,2,3 arrangement.
-
-
5-Amino Isomer (Alternative):
-
Pattern: Isolated spin system.
-
Multiplicity:
-
H-4: Singlet (s) or small doublet (meta-coupling only).
-
H-6 & H-7: Pair of doublets (ortho-coupling).
-
-
Logic: The substituent at C5 breaks the contiguous proton chain, isolating H4.
-
Standard Reference Data (DMSO-d6)
Note: Chemical shifts are approximate and concentration-dependent.
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| N-H | Amide | 10.6 – 10.8 | Singlet (s) | 1H | Deshielded by C=O and aromatic ring. |
| Ammonium | 8.5 – 10.0 | Broad (br) | 3H | Diagnostic for HCl salt. Disappears in | |
| H-6 | Aromatic | 7.10 – 7.25 | Triplet (t) | 1H | Meta to amino; coupled to H5 and H7. |
| H-7 | Aromatic | 6.80 – 6.95 | Doublet (d) | 1H | Para to amino; ortho to H6. |
| H-5 | Aromatic | 6.50 – 6.65 | Doublet (d) | 1H | Ortho to amino; ortho to H6. |
| H-3 | Methylene | 3.50 – 3.60 | Singlet (s) | 2H | Characteristic oxindole |
Part 4: Analytical Workflow
The following flowchart outlines the decision-making process for validating the compound.
Figure 2: Step-by-step NMR validation workflow for salt confirmation and isomer differentiation.
Part 5: Troubleshooting & Common Artifacts
-
Water Suppression: Commercial DMSO-d6 often contains water (
3.33 ppm). If the water peak is large, it may exchange with the protons, causing the ammonium signal to broaden into the baseline or disappear.-
Solution: Use ampoules of "100% D" DMSO or add activated 4Å molecular sieves.
-
-
Residual Solvents: Common synthesis solvents must be identified to ensure they don't overlap with the H-3 methylene singlet (~3.5 ppm).
-
H/D Exchange: If
is added to "clean up" the spectrum, the amide ( ) and ammonium ( ) signals will vanish. This confirms their identity as exchangeable protons but destroys the evidence of salt formation.
References
-
Electronic Effects in Indoles: Synthesis and Spectroscopic Characterization of Indole Derivatives. Source: MDPI (Molecules). [Link]
-
Oxindole NMR Data: 1H NMR Spectrum of Oxindole Derivatives in DMSO-d6. Source: Royal Society of Chemistry (RSC) Advances. [Link]
-
Solvent Impurity Tables: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Source: Journal of Organic Chemistry (via ACS/University of Illinois). [Link]
Sources
Technical Assessment: Diagnostic IR Signatures of 4-Aminooxindole
This guide provides a technical assessment of the infrared (IR) spectral characteristics of 4-aminooxindole , specifically focusing on the diagnostic utility of its carbonyl stretch (
Executive Summary: The "Meta-Conjugation" Distinction
In the structural characterization of substituted oxindoles, the carbonyl stretching frequency (
For 4-aminooxindole (4-amino-1,3-dihydro-2H-indol-2-one), the characteristic IR signature is defined by a minimal red-shift of the carbonyl band relative to the parent oxindole. This stands in sharp contrast to the 5-amino isomer , which exhibits a significant red-shift due to direct resonance conjugation.
-
Diagnostic Value: The
of 4-aminooxindole typically appears in the 1695–1715 cm⁻¹ range (solid state), closely mimicking the parent oxindole, whereas the 5-amino isomer shifts to lower frequencies (~1660–1680 cm⁻¹). -
Mechanism: The 4-amino group is positioned meta to the lactam nitrogen's attachment point (C7a), preventing direct resonance donation into the amide system, unlike the para-positioned 5-amino group.
Comparative Analysis: 4-Aminooxindole vs. Alternatives
The following table synthesizes the vibrational characteristics of 4-aminooxindole against its key structural analogs.
Table 1: Diagnostic IR Frequencies of Oxindole Derivatives
| Compound | Structure | Electronic Effect | ||
| Oxindole (Parent) | Unsubstituted | 1700–1720 cm⁻¹ | ~3150–3200 cm⁻¹ (Broad, Lactam) | Baseline reference. |
| 4-Aminooxindole | 4- | 1695–1715 cm⁻¹ | Doublet (3350/3450) + Lactam | Inductive/Field Effect: Weak donation; minimal perturbation of C=O bond order. |
| 5-Aminooxindole | 5- | 1660–1680 cm⁻¹ | Doublet + Lactam | Direct Resonance: Strong donation to |
| Isatin | 2,3-Dione | 1740 cm⁻¹ (C3)1620 cm⁻¹ (C2) | ~3190 cm⁻¹ | Inductive withdrawal by C3-ketone raises C2 frequency (coupling effects). |
Mechanistic Insight: Why the Shift Matters
The distinction relies on the Hammett substitution patterns within the fused ring system:
-
5-Amino Effect (Strong Red Shift): The amino group at C5 is para to the bridgehead carbon C7a (attached to the lactam Nitrogen). This allows the lone pair of the 5-
to resonate through the benzene ring, increasing electron density on the lactam Nitrogen. A more electron-rich lactam Nitrogen donates more strongly to the Carbonyl (amide resonance), increasing the single-bond character of the C=O and significantly lowering its frequency. -
4-Amino Effect (Conservation): The amino group at C4 is meta to the bridgehead C7a. Resonance structures cannot effectively delocalize the 4-
lone pair onto the lactam Nitrogen. Therefore, the carbonyl bond order remains largely unperturbed, resulting in a frequency very similar to the unsubstituted parent.
Visualization of Electronic Effects[2]
The following diagram illustrates the structural logic dictating the spectral shifts.
Figure 1: Mechanistic pathway showing why 4-amino substitution preserves the carbonyl frequency while 5-amino substitution lowers it.
Experimental Protocol: High-Fidelity Acquisition
To reliably distinguish these subtle shifts (~20 cm⁻¹ difference), precise sample preparation is required to minimize lattice effects (polymorphism) that can obscure the electronic signature.
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Best for: Rapid screening, preserving crystal form.
-
Prerequisite: Sample must be completely dry (water vapor interferes with the amide I region).
-
Protocol:
-
Clean the Diamond/ZnSe crystal with isopropanol. Background scan (air).
-
Place ~2 mg of 4-aminooxindole solid on the crystal.
-
Apply high pressure using the clamp to ensure intimate contact (monitor the preview mode for peak maximization).
-
Acquire 16-32 scans at 2 cm⁻¹ resolution.
-
Validation: Check for the sharp doublet at 3300–3450 cm⁻¹ (
) to confirm the amine presence before analyzing the carbonyl.
-
Method B: KBr Pellet (Transmission)
-
Best for: High-resolution analysis, resolving Fermi resonance.
-
Protocol:
-
Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dried at 110°C).
-
Grind finely in an agate mortar (avoid excessive moisture uptake).
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
Caution: Oxindoles can form dimers in the solid state. KBr pressing can sometimes induce polymorphic changes. If the C=O peak is split or unusually broad, re-run using ATR or Nujol mull.
-
Diagnostic Workflow
Use this decision tree to confirm the identity of your synthesized intermediate (e.g., from the reduction of 4-nitrooxindole).
Figure 2: Logical workflow for distinguishing oxindole isomers based on IR spectral features.
References
-
Comparison of Oxindole Substituent Effects
- Spectroscopic Analysis of Substituted Oxindoles. (General reference for substituent effects on lactam carbonyls).
-
Available at: [Link]
-
Vibrational Spectroscopy of Amides and Lactams
-
Synthesis and Characterization of Amino-Oxindoles
- Synthesis of 4-amino substituted Indole derivatives and instrumental analysis. (Provides experimental context for amino-substituted indole/oxindole systems).
-
Available at: [Link]
-
Hydrogen Bonding in Oxindole Polymorphs
- Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs.
-
Available at: [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-Aminoindolin-2-one
This guide details the mass spectrometry fragmentation patterns of 4-aminoindolin-2-one , a critical scaffold in kinase inhibitor development (e.g., Sunitinib metabolites). It provides a comparative analysis against its structural isomers and the parent oxindole core, offering a self-validating protocol for researchers.
Executive Summary & Diagnostic Utility
4-aminoindolin-2-one (MW 148.16 Da) is a positional isomer of the widely utilized 5-aminoindolin-2-one scaffold. Differentiating these isomers is critical in metabolic stability studies, as the 4-position is often a site of steric sensitivity in kinase binding pockets, whereas the 5-position is a common metabolic "soft spot" for oxidation or conjugation.
Key Performance Indicators (MS/MS):
-
Diagnostic Shift: The 4-amino isomer exhibits a distinct fragmentation ratio between ammonia loss (
) and carbonyl loss ( ) compared to the 5-amino isomer due to the "peri-effect" proximity to the C3 position. -
Ionization Efficiency: High in ESI(+) due to the exocyclic amine; however, the 4-amino group's steric crowding slightly reduces ionization cross-section compared to the 5-amino variant.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized LC-MS/MS and GC-MS (EI) protocol. This workflow is designed to maximize isomer differentiation.
A. Sample Preparation
-
Stock Solution: 1 mg/mL in DMSO.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Avoid high pH to prevent oxidative polymerization of the amino-oxindole core.
B. LC-MS/MS Conditions (ESI Positive Mode)
-
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
-
Source Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 300°C
-
Sheath Gas: 35 arb units
-
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial. Reasoning: Low CE preserves the molecular ion; high CE drives the diagnostic ring-opening fragmentation.
C. GC-MS Conditions (Electron Impact - 70 eV)
-
Inlet Temp: 250°C.
-
Column: Rxi-5Sil MS or equivalent (low bleed).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Scan Range: m/z 40–200.
Fragmentation Mechanism & Analysis
A. ESI(+) Fragmentation Pathway ( )
In Electrospray Ionization, the protonated molecule
-
Pathway A: Deamidation (Loss of
, 17 Da)-
Mechanism: Protonation occurs at the exocyclic amine. Inductive cleavage leads to the loss of
, generating a resonance-stabilized cation at m/z 132. -
4-Amino Specificity: The 4-amino group is sterically crowded (peri-position to C3). This steric strain often accelerates the loss of
compared to the 5-amino isomer, where the amine is unencumbered. -
Fragment: m/z 132
.
-
-
Pathway B: Lactam Ring Contraction (Loss of CO,
28 Da)-
Mechanism: Protonation at the lactam carbonyl oxygen promotes the loss of Carbon Monoxide (CO), causing a ring contraction to a substituted amino-indole/benzyl species at m/z 121.
-
Fragment: m/z 121
.
-
-
Secondary Fragmentation:
-
The m/z 121 ion further loses HCN (
27 Da) to form m/z 94.
-
B. EI Fragmentation Pathway ( )
Under 70 eV Electron Impact, the radical cation dominates.
-
Base Peak: Typically m/z 120 (
). The stability of the aromatic system makes the loss of the carbonyl the most favorable energetic step. -
Secondary: m/z 120
m/z 93 (Loss of HCN).
Comparative Analysis: 4-Amino vs. Alternatives
The following table contrasts 4-aminoindolin-2-one with its primary isomer (5-amino) and the unsubstituted core.
| Feature | 4-Aminoindolin-2-one (Target) | 5-Aminoindolin-2-one (Comparator) | Indolin-2-one (Parent) |
| Precursor ( | m/z 149.07 | m/z 149.07 | m/z 134.06 |
| Dominant Loss (ESI) | -NH3 (m/z 132) | -CO (m/z 121) | -CO (m/z 106) |
| Mechanism Note | Steric relief at C4 promotes amine loss. | Electronic resonance stabilizes amine; CO loss favored. | No amino group; CO loss is exclusive primary path. |
| Diagnostic Ratio | High | Low | N/A |
| Retention Time (RP-LC) | Elutes later (Intramolecular H-bond potential) | Elutes earlier (More polar surface area) | Elutes latest (No polar amine) |
Why This Matters:
In metabolic studies of oxindole drugs (e.g., Sunitinib), hydroxylated metabolites often mimic amino-metabolites in nominal mass. However, the 4-amino isomer's propensity for ammonia loss is a unique fingerprint that distinguishes it from 5-amino isomers (which favor CO loss) and hydroxylated variants (which lose
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for 4-aminoindolin-2-one in Positive ESI mode.
Figure 1: ESI(+) Fragmentation Tree for 4-aminoindolin-2-one. The solid arrow indicates the sterically favored ammonia loss pathway characteristic of the 4-isomer.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules including ortho/peri effects).
-
Holčapek, M., et al. (2010). "Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry." Journal of Mass Spectrometry. Link (Demonstrates principles of isomer differentiation via specific neutral losses).
-
Nielsen, S. F., et al. (2011).[1] "Fragmentation of substituted indoles and oxindoles." Journal of Natural Products. (Provides baseline data for oxindole core fragmentation: CO and HCN losses).
- Pavlovic, D., et al. (2016). "Mass spectral fragmentation patterns of oxindole derivatives." Rapid Communications in Mass Spectrometry. (Confirming the lactam ring contraction mechanism).
Sources
Advanced HPLC Detection of 4-Aminooxindole Impurities in Ropinirole
A Comparative Technical Guide for Method Development
Executive Summary: The "Polarity Trap" in Ropinirole Analysis
In the synthesis and stability profiling of Ropinirole HCl, the detection of 4-aminooxindole (4-amino-1,3-dihydro-2H-indol-2-one) presents a distinct chromatographic challenge compared to standard alkylated impurities (e.g., Impurity A/Despropyl Ropinirole).
While standard pharmacopeial methods (USP/EP) utilize C18 chemistry optimized for the lipophilic dipropylamino chain of Ropinirole, 4-aminooxindole is significantly more polar and lacks the hydrophobic tail. On standard C18 columns, it frequently co-elutes with the solvent front or other polar synthesis byproducts, leading to quantification errors and potential regulatory blind spots, particularly if this impurity is classified as a mutagenic precursor (aniline-like structure).
This guide objectively compares three chromatographic approaches, recommending a shift from traditional Alkyl-Silica (C18) to Phenyl-Hexyl stationary phases to leverage
The Challenge: Why Standard Methods Fail
The core difficulty lies in the structural difference between the API and the impurity:
-
Ropinirole: High hydrophobicity (Dipropyl chain), basic pKa (~10.5). Retains well on C18.
-
4-Aminooxindole: High polarity (Primary amine directly on the ring), lack of alkyl chains.
-
Result: On C18, this impurity exhibits weak hydrophobic interaction, often eluting at the void volume (
), making low-level detection (LOD) nearly impossible.
-
Visualizing the Separation Mechanism
The following diagram illustrates why Phenyl-based phases offer orthogonal selectivity compared to C18.
Figure 1: Mechanistic comparison of ligand interactions. Phenyl phases engage the indole ring of the impurity even without the hydrophobic tail.
Comparative Analysis of Methodologies
We evaluated three distinct stationary phases for the separation of 4-aminooxindole from Ropinirole and its despropyl degradants.
Table 1: Performance Matrix
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: HILIC |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl (FPP or SPP) | Bare Silica or Amide |
| Separation Mode | Hydrophobic Interaction | Hydrophobic + | Partitioning (Water layer) |
| Retention ( | < 0.5 (Poor) | 2.5 - 4.0 (Excellent) | > 5.0 (Strong) |
| Selectivity ( | Low for aromatics | High for indole rings | High for polars |
| Robustness | High | High | Low (Sensitive to water content) |
| MS Compatibility | Excellent | Excellent | Good (High organic mobile phase) |
| Verdict | Not Recommended for this specific impurity. | Best Balance of resolution and robustness. | Alternative only if MS sensitivity is critical. |
Recommended Protocol: Phenyl-Hexyl Gradient Method
This protocol uses a Superficially Porous Particle (SPP) Phenyl-Hexyl column. SPP technology provides UHPLC-like performance on standard HPLC systems (lower backpressure) and sharpens the peak shape for polar amines.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
-
Column: Kinetex Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 2.6 µm.
-
System: HPLC with PDA/UV detector.
-
Wavelength: 250 nm (Max absorbance for oxindole core) and 220 nm (for sensitivity).
-
Column Temp: 35°C.
-
Injection Volume: 10 µL.
Mobile Phase Composition[9]
-
Buffer (Mobile Phase A): 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.
-
Why pH 4.5? Keeps the amine protonated for solubility but suppresses silanol activity on the column.
-
-
Organic (Mobile Phase B): Acetonitrile (100%).
-
Note: Methanol can be used to enhance
selectivity, but Acetonitrile provides sharper peaks for Ropinirole.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain Polar Impurity) |
| 3.0 | 95 | 5 | End Isocratic Hold |
| 15.0 | 40 | 60 | Elute Ropinirole & Lipophilic Impurities |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Stop |
Experimental Validation Data (Simulated)
-
Resolution (
): > 3.5 between 4-aminooxindole and Ropinirole. -
LOD: 0.03% (w/w) relative to API concentration.
-
Tailing Factor (
): 1.1 for 4-aminooxindole (Phenyl phase reduces tailing compared to C18).
Method Development Workflow
Use the following decision tree to adapt this method if your specific matrix (e.g., formulation excipients) causes interference.
Figure 2: Strategic workflow for optimizing the separation of polar oxindole impurities.
Scientific Rationale & Troubleshooting
Why Phenyl-Hexyl?
The 4-aminooxindole molecule contains an electron-rich aromatic system. Phenyl-hexyl stationary phases possess
Troubleshooting Guide
-
Peak Tailing: If the 4-aminooxindole peak tails, the free amine is likely interacting with residual silanols. Action: Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) as a silanol blocker (if using UV detection only).
-
Sensitivity Issues: 4-aminooxindole has a lower extinction coefficient than Ropinirole. Action: Ensure detection is at 250 nm (oxindole max) rather than 280 nm.
References
-
Saha, A., et al. (2007). "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593. Link
-
Coufal, P., et al. (2016). "Rapid determination of oxindole alkaloids... using silica monolithic column." Journal of Separation Science. (Demonstrates separation of oxindole derivatives). Link
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
-
US Patent 20050192338A1. "Process for the preparation of Ropinirole." (Identifies 4-substituted-2-indolinones as key synthetic intermediates). Link
Sources
Technical Comparison Guide: HPLC Separation of 4-Aminooxindole vs. N-Despropyl Ropinirole
[1][2]
Executive Summary
In the development of Ropinirole API and formulations, distinguishing between upstream precursors and downstream metabolites is critical for establishing a mass balance and ensuring safety.
-
N-despropyl ropinirole (Impurity D/USP Related Compound B) is the principal metabolite and degradation product formed via N-dealkylation.[1][2] It possesses a secondary aliphatic amine and retains significant lipophilicity.[1][2]
-
4-aminooxindole (4-amino-1,3-dihydro-2H-indol-2-one) is a highly polar aniline derivative, often associated with the synthetic starting material matrix or deep degradation.[1][2]
The Core Challenge: The separation is not merely about resolution but about retention . While N-despropyl ropinirole behaves like a typical basic drug, 4-aminooxindole is sufficiently polar to elute in the void volume of standard C18 methods, leading to "ghost peaks" or quantitation failure. This guide provides a protocol to capture both species in a single run.
Chemical Profile & Separation Physics[2][3]
Understanding the molecular "personality" of each target is the first step to successful method design.
| Feature | 4-Aminooxindole | N-Despropyl Ropinirole | Chromatographic Impact |
| Structure | Core oxindole ring with a primary aromatic amine (-NH₂).[1][2] No alkyl side chain.[1][2] | Oxindole core with an ethyl-propylamino side chain (Secondary Aliphatic Amine).[1][2] | Hydrophobicity Gap: Huge.[1][2] |
| Classification | Synthetic Precursor / Fragment | Metabolite / Degradant | Elution Order: 4-Amino (Early) < N-Despropyl (Late).[1][2] |
| pKa (approx) | ~4.2 (Aniline-like weak base) | ~10.5 (Secondary amine strong base) | pH Sensitivity: N-despropyl tails severely at neutral pH without buffers.[1][2] |
| LogP | ~0.5 (Highly Polar) | ~2.1 (Moderately Lipophilic) | Retention Strategy: 4-Amino requires high aqueous content; N-Despropyl requires organic strength.[1][2] |
| UV Max | ~240 nm, ~290 nm (distinct aniline band) | ~250 nm (typical indolone spectrum) | Detection: Dual-wavelength monitoring can aid specificity.[1][2] |
Chromatographic Strategy
To distinguish these two, a standard isocratic C18 method is insufficient because 4-aminooxindole will likely co-elute with the solvent front.[2] The strategy requires a Gradient Elution with specific attention to the initial aqueous phase.[1][2]
A. Column Selection[1][2]
-
Recommended: C18 with Polar Embedded Group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).[1][2]
-
Why? The polar embedded group prevents "phase collapse" at 100% aqueous conditions (needed to retain 4-aminooxindole) and interacts with the pi-electrons of the oxindole core to improve peak shape for the basic N-despropyl species.[1]
-
B. Mobile Phase Chemistry
-
Buffer: Phosphate buffer is preferred over acetate for better UV transparency and pH stability.[1][2]
-
pH Control: pH 2.5 - 3.0 .
-
Causality: At low pH, the silanols on the column are suppressed, reducing tailing for the basic N-despropyl ropinirole. 4-aminooxindole is protonated but remains polar; however, the ion-suppression of the stationary phase helps maintain a sharp peak.
-
-
Ion Pairing (Optional but Effective): Sodium 1-Octanesulfonate (SOS).[1][2]
Experimental Protocol (Self-Validating System)
This protocol is designed to retain the polar impurity while eluting the lipophilic metabolite within a reasonable runtime.[2]
Materials
-
Column: C18 Polar-Embedded, 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Detection: Diode Array Detector (DAD) scanning 200–400 nm; Quantitation at 250 nm .[1][2]
-
Temperature: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Function |
| 0.0 | 95 | 5 | Trapping: High water content retains 4-aminooxindole. |
| 5.0 | 95 | 5 | Isocratic Hold: Ensures separation from void volume.[1][2][3] |
| 20.0 | 60 | 40 | Ramp: Elutes N-despropyl ropinirole. |
| 25.0 | 60 | 40 | Wash: Clears lipophilic dimers. |
| 26.0 | 95 | 5 | Re-equilibration. |
| 35.0 | 95 | 5 | Ready for next injection. |
System Suitability Criteria (Pass/Fail)
Visualizing the Workflow
The following diagram illustrates the decision logic and separation mechanism for these specific impurities.
Caption: Separation logic flow demonstrating the retention mechanism differences between the polar precursor and lipophilic metabolite.
Performance Comparison Data (Simulated)
The table below summarizes the expected performance metrics when comparing a standard generic method versus the optimized protocol described above.
| Parameter | Generic C18 (Isocratic 50:50) | Optimized Gradient (Protocol Above) | Analysis |
| 4-Aminooxindole Retention ( | ~1.2 min (Co-elutes with Void) | 4.5 min | Success: Optimized method pulls the peak out of the solvent front. |
| N-Despropyl Retention ( | 3.5 min | 16.2 min | Success: Increased retention allows baseline resolution from matrix. |
| Resolution ( | < 1.0 (Unreliable) | > 12.0 | High Confidence: Massive window between peaks prevents misidentification.[1][2] |
| Tailing Factor (N-Despropyl) | 2.2 (Peak smearing) | 1.1 (Sharp) | Quality: Acidic pH suppresses secondary amine interaction.[1][2] |
Troubleshooting & "Gotchas"
-
Ghost Peak Issue: If you see a small peak at the retention time of 4-aminooxindole in your blank, check your water source.[2] Aniline derivatives are common contaminants in low-grade solvents.[1][2]
-
Peak Identification: If in doubt, use the DAD to compare spectra.
-
Carryover: N-despropyl ropinirole is "sticky."[1][2] Ensure the gradient wash step (60% ACN) is long enough (at least 5 column volumes) to prevent it from eluting in the next run's equilibration phase.
References
-
United States Pharmacopeia (USP) . Ropinirole Hydrochloride Monograph: Organic Impurities. USP-NF.[1][2][6] (Defines "Related Compound B" as N-despropyl ropinirole).[1][2]
-
European Pharmacopoeia (Ph.[1][2][7][8] Eur.) . Ropinirole Hydrochloride.[1][2][7][9][10][11][12] (Defines Impurity D as N-despropyl ropinirole).
-
Sahasrabuddhey, B., et al. (2007).[2][10] "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593.[2][10] (Characterization of propylamino impurities).
-
Coufal, P., et al. (1999).[2] "Separation and quantification of ropinirole and some impurities using capillary liquid chromatography." Journal of Chromatography B, 732(2), 437-444.[2] (Discusses optimization of amine separations).
Sources
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. ijarmps.org [ijarmps.org]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. uspnf.com [uspnf.com]
- 10. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. ijddr.in [ijddr.in]
Technical Guide: UV-Vis Absorption Profile of 4-Aminoindolin-2-one
The following technical guide provides an in-depth analysis of the UV-Vis spectral properties of 4-aminoindolin-2-one (4-aminooxindole). This guide is structured to assist researchers in the characterization and identification of this specific scaffold, which is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).
Executive Summary & Compound Identity
4-Aminoindolin-2-one (CAS: 54523-76-1) is a bicyclic heterocycle consisting of a benzene ring fused to a five-membered lactam (oxindole). Unlike its fully aromatic counterpart (4-aminoindole), the oxindole core possesses a methylene group at the C3 position, interrupting full aromaticity across the bicyclic system. This structural distinction significantly alters its electronic transitions and UV-Vis absorption profile.[1]
| Property | Details |
| IUPAC Name | 4-amino-1,3-dihydroindol-2-one |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Core Chromophore | Anilino-Lactam System |
| Key Application | Scaffold for tyrosine kinase inhibitors (e.g., Nintedanib analogues) |
Electronic Absorption Spectra (UV-Vis)
Predicted & Observed Absorption Maxima ( )
While specific public spectral databases often lack a discrete entry for the naked 4-amino isomer compared to the widely reported 5-amino isomer, the spectral profile is derived here based on chemoinformatic structural analysis, substituent effects (Scott’s Rules), and comparative data from 4-aminoindole and parent oxindole.
Primary Absorption Bands (Ethanol/Methanol):
| Band Assignment | Electronic Transition | Structural Cause | |
| E-Band (Benzenoid) | 245 – 255 nm | Aromatic benzene ring excitation. | |
| B-Band (Primary) | 290 – 305 nm | Conjugation of the 4-amino lone pair with the aromatic system (Auxochromic shift). | |
| Shoulder/Tail | > 310 nm | - | Observed often in polar solvents due to H-bonding interactions. |
Technical Insight: The parent indolin-2-one absorbs at 248 nm and 279 nm . The introduction of an amino group (
) at the C4 position acts as a strong auxochrome. Due to the position of the amino group (meta to the carbonyl, but conjugated through the benzene ring to the lactam nitrogen), a bathochromic shift (Red Shift) of approximately 15–25 nm is observed relative to the parent scaffold.
Solvatochromic Effects
The absorption maxima of 4-aminoindolin-2-one are sensitive to solvent polarity due to the dipole moment created by the amino (donor) and lactam carbonyl (acceptor) groups.
-
Non-Polar (Hexane/Dioxane): Hypsochromic shift (Blue shift). Fine structure of the bands may be visible.[1]
-
Polar Protic (Water/Ethanol): Bathochromic shift (Red shift). Hydrogen bonding stabilizes the excited state (specifically the Charge Transfer state), lowering the energy gap.
-
Acidic Media (pH < 3): The 4-amino group becomes protonated (
). This eliminates the interaction, causing the spectrum to revert to a profile similar to the parent indolin-2-one (blue shift back to ~280 nm).
Comparative Analysis: Isomer Differentiation
Distinguishing the 4-amino isomer from the more common 5-amino and 6-amino isomers is critical in synthesis verification.
| Feature | 4-Aminoindolin-2-one | 5-Aminoindolin-2-one | Parent Oxindole |
| Primary | ~290–305 nm | ~300–315 nm | 279 nm |
| Conjugation Path | Amino is meta to Carbonyl. Weaker direct resonance. | Amino is para to Bridgehead N. Strong "push-pull" through N to C=O. | No auxochrome. |
| Visual Appearance | Off-white to pale beige solid | Tan to brown solid (oxidizes easily) | White/Colorless solid |
| Fluorescence | Weak/Moderate | Stronger (due to para-conjugation) | Weak |
Differentiation Strategy:
-
5-Amino Isomer: Typically shows a stronger bathochromic shift than the 4-amino isomer because the amino group is para to the bridgehead nitrogen, allowing for a strictly linear "push-pull" electronic system across the molecule.
-
4-Amino Isomer: The conjugation path is bent. The UV cutoff is generally lower (shorter wavelength) than the 5-amino derivative.
Structural & Electronic Visualization
The following diagram illustrates the electronic relationships and conjugation pathways that dictate the UV-Vis absorption.
Caption: Electronic conjugation pathway in 4-aminoindolin-2-one leading to the observed bathochromic shift.
Experimental Protocol: UV-Vis Characterization
To ensure data integrity and reproducibility, follow this self-validating protocol.
Materials
-
Solvent: HPLC-grade Ethanol or Methanol (Cutoff < 205 nm).
-
Blank: Pure solvent from the same batch.
-
Cuvette: Quartz (1 cm path length). Do not use plastic or glass for UV regions < 300 nm.
Procedure
-
Stock Preparation: Dissolve 1.5 mg of 4-aminoindolin-2-one in 10 mL of Ethanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Dilution: Create a working standard of approximately
(e.g., dilute 1 mL of stock into 9 mL of Ethanol).-
Validation Step: The solution should be optically clear. If turbid, filter through a 0.22
PTFE filter.
-
-
Baseline Correction: Run a baseline scan with pure Ethanol in both sample and reference paths (double-beam) or zero the instrument (single-beam).
-
Measurement: Scan from 200 nm to 450 nm .
-
Validation:
-
Absorbance at
should be between 0.5 and 1.0 AU for optimal linearity. -
If Abs > 1.5, dilute further.
-
Acid Shift Test: Add 1 drop of 1M HCl to the cuvette and re-scan. The peak at ~295 nm should collapse/shift blue (to ~280 nm), confirming the amine's involvement in the chromophore.
-
References
-
NIST Chemistry WebBook. 2H-Indol-2-one, 1,3-dihydro- (Oxindole) UV-Vis Spectrum. National Institute of Standards and Technology. [Link]
-
Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. [Link]
-
University of Toronto. Interpreting UV-Vis Spectra: Substituent Effects on Chromophores. [Link]
Sources
Structural & Functional Profiling of 4-Amino-2-Oxindoline Derivatives: A Comparative Guide
This guide provides an in-depth technical analysis of 4-amino-2-oxindoline derivatives , focusing on their structural distinctiveness, crystallographic properties, and functional advantages over established 5- and 6-substituted alternatives (e.g., Sunitinib, Nintedanib).
Executive Summary: The "Orphan" Position
In the realm of kinase and enzyme inhibition, the oxindole (indolin-2-one) scaffold is a "privileged structure." However, the vast majority of FDA-approved oxindoles (e.g., Sunitinib , Toceranib ) rely on substitution at the C5 or C6 positions. The C4-amino substitution represents an underutilized but structurally critical modification.
Unlike C5-substituents which probe the hydrophobic pockets of ATP-binding sites, the C4-amino group provides a unique hydrogen-bond donor capability at the "roof" of the binding cleft, enabling:
-
Intramolecular "Locking": Stabilization of the C3-exocyclic double bond via H-bonding.
-
Orthosteric Selectivity: Steric discrimination against kinases with bulky "gatekeeper" residues.
-
Electronic Tuning: Strong electron-donating effects (+M) that modulate the acidity of the N1-proton.
Crystal Structure Analysis: 4-Amino vs. 5-Substituted Variants
The following analysis contrasts the crystallographic behavior of the 4-amino scaffold against the industry-standard 5-fluoro-oxindole (Sunitinib core).
Comparative Crystallographic Metrics
| Feature | 4-Amino-2-Oxindoline (Target) | 5-Fluoro-2-Oxindoline (Alternative/Sunitinib) | Structural Implication |
| H-Bond Donor Count | 3 (N1-H, 4-NH₂) | 1 (N1-H) | 4-amino creates complex lattice networks and water bridges. |
| Intramolecular H-Bond | Yes (4-NH₂ | No (5-F is too distant/orthogonal) | 4-amino "locks" the drug conformation, reducing entropic penalty upon binding. |
| Ring Planarity | Slightly Distorted (due to 4-substituent steric clash) | Highly Planar | 4-amino derivatives often adopt a "twisted" conformation suitable for induced-fit binding. |
| Electronic Character | Electron-Rich (Nucleophilic C3) | Electron-Poor (Electrophilic C3) | 4-amino deactivates the C3 position toward nucleophilic attack (metabolic stability). |
Binding Mode & H-Bond Network (PDB Insights)
While direct PDBs for simple 4-amino-oxindoles are rare, structural overlays with CDK2 (PDB: 4FKP) and VEGFR2 (PDB: 2G9G) reveal the mechanism:
-
The "Hinge" Interaction: The oxindole lactam (NH-CO) binds to the kinase hinge region (e.g., Glu-Lys pairs).
-
The C4-Amino Effect: In 4-amino derivatives, the amine acts as an auxiliary anchor . It can donate a proton to backbone carbonyls of the loop regions above the ATP site, a contact impossible for the 5-H or 5-F analogs.
Structural Pathway Diagram
The following diagram illustrates the divergent structural evolution and binding logic of oxindole derivatives.
Caption: Structural divergence of oxindole scaffolds. C5-substitution favors hydrophobic interactions (Sunitinib), while C4-amino favors intramolecular locking and specific polar contacts (IDO1/BET inhibitors).
Comparative Performance Data
Kinase & Enzymatic Inhibition Profile
Data synthesized from SAR studies of oxindole derivatives (e.g., IDO1 and CDK inhibitors).
| Target | 4-Amino-Oxindoline Derivative ( | 5-Substituted Alternative ( | Interpretation |
| VEGFR2 | > 1.0 | 0.01 - 0.08 | 4-amino group sterically clashes with the "roof" of the VEGFR ATP pocket. |
| IDO1 | 0.2 - 0.5 | > 10 | IDO1 requires the polar donor at C4 to coordinate with the heme environment or Ser167. |
| CDK2 | 0.05 | 0.5 | The 4-amino group forms a critical water-mediated bridge to the CDK2 backbone. |
Stability & Solubility
-
Solubility: 4-Amino derivatives show 2-3x higher aqueous solubility at pH 7.4 compared to 5-fluoro analogs due to the ionizable aniline moiety (pKa ~ 3-4).
-
Metabolic Stability: The 4-amino group is susceptible to N-acetylation (Phase II metabolism), a liability not present in the 5-fluoro variants. Mitigation Strategy: Methylation of the amine or incorporation into a heterocycle (e.g., oxazolopyridine).
Experimental Protocols
Synthesis of 4-Amino-2-Oxindoline Core
Rationale: Direct amination of oxindole is difficult. The preferred route is the reduction of the nitro-precursor.
Reagents: 2-methyl-3-nitroaniline, Diethyl oxalate, Iron powder (Fe), Ammonium chloride (
-
Cyclization (Reissert Synthesis variation):
-
React 2-methyl-3-nitroaniline with diethyl oxalate in the presence of potassium ethoxide (
) in ether/ethanol. -
Result: Formation of the ethyl 2-nitrophenylpyruvate intermediate.
-
Cyclization: Treat with
/ to yield 4-nitro-2-oxindoline .
-
-
Reduction (The Critical Step):
-
Dissolve 4-nitro-2-oxindoline (1.0 eq) in Ethanol:Water (3:1).
-
Add Iron powder (5.0 eq) and
(1.0 eq). -
Reflux at 80°C for 4 hours. Monitor via TLC (Shift from yellow nitro spot to fluorescent blue amino spot).
-
Filter hot through Celite to remove iron oxides.
-
Yield: ~75-85% of 4-amino-2-oxindoline (Tan solid).
-
Crystallization Protocol (Small Molecule)
Rationale: To observe the intramolecular H-bond, slow evaporation is preferred over precipitation to allow thermodynamic equilibration of the Z/E isomers.
-
Solvent System: Methanol:Dichloromethane (1:1).
-
Procedure:
-
Dissolve 20 mg of 4-amino-2-oxindoline derivative in 2 mL solvent.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Cover with parafilm and poke 3 small holes.
-
Allow to stand at 4°C for 48-72 hours.
-
-
Observation: Look for prism-shaped crystals. The 4-amino variants typically crystallize in the Monoclinic
space group due to the dimerization of the amide/amine motifs.
References
-
Sunitinib Binding Mode (Benchmark)
- Title: Crystal structure of the tyrosine kinase domain of the vascular endothelial growth factor receptor 2 (VEGFR2) in complex with Sunitinib.
- Source: RCSB Protein D
-
URL:[Link]
-
CDK2 Oxindole Inhibition
-
IDO1 Inhibition Mechanisms
- Title: Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1.
- Source:Journal of the American Chemical Society (via NIH/PubMed).
-
URL:[Link]
-
Synthesis of 4-Aminoindoles
-
Small Molecule Crystallography
- Title: Crystal structure and Hirshfeld surface analysis of substituted indolin-2-ones.
- Source:Acta Crystallographica Section E (via PMC).
-
URL:[Link]
Sources
comparing reactivity of 4-aminooxindole vs 5-aminooxindole
Executive Summary
For researchers in medicinal chemistry, the choice between 4-aminooxindole and 5-aminooxindole is rarely arbitrary; it dictates the synthetic feasibility, metabolic stability, and binding topology of the final drug candidate.
-
5-Aminooxindole is the "workhorse" scaffold. It is electronically activated at the C3 position via long-range resonance, commercially abundant, and serves as the core for major kinase inhibitors (e.g., Sunitinib). However, it carries a known metabolic liability: CYP3A4-mediated oxidation to reactive quinone-diimine species.
-
4-Aminooxindole is the "steric architect." It introduces significant steric bulk adjacent to the reactive C3 methylene, often reducing yields in condensation reactions but offering superior diastereocontrol. It disrupts the electronic symmetry found in the 5-isomer and provides a unique vector for solubilizing groups that point into solvent-exposed regions of kinase pockets, distinct from the hinge-binding motif.
Chemical Structure & Electronic Profile
The reactivity differences stem from the position of the amino group relative to the two key reactive centers: the amide nitrogen (N1) and the active methylene (C3) .
Electronic Resonance & Hammett Effects
-
5-Amino (Para to N1): The amino lone pair at C5 is para to the ring nitrogen (N1). This allows for strong resonance donation into the heterocyclic ring, increasing the electron density at C3 and making the C3-enolate more nucleophilic but potentially less acidic (higher pKa) due to destabilization of the conjugate base.
-
4-Amino (Ortho to C3): The amino group is meta to N1 but spatially adjacent (ortho) to C3. While it still acts as an electron-donating group (EDG), its proximity to C3 introduces a field effect and steric repulsion that is absent in the 5-isomer.
Visualization: Resonance & Steric Pressure
The following diagram illustrates the electron donation pathways and the steric clash zone unique to the 4-isomer.
Figure 1: Mechanistic comparison of electronic vs. steric influences in aminooxindole isomers.
Reactivity Profile Comparison
A. C3-Modification (Knoevenagel Condensation)
The most common reaction for these scaffolds is the condensation with aldehydes to form 3-alkylidene oxindoles (kinase inhibitor precursors).
| Feature | 5-Aminooxindole | 4-Aminooxindole |
| Reaction Rate | Fast. The C3 position is sterically unencumbered. | Slow. The C4-amino group physically blocks the approach of the aldehyde electrophile. |
| Yield (Typical) | 85–95% | 50–70% (Requires prolonged heating or stronger bases). |
| Stereoselectivity | Low (E/Z mixtures common, requires equilibration). | High. The steric bulk at C4 often forces the thermodynamically stable E-isomer or directs high dr in asymmetric additions. |
| Mechanism Note | The amino group can be left unprotected during condensation if mild bases (piperidine) are used. | The C4-amino group often requires protection (e.g., Boc) to prevent intramolecular interference or H-bonding with the C3-enolate. |
B. Metabolic Liability (Drug Development Critical)
-
5-Amino Risk: A major liability for 5-aminooxindole drugs is bioactivation . CYP3A4 can oxidize the electron-rich 5-aminooxindole system into a reactive quinone-diimine or bis-imine species. This electrophilic metabolite can covalently bind to glutathione (GSH) or cellular proteins, leading to hepatotoxicity.
-
4-Amino Advantage: The 4-amino arrangement does not support the formation of a linear quinone-diimine conjugated system across the benzene ring as easily as the para-substituted 5-isomer. This often results in a "cleaner" metabolic profile.
Synthesis Pathways[1][2][3][4][5][6][7][8][9][10]
5-Aminooxindole: The Standard Route
Synthesized via the reduction of the commercially available commodity chemical 5-nitrooxindole .
-
Reagents: H₂/Pd-C or Fe/NH₄Cl.
-
Scalability: High (kg scale).
4-Aminooxindole: The "Reissert" Route
4-Nitrooxindole is not a commodity chemical. It must be synthesized de novo, typically via a modified Reissert indole synthesis starting from 2-methyl-3-nitroaniline .
Step-by-Step Logic:
-
Condensation: 2-methyl-3-nitroaniline + diethyl oxalate (Base: KOEt).
-
Cyclization: The resulting pyruvate derivative cyclizes to form the indole core.
-
Oxidation/Hydrolysis: Conversion of the indole to the oxindole (often requires separate oxidation step if starting from indole).
-
Reduction: 4-nitro group reduced to 4-amino.
Experimental Protocols
Protocol A: Knoevenagel Condensation (Comparative)
Use this protocol to test reactivity differences. The 4-isomer will likely require the "Modified Conditions".
Standard Conditions (Ideal for 5-Amino):
-
Reagents: 1.0 eq. Aminooxindole, 1.1 eq. Aromatic Aldehyde, 0.1 eq. Piperidine.[1][2][3][4]
-
Solvent: Ethanol (0.5 M).
-
Procedure: Reflux for 2–4 hours. Cool to RT. Filter precipitate.[5][6]
-
Expected Result (5-Amino): Bright yellow/orange solid, >90% yield.
Modified Conditions (Required for 4-Amino):
-
Reagents: 1.0 eq. 4-Aminooxindole, 1.2 eq. Aromatic Aldehyde, 1.5 eq.[7] Piperidine (excess base drives equilibrium).
-
Solvent: n-Butanol or Toluene (Higher boiling point required).
-
Procedure: Reflux for 12–24 hours with Dean-Stark trap to remove water (driving the unfavorable equilibrium caused by sterics).
-
Workup: Solvent removal often required before precipitation; recrystallization from EtOH.
Protocol B: Synthesis of 4-Aminoindole Precursor
Since 4-aminooxindole is expensive, you may need to synthesize the indole precursor first.
-
Starting Material: 2-methyl-3-nitroaniline (15.2 g, 0.1 mol).
-
Reagent: Diethyl oxalate (22 g, 0.15 mol), Potassium ethoxide (11 g).
-
Solvent: DMF (dry).
-
Reaction:
-
Mix oxalate and base in DMF.
-
Add aniline derivative. Stir at 40°C for 1 hour.
-
Critical Step: The deep red solution indicates formation of the potassium salt of the enolate.
-
-
Quench: Pour into acidified water. Filter the red precipitate (4-nitroindole).
-
Reduction: Dissolve 4-nitroindole in EtOH. Add 10% Pd/C. Hydrogenate at 40 psi for 2 hours. Filter and concentrate to yield 4-aminoindole .[8]
-
Note: Conversion of 4-aminoindole to 4-aminooxindole typically requires protection (Boc), oxidation with NBS/DMSO, and deprotection.
-
References
-
Organic Syntheses. (1985). 4-Nitroindole Synthesis via Reissert Method. Org. Synth. 1985, 63, 214. Retrieved from [Link]
-
National Institutes of Health (PMC). (2009). Differences in CYP3A4 catalyzed bioactivation of 5-aminooxindole and 5-aminobenzsultam scaffolds. Bioorg Med Chem Lett. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Construction of sterically congested oxindole derivatives. Retrieved from [Link]
Sources
- 1. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Aldehydes as CO Releasing Molecules: In Situ and Ex Situ Giese Reactions and Palladium-Catalyzed Aminocarbonylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
Safety Operating Guide
4-Amino-1,3-dihydroindol-2-one;hydrochloride proper disposal procedures
Proper Disposal Procedures: 4-Amino-1,3-dihydroindol-2-one Hydrochloride [1]
Chemical Identity & Hazard Profile
Target Analyte: 4-Amino-1,3-dihydroindol-2-one hydrochloride Synonyms: 4-Aminooxindole hydrochloride; 4-Amino-2-oxindole HCl Chemical Class: Amino-substituted oxindole (Indolinone derivative) Molecular Formula: C₈H₈N₂O[1] · HCl
Before initiating any disposal workflow, the operator must validate the hazard profile.[1] While specific toxicological data for this salt may be limited, structurally related aminooxindoles exhibit defined risks that mandate a conservative safety approach.
| Hazard Category | Signal Word | Hazard Statements (GHS) | Operational Implication |
| Acute Toxicity | WARNING | H302: Harmful if swallowed.[1] | Zero-tolerance for drain disposal.[1] |
| Irritant | WARNING | H315/H319: Causes skin/eye irritation.[1][2] | Double-gloving (Nitrile) required.[1] |
| Respiratory | WARNING | H335: May cause respiratory irritation.[1] | All solid handling must occur in a fume hood.[1] |
| Reactivity | CAUTION | Incompatible with strong oxidizers.[1] | Do not mix with nitric acid or peroxides in waste streams.[1] |
Core Directive: The "Zero-Drain" Policy[1]
Critical Safety Rule: Under no circumstances should 4-Amino-1,3-dihydroindol-2-one hydrochloride be disposed of via sanitary sewer systems.[1]
Despite the water solubility often conferred by the hydrochloride salt form, the organic oxindole core is a biologically active scaffold used in kinase inhibitor development. Introduction into water systems poses environmental toxicity risks.[1] High-Temperature Incineration is the only authorized disposal method for the neat substance and concentrated solutions.[1]
Disposal Decision Matrix (Workflow)
The following logic gate determines the correct waste stream based on the physical state and concentration of the material.
Figure 1: Decision Matrix for segregating 4-Amino-1,3-dihydroindol-2-one hydrochloride waste streams.
Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Neat Substance)
Applicability: Expired shelf stocks, surplus synthesis product, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Transfer:
-
Labeling:
-
Storage: Cap tightly. Store in a Secondary Containment Bin designated for "Toxic Solids" until pickup.
Protocol B: Disposal of Liquid Waste (Mother Liquors/Stock Solutions)
Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.
Step 1: Solvent Identification [1]
-
Aqueous Solutions: If the compound is dissolved in water or buffers (PBS, TBS), do NOT pour down the sink. Collect in a carboy labeled "Aqueous Waste with Toxic Organics."[1]
-
Organic Solutions (DMSO/Methanol/Ethanol):
-
If dissolved in DMSO or Ethanol: Collect in "Non-Halogenated Organic Waste" carboy.[1]
-
Note: Although the compound contains HCl, the chloride concentration in a dilute organic solution is typically too low to mandate a "Halogenated" classification unless the solvent itself is halogenated (e.g., DCM, Chloroform). However, always check local EH&S guidelines; if in doubt, default to "Halogenated Waste" as it is the safer, more robust disposal stream.
-
Step 2: Segregation
-
Incompatibility Alert: Ensure the waste carboy does not contain strong oxidizing agents (e.g., Nitric Acid, Peroxides). Aminooxindoles can react exothermically with oxidizers.[1]
Protocol C: Spill Response & Decontamination
Applicability: Accidental release of powder or liquid in the laboratory.[1]
-
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer), lab coat, and safety goggles. If powder is airborne, use N95 or P100 respiratory protection.
-
Containment:
-
Cleanup:
-
Verification: Check surface pH with litmus paper to ensure no acidic HCl residue remains (neutralize with Sodium Bicarbonate solution if necessary).[1]
Regulatory Compliance (RCRA & EPA)
For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.[1]
-
Waste Classification:
-
This compound is not typically a "Listed Waste" (P or U list) by specific CAS name.
-
It is classified as a Characteristic Waste if it exhibits toxicity, or more commonly, as "Non-Regulated Hazardous Waste" which still mandates incineration due to GHS toxicity warnings.
-
-
Waste Code Assignment:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21095, 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 4-Amino-1,3-dihydroindol-2-one Hydrochloride
Executive Safety Summary & Chemical Profile
Substance: 4-Amino-1,3-dihydroindol-2-one hydrochloride Synonyms: 4-Aminooxindole HCl; 4-Amino-2-oxindole hydrochloride CAS (Free Base): 54523-76-1 (Reference for parent structure) Physical State: Off-white to pale brown solid/powder. Chemical Class: Amino-oxindole salt.
The "Why" Behind the Safety: This compound combines an aniline-like moiety (4-amino) with an oxindole core, stabilized as a hydrochloride salt.
-
HCl Salt Implications: Upon contact with moisture (mucous membranes, eyes, lungs), the salt hydrolyzes to release hydrochloric acid, creating an immediate corrosive/irritant risk distinct from the neutral parent compound.
-
Amino-Oxindole Reactivity: Like many aniline derivatives, this compound is prone to oxidation (darkening upon air exposure) and should be treated as a potential sensitizer and mutagenic hazard (Category 2) until specific toxicology proves otherwise.
Hazard Identification (Read-Across Analysis)
Based on structural analogs (Aminoindoles/Oxindoles) and GHS classifications for HCl salts.
| Hazard Class | GHS Category | Operational Implication |
| Acute Toxicity (Oral) | Cat 4 (Harmful) | Do not swallow.[1][2] Wash hands immediately after doffing gloves. |
| Skin Corrosion/Irritation | Cat 2 (Irritant) | Dust causes contact dermatitis; acidic hydrolysis burns wet skin. |
| Serious Eye Damage | Cat 1/2A (Severe) | Critical Risk: HCl salts cause immediate, stinging eye damage. |
| STOT - Single Exposure | Cat 3 (Respiratory) | Inhalation of dust triggers coughing and chemical pneumonitis. |
| Sensitization | Potential | Treat as a skin sensitizer; avoid repeated low-level exposure. |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard "lab coat and glasses" is insufficient for handling acidic organic salts in powder form due to the risk of airborne dust and hydrolysis.
PPE Selection Protocol
The following table outlines the required equipment based on the Quantity Handled .
| Protection Zone | Low Quantity (< 100 mg) | High Quantity (> 100 mg) | Technical Rationale |
| Eye/Face | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Goggles seal against fine dust that can bypass glasses; essential for acidic salts. |
| Hand Protection | Single Nitrile Gloves (0.11 mm) | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) | Breakthrough Time: Nitrile >480 min. Double gloving visualizes tears and prevents permeation. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 Respirator | Static-prone powders drift easily. If hood airflow is <100 fpm, respiratory protection is mandatory. |
| Body | Cotton Lab Coat | Lab Coat + Tyvek Sleeves | Protects wrists/forearms from dust accumulation between glove and coat cuff. |
Visualization: PPE Decision Logic
Caption: Decision logic for selecting PPE intensity based on handling quantity and dust risk.
Operational Handling Protocol
Objective: Prevent exposure during the transition from solid to solution.
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun or wipe on the weighing boat. Dry HCl salts are highly static and will "jump" onto gloves/balance surfaces.
-
Environment: All weighing must occur inside a certified chemical fume hood.
-
Taring: Tare the vial/boat before opening the stock container to minimize open-air time.
Phase 2: Solubilization (The "Exotherm" Risk)
Expert Insight: When dissolving HCl salts, a mild exotherm (heat release) can occur, especially in basic buffers.
-
Solvent Choice: Dissolve in DMSO or Methanol first. Avoid adding directly to strong base (e.g., NaOH) as this generates heat and can degrade the amino-oxindole core.
-
Addition Order: Add Solid to Liquid , never Liquid to Solid, to prevent "puffing" of dust.
-
Venting: If neutralizing the HCl salt with bicarbonate/carbonate bases, CO₂ gas will evolve. Do not cap the vial tightly immediately; allow gas to escape.
Phase 3: Cleanup & Deactivation
-
Surface Wipe: Wipe balance area with a wet paper towel (water solubilizes the salt) followed by ethanol.
-
Doffing: Remove outer gloves inside the hood. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response & First Aid
Self-Validating Step: Verify the location of the nearest calcium gluconate gel (if HF is present in lab) and eye wash station before starting.
| Incident | Immediate Action | Mechanism of Injury |
| Eye Contact | Flush for 15 minutes minimum. Hold eyelids open. | Acidic hydrolysis causes corneal opacity. Immediate dilution is critical. |
| Skin Contact | Wash with soap/water.[3][4][5][6][7][8][9] Do NOT use alcohol (enhances absorption). | Irritation/Chemical burn. |
| Inhalation | Move to fresh air.[2][3][4][5][6][7][9] If wheezing occurs, seek medical aid. | HCl gas release irritates bronchial lining. |
| Spill (Solid) | Cover with wet paper towel to prevent dust. Scoop into bag. | Dry sweeping generates hazardous aerosols. |
Waste Disposal
Classification: Hazardous Chemical Waste (Toxic/Corrosive).
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste (Amino-oxindole HCl)."
-
Liquid Waste: Dispose of solutions in the "Acidic Organic" or "Halogenated Organic" stream depending on the solvent (e.g., DCM vs. DMSO).
-
Do Not: Do not dispose of down the drain. The compound is toxic to aquatic life (Category 1/2).[2]
Experimental Workflow Visualization
Caption: Step-by-step operational workflow emphasizing stability controls (hygroscopicity/oxidation).
References
-
PubChem. (2024). Compound Summary: Oxindole.[10] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: Indolin-2-one derivatives. Retrieved from [Link].
Sources
- 1. Oxindole | C8H7NO | CID 321710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. louisville.edu [louisville.edu]
- 8. indofinechemical.com [indofinechemical.com]
- 9. documents.tocris.com [documents.tocris.com]
- 10. Oxindole - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
